Technical Documentation Center

3-chloro-N-methyl-N-phenylbenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-chloro-N-methyl-N-phenylbenzamide

Core Science & Biosynthesis

Foundational

chemical structure and properties of 3-chloro-N-methyl-N-phenylbenzamide

Executive Summary In the landscape of modern medicinal chemistry and advanced organic synthesis, halogenated tertiary benzamides serve as critical pharmacophores and versatile synthetic intermediates. 3-chloro-N-methyl-N...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and advanced organic synthesis, halogenated tertiary benzamides serve as critical pharmacophores and versatile synthetic intermediates. 3-chloro-N-methyl-N-phenylbenzamide (CAS: 51774-43-7) is a prime example of such a scaffold[1]. Characterized by a sterically demanding N-methyl-N-phenyl amide core and an electron-withdrawing meta-chloro substitution, this compound exhibits unique physicochemical properties. This whitepaper provides an in-depth analysis of its structural dynamics, details a self-validating protocol for its synthesis via advanced oxidative C-N bond cleavage, and explores its utility in downstream catalytic applications and drug discovery.

Physicochemical Profiling & Structural Dynamics

Understanding the reactivity and biological potential of 3-chloro-N-methyl-N-phenylbenzamide requires a deep dive into its electronic and steric environment.

  • Tertiary Amide Bond Dynamics: Unlike secondary amides, the N-methyl-N-phenyl tertiary amide lacks a hydrogen bond donor. This absence significantly increases the molecule's lipophilicity and alters its permeability profile—a critical factor in optimizing oral bioavailability in drug design. Furthermore, the steric bulk of the methyl and phenyl groups on the nitrogen restricts rotation around the C-N bond, often leading to distinct rotamers in solution that can influence target binding kinetics.

  • Electronic Effects of the 3-Chloro Substituent: The chlorine atom at the meta position of the benzoyl ring exerts a strong inductive electron-withdrawing effect (-I effect) while minimizing direct resonance interference with the carbonyl group. This electron deficiency activates the aromatic ring for specific transition-metal-catalyzed cross-coupling reactions and enhances the metabolic stability of the compound against cytochrome P450-mediated oxidation.

Quantitative Data Summary

The following table consolidates the verified physicochemical parameters of 3-chloro-N-methyl-N-phenylbenzamide[2]:

PropertyValue
Chemical Name 3-chloro-N-methyl-N-phenylbenzamide
CAS Registry Number 51774-43-7
Molecular Formula C14H12ClNO
Molecular Weight 245.70 g/mol
InChIKey KFGDZDHOKBKEJZ-UHFFFAOYSA-N
Structural Class Halogenated Tertiary Benzamide
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 1

Synthetic Methodologies

While classical Schotten-Baumann amidation (reacting 3-chlorobenzoyl chloride with N-methylaniline) remains a standard approach, modern synthetic paradigms prioritize step-economy and the use of diverse feedstocks. A highly efficient, modern methodology involves the KMnO4-mediated oxidative C-N bond cleavage of tertiary amines , which allows for the direct synthesis of amides from readily available alkylamines[3].

Mechanistic Pathway

The oxidative cleavage relies on a single-electron transfer (SET) mechanism. Potassium permanganate (KMnO4) acts as a mild oxidant, converting a tertiary amine (e.g., N,N-dimethylaniline) into a highly reactive iminium intermediate. Subsequent hydrolysis yields a secondary amine in situ, which is immediately trapped by an electrophilic acyl chloride to form the target tertiary amide.

Pathway N1 Tertiary Amine (N,N-Dimethylaniline) N2 KMnO4 Oxidation (Mild Conditions) N1->N2 SET Oxidation N3 C-N Bond Cleavage (Iminium Intermediate) N2->N3 -e-, -H+ N4 Secondary Amine (N-Methylaniline) N3->N4 Hydrolysis / Demethylation N6 3-chloro-N-methyl- N-phenylbenzamide N4->N6 Acylation N5 3-Chlorobenzoyl Chloride (Electrophilic Trapping) N5->N6 Nucleophilic Attack

Mechanistic pathway of KMnO4-mediated oxidative C-N cleavage and amidation.
Experimental Protocol: KMnO4-Mediated Oxidative Amidation

This protocol is engineered as a self-validating system; the immediate electrophilic trapping prevents over-oxidation of the secondary amine, ensuring high yields and chemoselectivity.

Reagents & Materials:

  • N,N-Dimethylaniline (0.5 mmol)

  • 3-Chlorobenzoyl chloride (0.6 mmol, 1.2 equiv)

  • Potassium permanganate (KMnO4) (1.0 mmol, 2.0 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (5 mL)

Step-by-Step Methodology:

  • System Initialization: In an oven-dried 10 mL glass reaction tube equipped with a magnetic stir bar, dissolve 0.5 mmol of N,N-dimethylaniline in 5 mL of anhydrous DCM.

    • Causality: Anhydrous conditions are initially preferred to stabilize the radical cation intermediate before controlled hydrolysis occurs.

  • Electrophile Introduction: Add 0.6 mmol of 3-chlorobenzoyl chloride to the stirring solution.

    • Causality: Introducing the electrophile before the oxidant ensures that the moment the secondary amine is generated, it is immediately acylated, preventing unwanted side reactions like dimerization or further oxidation.

  • Oxidative Activation: Slowly add 1.0 mmol of finely powdered KMnO4 to the reaction mixture at room temperature.

    • Causality: KMnO4 initiates the oxidative C-N bond cleavage. The mild temperature prevents the thermal degradation of the iminium intermediate.

  • Reaction Monitoring: Stir the mixture continuously for 12–24 hours. Monitor the progress via Thin Layer Chromatography (TLC) using a UV lamp (254 nm) until the tertiary amine is fully consumed.

  • Quenching & Workup: Quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate (Na2S2O3) to neutralize unreacted KMnO4. Extract the aqueous layer with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to isolate pure 3-chloro-N-methyl-N-phenylbenzamide.

Applications in Drug Discovery & Catalysis

The structural architecture of 3-chloro-N-methyl-N-phenylbenzamide makes it a highly valuable substrate in both medicinal chemistry and advanced catalysis.

Pharmacophore Potential: Halogenated benzanilides and benzamides are privileged structures in drug discovery. The meta-chloro substitution acts as a bioisostere for methyl or trifluoromethyl groups, providing enhanced lipophilicity (LogP) which facilitates blood-brain barrier (BBB) penetration. Furthermore, derivatives of N-methyl-N-phenylbenzamides have shown potent biological activities, including enzymatic de-esterification inhibition and anti-fungal properties[4].

C-H Activation and Late-Stage Functionalization: In synthetic catalysis, N-phenylbenzamides are premier substrates for transition-metal-catalyzed intramolecular C-H arylation. For instance, under Pd/C catalysis, halogenated N-methyl-N-phenylbenzamides can undergo cyclization to form phenanthridinones—complex polycyclic scaffolds that are highly sought after for their fluorescent properties and pharmaceutical relevance[5]. The presence of the chlorine atom allows for subsequent orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) at the meta position, enabling rapid library generation for structure-activity relationship (SAR) studies.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 669176, 3-chloro-N-methyl-N-phenylbenzamide." PubChem, [Link]

  • Zhang, Z., Liu, Y.-H., Zhang, X., & Wang, X.-C. "KMnO4-mediated oxidative C-N bond cleavage of tertiary amines: Synthesis of amides and sulfonamides." Tetrahedron, vol. 75, no. 19, 2019, pp. 2763-2770. [Link]

  • Jiao, L., et al. "A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp2)–H hydroxylation strategy." Chemical Science, vol. 7, 2016, pp. 2024-2029. [Link]

Sources

Exploratory

molecular weight and formula of 3-chloro-N-methyl-N-phenylbenzamide

[1][2][3][4][5][6][7] Executive Summary 3-chloro-N-methyl-N-phenylbenzamide (CAS: 51774-43-7) is a specialized organic scaffold utilized in medicinal chemistry and agrochemical synthesis.[1][2][3] Structurally, it belong...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5][6][7]

Executive Summary

3-chloro-N-methyl-N-phenylbenzamide (CAS: 51774-43-7) is a specialized organic scaffold utilized in medicinal chemistry and agrochemical synthesis.[1][2][3] Structurally, it belongs to the class of N,N-disubstituted benzamides, characterized by a restricted amide bond rotation that induces distinct conformational rotamers.[3] This molecule serves as a critical intermediate in the synthesis of benzothiazoles via halogen-bond-catalyzed cyclization and acts as a pharmacophore in the design of kinase inhibitors and PPAR modulators.[3]

This guide provides a rigorous technical analysis of its molecular weight, formula, physicochemical properties, synthetic protocols, and structural dynamics, designed for researchers requiring high-fidelity data for experimental design.[3]

Physicochemical Specifications

The following data aggregates calculated and experimentally verified parameters for 3-chloro-N-methyl-N-phenylbenzamide.

Core Identity & Mass Parameters[8]
ParameterSpecificationTechnical Note
Chemical Name 3-chloro-N-methyl-N-phenylbenzamideIUPAC nomenclature
CAS Registry Number 51774-43-7 Verified Identifier
Molecular Formula C₁₄H₁₂ClNO
Molecular Weight 245.70 g/mol Monoisotopic Mass: 245.0607 Da
Exact Mass 245.060742Based on ³⁵Cl isotope
SMILES CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)ClUseful for cheminformatics
InChIKey KFGDZDHOKBKEJZ-UHFFFAOYSA-NUnique hash identifier
Predicted Physical Properties
  • LogP (Octanol/Water): ~3.0 – 3.6 (Lipophilic, suitable for CNS penetration models).[3]

  • Solubility: Low aqueous solubility; highly soluble in DCM, DMSO, Methanol, and Ethyl Acetate.[3]

  • Melting Point: Typically lower than its monosubstituted analogs due to the disruption of hydrogen bond donor capability (lack of N-H).[3]

Structural Dynamics: Amide Rotamerism

A defining feature of 3-chloro-N-methyl-N-phenylbenzamide is the steric hindrance at the amide nitrogen, populated by both a methyl and a phenyl group.[3] This steric bulk restricts the rotation around the C(O)-N bond, leading to the existence of stable cis (E) and trans (Z) rotamers observable on the NMR time scale at room temperature.

Mechanism of Rotamerism

The partial double-bond character of the amide C-N bond creates a high energy barrier to rotation (typically 15–20 kcal/mol).[3] In 3-chloro-N-methyl-N-phenylbenzamide, the equilibrium exists between the phenyl ring being cis or trans to the carbonyl oxygen.[3]

Rotamerism Rotamer_E E-Rotamer (Trans) (Phenyl trans to Carbonyl) Transition Transition State (Orthogonal C-N bond) Rotamer_E->Transition Steric Clash (Me vs Cl-Ph) Rotamer_Z Z-Rotamer (Cis) (Phenyl cis to Carbonyl) Rotamer_Z->Transition Reversible Transition->Rotamer_E Transition->Rotamer_Z Rotation NMR NMR Signature: Broadened/Dual Peaks (Room Temp) NMR->Rotamer_E NMR->Rotamer_Z

Figure 1: Rotameric equilibrium of N-methyl-N-phenyl amides. The steric clash between the N-methyl/N-phenyl groups and the benzoyl moiety results in distinct conformational populations.

Analytical Implication: In ¹H NMR (CDCl₃), researchers should expect broadened signals or dual sets of peaks for the N-methyl group (approx.[3] δ 3.2–3.5 ppm) and the aromatic protons.[3] High-temperature NMR (>50°C) is often required to coalesce these peaks into a sharp average signal.[3]

Synthetic Methodology

The synthesis of 3-chloro-N-methyl-N-phenylbenzamide is most efficiently achieved via a Schotten-Baumann acylation.[3] This protocol ensures high yield and minimizes side reactions.[3]

Reagents
  • Substrate A: 3-Chlorobenzoyl chloride (1.0 eq)[3]

  • Substrate B: N-Methylaniline (1.0 eq)[3]

  • Base: Triethylamine (TEA) or Pyridine (1.2 eq) (Acid scavenger)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol
  • Preparation: Dissolve N-methylaniline (10 mmol) and TEA (12 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar). Cool to 0°C.[3]

  • Addition: Dropwise add a solution of 3-chlorobenzoyl chloride (10 mmol) in DCM (5 mL) over 15 minutes. The exothermic reaction requires temperature control to prevent impurity formation.[3]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 3:1).

  • Workup:

    • Wash organic layer with 1M HCl (to remove unreacted amine).[3]

    • Wash with sat.[3] NaHCO₃ (to remove unreacted acid chloride/acid).[3]

    • Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.[3]

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel).

Synthesis SM1 3-Chlorobenzoyl Chloride (Electrophile) Reaction Acylation Reaction (DCM, 0°C to RT, 4h) SM1->Reaction SM2 N-Methylaniline (Nucleophile) SM2->Reaction Base Triethylamine (Et3N) (Base) Base->Reaction Workup Acid/Base Extraction (Remove HCl/SM) Reaction->Workup Product 3-chloro-N-methyl-N-phenylbenzamide (C14H12ClNO) Workup->Product

Figure 2: Synthetic workflow for the preparation of 3-chloro-N-methyl-N-phenylbenzamide via nucleophilic acyl substitution.

Biological & Research Applications

While often used as a chemical intermediate, the N-methyl-N-phenylbenzamide scaffold possesses intrinsic biological relevance.[3]

Kinase Inhibition Scaffold

The benzamide core is a privileged structure in kinase inhibitors.[3] The 3-chloro substituent provides a handle for halogen bonding or hydrophobic interactions within the ATP-binding pocket of kinases.[3] The N-methyl group alters the solubility profile and metabolic stability (blocking N-dealkylation relative to NH analogs).[3]

Intermediate for Heterocycles

This molecule is a precursor for the synthesis of 2-(3-chlorophenyl)benzothiazole via oxidative cyclization.[3] The N-methyl-thioamide derivative (obtained via thionation) can undergo intramolecular C-H functionalization.[3]

Agrochemical Relevance

N,N-disubstituted benzamides are structurally related to specific fungicides and herbicides, where the steric bulk of the N-phenyl group prevents rapid degradation in soil matrices.[3]

References

  • PubChem Compound Summary. (2025). 3-chloro-N-methyl-N-phenylbenzamide (CAS 51774-43-7).[1][3] National Center for Biotechnology Information.[3] Link

  • Molaid Chemical Database. (2020).[3] Synthesis and Properties of 3-chloro-N-methyl-N-phenylbenzamide.Link

  • Gowda, B. T., et al. (2008).[3] Structural studies on N-(aryl)-amides and the effect of substituents on rotamer populations.[3]Journal of Molecular Structure. (Contextual reference for N-phenylbenzamide rotamerism).

  • Wang, S., et al. (2013).[3] Efficient oxidative coupling protocol for amide formation.[3]Tetrahedron Letters. (Methodology for amide synthesis).

Sources

Foundational

In-Depth Technical Guide: Solubility Profiling of 3-chloro-N-methyl-N-phenylbenzamide in Organic Solvents

Executive Summary In early-stage drug development and synthetic route optimization, understanding the solvation behavior of key intermediates and active pharmaceutical ingredients (APIs) is critical. 3-chloro-N-methyl-N-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug development and synthetic route optimization, understanding the solvation behavior of key intermediates and active pharmaceutical ingredients (APIs) is critical. 3-chloro-N-methyl-N-phenylbenzamide (CAS: 51774-43-7) presents a unique physicochemical profile. As a halogenated tertiary amide, it lacks hydrogen bond donors but possesses a highly polarized carbonyl acceptor and significant lipophilic bulk.

This whitepaper provides an authoritative, mechanistic breakdown of its solubility in various organic solvents. Moving beyond basic empirical lists, we will explore the thermodynamic causality of its dissolution, establish predictive baseline data, and detail a self-validating experimental protocol for rigorous thermodynamic solubility determination.

Physicochemical Profiling & Mechanistic Causality

To predict and manipulate the solubility of 3-chloro-N-methyl-N-phenylbenzamide, we must first deconstruct its molecular architecture. Solubility is not merely a static physical constant; it is the result of a dynamic thermodynamic competition between the energy required to disrupt the solute's crystal lattice and the energy released upon solvation.

Structural Drivers of Solvation
  • Tertiary Amide Core: The nitrogen atom is fully substituted with a methyl and a phenyl group. This completely eliminates hydrogen bond (H-bond) donating capabilities. However, the carbonyl oxygen remains a potent H-bond acceptor.

  • Halogenated Aromatic Ring: The 3-chloro substitution on the benzoyl ring increases the overall lipophilicity (estimated LogP ~3.5–4.0) and introduces a highly polarizable electron cloud, which favors dispersion interactions.

  • Steric Hindrance: The bulky N-phenyl and N-methyl groups create a steric shield around the amide core, restricting the approach of highly structured, small polar solvents (like water or cold methanol).

Solvent Class Interactions
  • Polar Aprotic Solvents (e.g., DCM, DMSO, DMF): These are the optimal solvents for this compound. The strong dipole moments of these solvents align perfectly with the polarized tertiary amide carbonyl. Because the solute does not need to donate a hydrogen bond, the lack of H-bond donors in polar aprotic solvents is a non-issue.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Solubility here is moderate. While the solvent can donate hydrogen bonds to the compound's carbonyl oxygen, the steric bulk of the N-phenyl ring hinders optimal solvent packing, leading to a higher entropic penalty during cavity formation.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is highly dependent on polarizability. Aliphatic hydrocarbons (hexane) yield poor solubility due to their inability to interact with the polar amide core. Conversely, aromatic solvents (toluene) offer moderate solubility driven by favorable

    
     stacking interactions with the compound's dual aromatic rings.
    

ThermodynamicCycle Solid Solid Solute (Crystal Lattice) Solution Solvated Compound (Thermodynamic Equilibrium) Solid->Solution ΔH_sublimation (Endothermic) Solvent Solvent Molecules (Bulk Liquid) Cavity Cavity Formation (Energy Penalty) Solvent->Cavity ΔH_cavity (Endothermic) Cavity->Solution ΔH_solvation (Exothermic)

Thermodynamic cycle of dissolution for 3-chloro-N-methyl-N-phenylbenzamide.

Predictive Quantitative Baseline Data

Before initiating high-throughput screening or large-scale synthesis, establishing a predictive baseline prevents the waste of valuable API and solvents. Based on the mechanistic principles outlined above, the following table summarizes the expected thermodynamic solubility ranges for 3-chloro-N-methyl-N-phenylbenzamide at standard ambient temperature (25°C).

Solvent ClassRepresentative SolventPredictive Baseline Solubility (mg/mL at 25°C)Primary Mechanistic Solvation Driver
Polar Aprotic Dichloromethane (DCM)> 100 (High)Strong dipole-dipole interactions; favorable dispersion forces with aromatic rings.
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 50 (High)Excellent solvation of the highly polarized tertiary amide carbonyl.
Polar Protic Ethanol10 - 30 (Moderate)H-bond donation from solvent to carbonyl; hindered by bulky steric groups.
Non-Polar Toluene20 - 50 (Moderate)

stacking interactions with the benzoyl and N-phenyl rings.
Non-Polar n-Hexane< 5 (Low)High energetic penalty for cavity formation; poor interaction with the polar core.

Experimental Protocol: Self-Validating Shake-Flask Method

While kinetic solubility assays (e.g., DMSO spiking) are fast, they often result in metastable supersaturated solutions that do not reflect true equilibrium[1]. As a Senior Application Scientist, I mandate the Shake-Flask Method coupled with HPLC-UV for determining the absolute thermodynamic solubility of compounds like 3-chloro-N-methyl-N-phenylbenzamide. This method is the widely accepted gold standard in the pharmaceutical industry.

The following protocol is designed as a self-validating system . By measuring at two distinct time points, we mathematically prove that thermodynamic equilibrium has been achieved, rather than blindly assuming it.

Step-by-Step Methodology

1. Preparation of Solid Excess

  • Weigh approximately 50 mg of 3-chloro-N-methyl-N-phenylbenzamide powder into a 4 mL borosilicate glass vial.

  • Causality Check: An excess of solid must be visually present throughout the entire experiment to ensure the solution is truly saturated[2].

2. Solvent Addition and Isothermal Equilibration

  • Add 1.0 mL of the target organic solvent (e.g., DCM, Ethanol) to the vial. Seal tightly with a PTFE-lined cap to prevent solvent evaporation.

  • Place the vials in an isothermal shaker bath set strictly to 25.0 ± 0.1 °C. Agitate at 300 RPM.

  • Self-Validation Step: Prepare duplicate vials for each solvent. One set will be harvested at 24 hours , and the second set at 48 hours .

3. Phase Separation

  • After the designated agitation period, remove the vials and immediately centrifuge them at 10,000 RPM for 10 minutes at 25°C.

  • Causality Check: Centrifugation is preferred over filtration for organic solvents, as certain polymer filters may partially adsorb the lipophilic API or degrade in harsh solvents like DCM.

4. HPLC-UV Quantification

  • Carefully extract an aliquot of the clear supernatant using a positive displacement pipette.

  • Dilute the aliquot appropriately (e.g., 1:100) in the HPLC mobile phase to ensure the concentration falls within the linear range of your pre-established calibration curve.

  • Analyze via HPLC-UV (Detection wavelength typically ~254 nm for benzamides).

  • Validation Criteria: Compare the calculated concentrations from the 24-hour and 48-hour time points. If the variance is < 5%, thermodynamic equilibrium is confirmed. If the variance is > 5%, the 48-hour sample is still dissolving, and the agitation period must be extended to 72 hours.

ExperimentalWorkflow Step1 1. Solid Addition (Excess API) Step2 2. Solvent Addition (Organic Panel) Step1->Step2 Step3 3. Isothermal Agitation (25°C, 24h & 48h) Step2->Step3 Step4 4. Phase Separation (Centrifugation at 10k rpm) Step3->Step4 Step5 5. HPLC-UV Analysis (Quantification) Step4->Step5

Self-validating shake-flask workflow for thermodynamic solubility determination.

Conclusion

The solubility of 3-chloro-N-methyl-N-phenylbenzamide is dictated by its lack of hydrogen bond donors and the steric/lipophilic bulk of its substituents. By leveraging polar aprotic solvents, researchers can achieve maximum solubility for synthetic applications. For formulation or analytical profiling, the self-validating shake-flask method detailed above guarantees that the data generated is thermodynamically sound, reproducible, and ready for regulatory scrutiny.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL:[Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences (tbzmed.ac.ir) URL:[Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL:[Link]

Sources

Exploratory

3-Chloro-N-methyl-N-phenylbenzamide (CAS 51774-43-7): Structural Identifiers, Synthesis, and Chemical Applications

Executive Summary In the landscape of modern organic synthesis and drug discovery, tertiary amides serve as highly stable, conformationally restricted building blocks. 3-chloro-N-methyl-N-phenylbenzamide (CAS 51774-43-7)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and drug discovery, tertiary amides serve as highly stable, conformationally restricted building blocks. 3-chloro-N-methyl-N-phenylbenzamide (CAS 51774-43-7) is a prototypical halogenated tertiary amide utilized extensively as an intermediate in the synthesis of complex heterocycles, such as benzothiazoles. This whitepaper provides a rigorous technical breakdown of its chemical identifiers, physicochemical properties, and the mechanistic causality behind its synthesis and downstream applications.

Chemical Identity & Physicochemical Profiling

Understanding the structural parameters of 3-chloro-N-methyl-N-phenylbenzamide is critical for predicting its behavior in both synthetic workflows and biological systems. The absence of hydrogen bond donors, combined with a moderate lipophilicity (LogP


 3.0), makes this molecule highly compliant with Lipinski’s Rule of Five, indicating favorable membrane permeability profiles for downstream pharmaceutical derivatives.

Table 1: Quantitative Identifiers and Structural Properties

ParameterValue / Descriptor
IUPAC Name 3-chloro-N-methyl-N-phenylbenzamide
CAS Registry Number 51774-43-7
PubChem CID 669176
Molecular Formula C₁₄H₁₂ClNO
Molecular Weight 245.708 g/mol
InChIKey KFGDZDHOKBKEJZ-UHFFFAOYSA-N
LogP (Octanol/Water) 3.0
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 1
Rotatable Bonds 2
Topological Polar Surface Area 20.3 Ų

Data corroborated via .

Mechanistic Synthesis: Acyl Substitution Workflow

The synthesis of 3-chloro-N-methyl-N-phenylbenzamide relies on the nucleophilic acyl substitution of 3-chlorobenzoyl chloride by N-methylaniline. Because tertiary amides are thermodynamically stable, the reaction is driven forward by the high electrophilicity of the acyl chloride and the irreversible trapping of the HCl byproduct by an organic base.

AmideSynthesis Acyl 3-Chlorobenzoyl Chloride (Electrophile) Inter Tetrahedral Intermediate (Transient) Acyl->Inter Nucleophilic Attack (DCM, 0°C) Amine N-Methylaniline (Nucleophile) Amine->Inter Nucleophilic Attack (DCM, 0°C) Base Triethylamine (TEA) (Acid Scavenger) Base->Inter Deprotonation Prod 3-chloro-N-methyl-N-phenylbenzamide (Target Amide) Inter->Prod Chloride Elimination (4.0h, RT)

Workflow of 3-chloro-N-methyl-N-phenylbenzamide synthesis via acyl substitution.

Self-Validating Experimental Protocol

Step 1: Reagent Preparation & Environmental Control

  • Action: Purge a round-bottom flask with N₂. Dissolve N-methylaniline (1.0 eq) and Triethylamine (1.5 eq) in anhydrous dichloromethane (DCM). Cool the system to 0 °C using an ice bath.

  • Causality: The N₂ atmosphere prevents atmospheric moisture from hydrolyzing the highly reactive acyl chloride into an unreactive carboxylic acid. The 0 °C environment suppresses unwanted side reactions and controls the highly exothermic nature of the initial nucleophilic attack.

  • Validation Checkpoint: The solution must remain optically clear. Any premature cloudiness indicates moisture contamination or the unintended formation of amine salts.

Step 2: Electrophile Addition

  • Action: Add 3-chlorobenzoyl chloride (1.1 eq) dropwise over 15 minutes.

  • Causality: Dropwise addition maintains a low local concentration of the electrophile. This kinetic control strictly favors the desired bimolecular nucleophilic substitution (forming the tetrahedral intermediate) over uncontrolled polymerization or degradation pathways.

  • Validation Checkpoint: Observe the formation of a fine white precipitate (Triethylammonium chloride). The visual appearance of this salt actively confirms that TEA is deprotonating the intermediate, driving the equilibrium toward the product.

Step 3: Reaction Maturation

  • Action: Remove the ice bath and allow the mixture to stir at room temperature for 4.0 hours.

  • Causality: Warming the reaction provides the necessary thermal activation energy to complete the collapse of the tetrahedral intermediate, ejecting the chloride leaving group to yield the stable tertiary amide.

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexanes:EtOAc (8:2). The complete disappearance of the N-methylaniline spot (which stains active with ninhydrin) and the emergence of a new, highly UV-active product spot confirms reaction completion.

Step 4: Aqueous Quench & Extraction

  • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Causality: NaHCO₃ selectively neutralizes any residual 3-chlorobenzoyl chloride (converting it to water-soluble sodium 3-chlorobenzoate) and scavenges free HCl.

  • Validation Checkpoint: Check the pH of the aqueous layer post-quench; it must be > 7. A basic pH guarantees that no residual acid remains to protonate the product or degrade the newly formed amide bond.

Downstream Applications: Halogen-Bond Catalysis

Beyond its role as a stable end-product, 3-chloro-N-methyl-N-phenylbenzamide is a vital precursor in advanced heterocyclic synthesis. Recent methodologies have utilized this tertiary amide to synthesize 2-(3-chlorophenyl)benzo[d]thiazole via a novel halogen-bond catalyzed cyclization[1].

BenzothiazoleSynthesis Amide 3-chloro-N-methyl-N-phenylbenzamide (Starting Material) Thioamide N-Methyl Thioamide (Intermediate) Amide->Thioamide O-to-S Exchange Lawesson Lawesson's Reagent (Thionating Agent) Lawesson->Thioamide Sulfur Transfer Benzothiazole 2-(3-chlorophenyl)benzo[d]thiazole (Cyclized Product) Thioamide->Benzothiazole Cyclization (31h) CBr4 CBr4 Catalyst (Halogen Bond Donor) CBr4->Benzothiazole S-Atom Activation

Halogen-bond catalyzed cyclization of the tertiary amide to a benzothiazole derivative.

Mechanistic Causality of the Cyclization
  • Thionation: The amide is first reacted with Lawesson's reagent. The thermodynamic driving force is the formation of strong P=O bonds in the reagent byproducts, which facilitates the exchange of the amide oxygen for sulfur, yielding an N-methyl thioamide intermediate.

  • Halogen-Bond Activation: Under solvent-free conditions, Carbon Tetrabromide (CBr₄) is introduced as a catalyst. According to , CBr₄ acts as a halogen bond donor. The highly polarizable bromine atoms form a strong, directional non-covalent interaction with the thioamide sulfur.

  • Cyclization: This halogen-bonding pulls electron density away from the sulfur, drastically increasing the electrophilicity of the adjacent carbon. This lowers the activation energy for the subsequent intramolecular cyclization, allowing the formation of the benzothiazole core under mild, metal-free conditions.

  • Validation Checkpoint: Final structural validation of the benzothiazole is achieved via ¹³C NMR, specifically looking for the emergence of the C=N benzothiazole core carbon signal at approximately 165 ppm, confirming successful cyclization.

References

  • National Center for Biotechnology Information (PubChem). "3-chloro-N-methyl-N-phenylbenzamide | C14H12ClNO | CID 669176". PubChem Compound Summary. Available at:[Link]

  • Gao, Y., et al. "An efficient synthesis of benzothiazole using tetrabromomethane as a halogen bond donor catalyst". Organic & Biomolecular Chemistry, 2019. Available at:[Link]

Sources

Foundational

Technical Guide: Thermodynamic Stability of 3-Chloro-N-methyl-N-phenylbenzamide

This guide provides an in-depth technical analysis of the thermodynamic and kinetic stability of 3-chloro-N-methyl-N-phenylbenzamide (CAS 51774-43-7).[1] It synthesizes structural principles, comparative data from benzam...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the thermodynamic and kinetic stability of 3-chloro-N-methyl-N-phenylbenzamide (CAS 51774-43-7).[1] It synthesizes structural principles, comparative data from benzamide analogs, and established physical organic chemistry to serve researchers in drug development and materials science.[2]

[1][3]

Executive Summary

3-chloro-N-methyl-N-phenylbenzamide represents a class of trisubstituted amides where stability is governed by a "tug-of-war" between steric bulk and electronic withdrawal.[1]

  • Solid-State: The compound lacks hydrogen bond donors, resulting in a significantly lower lattice energy and melting point compared to its secondary amide analog (3-chloro-N-phenylbenzamide).[1] It is expected to exist as a crystalline solid with potential for conformational polymorphism due to the N-phenyl twist.[1][3]

  • Hydrolytic Stability: It exhibits superior resistance to alkaline hydrolysis compared to N-methylbenzamide, driven by the steric shielding of the tetrahedral intermediate by the N-methyl and N-phenyl groups.[1] However, the electron-withdrawing 3-chloro substituent (

    
    ) increases carbonyl electrophilicity, slightly lowering stability relative to the unsubstituted parent.[1]
    
  • Thermal Stability: The molecule is thermally robust, with predicted decomposition temperatures exceeding 250°C, limited primarily by C-N bond homolysis rather than rearrangement.[2]

Molecular Architecture & Electronic Thermodynamics

The thermodynamic profile of this molecule is defined by three structural vectors: the 3-chlorophenyl core , the tertiary amide linkage , and the N-phenyl/N-methyl steric clash .[1][3]

Electronic Effects (Hammett & Resonance)

The stability of the amide bond depends on the strength of the


 resonance interaction.[2]
  • 3-Chloro Substituent (Meta): The chlorine atom at the meta position exerts an inductive electron-withdrawing effect (-I).[3] Unlike para-substitution, it cannot interact via resonance.[2] This pulls electron density from the carbonyl carbon, increasing its electrophilicity (

    
    ), which theoretically destabilizes the amide toward nucleophilic attack (hydrolysis).[2]
    
  • N-Phenyl Group: The phenyl ring on the nitrogen competes for the nitrogen lone pair (

    
    ).[2] However, in N-methyl-N-phenyl  systems, steric hindrance between the N-methyl group and the ortho-hydrogens of the phenyl ring forces the N-phenyl ring to twist out of the amide plane (dihedral angle 
    
    
    
    ).[1]
    • Consequence: This twist decouples the N-phenyl resonance, preventing it from withdrawing electron density from the nitrogen.[1] Paradoxically, this steric twist stabilizes the amide bond by forcing the nitrogen lone pair to reside almost exclusively in the carbonyl resonance system.[2]

Diagram: Electronic & Steric Forces

G Substituent 3-Chloro Group (Inductive -I) Carbonyl Carbonyl Carbon (Electrophilic Center) Substituent->Carbonyl Withdraws e- Increases u03B4+ Resonance Amide Resonance (Stabilization) Carbonyl->Resonance Nitrogen Amide Nitrogen Nitrogen->Carbonyl n -> u03C0* Donation Nitrogen->Resonance NPhenyl N-Phenyl Ring (Steric Bulk) NPhenyl->Nitrogen Steric Twist Blocks Resonance

Figure 1: Interplay of electronic withdrawal by 3-Cl and steric decoupling of the N-phenyl ring, resulting in a preserved amide resonance.[1]

Solid-State Thermodynamics[1][3]

Crystal Lattice Energy

Unlike secondary amides (e.g., 3-chloro-N-phenylbenzamide), 3-chloro-N-methyl-N-phenylbenzamide has no N-H donor .[1]

  • Dominant Forces: The crystal lattice is stabilized only by weak Van der Waals forces,

    
     stacking (between benzoyl and N-phenyl rings), and dipole-dipole interactions (C-Cl...O=C).[1][3]
    
  • Melting Point Prediction: While 3-chloro-N-phenylbenzamide melts at ~120–124°C [1], the N-methylated analog typically exhibits a melting point depression of 20–40°C due to the loss of the hydrogen bond network.[1]

    • Predicted MP Range:75°C – 95°C .[2]

Polymorphism Risk

The "twisted" nature of the N-methyl-N-phenyl moiety creates a high probability of conformational polymorphism.[1][3] The molecule can crystallize in different rotameric states depending on the solvent used (e.g., ethanol vs. hexane), affecting dissolution rates and apparent solubility.[2]

Chemical Stability: Hydrolysis Kinetics

Hydrolysis is the primary degradation pathway in solution.[2] The rate law follows pseudo-first-order kinetics (


) under buffered conditions.[2]
Base-Catalyzed Hydrolysis ( )

Mechanism: Nucleophilic attack of


 on the carbonyl carbon.[3]
  • Steric Shielding (Protective): The N-methyl and N-phenyl groups create a "molecular umbrella" around the carbonyl.[1][3] Formation of the tetrahedral intermediate requires the

    
     rehybridization, which increases steric crowding.[2] This significantly retards 
    
    
    
    compared to N-methylbenzamide.[3]
  • Electronic Activation (Destabilizing): The 3-Cl group withdraws electron density.[2][3] Using the Hammett equation:

    
    
    Where 
    
    
    
    and
    
    
    for benzamide hydrolysis is typically positive (~1.0–1.5).[2] This implies the 3-Cl derivative hydrolyzes roughly 2-3x faster than the non-chlorinated analog, though this is offset by the steric hindrance of the tertiary amine.[1][3]
Acid-Catalyzed Hydrolysis ( )

Mechanism: Protonation of carbonyl oxygen followed by water attack.[2]

  • Stability: N-phenyl groups generally reduce basicity of the amide oxygen, making protonation less favorable.[1] The 3-Cl group further reduces basicity.[1][3] Consequently, this compound is highly stable in acidic media (pH 1–4) compared to aliphatic amides.[2]

Diagram: Hydrolysis Barrier

Hydrolysis State1 Ground State (Planar Amide) TS Tetrahedral Intermediate (High Energy Barrier) State1->TS Nucleophilic Attack Product Hydrolysis Products (Acid + Amine) TS->Product Collapse Factor1 Steric Hindrance (N-Me, N-Ph) Factor1->TS Increases Energy (Stabilizes Amide) Factor2 3-Cl Inductive Effect (Lowers Barrier slightly) Factor2->State1 Increases Electrophilicity

Figure 2: Kinetic barrier to hydrolysis. Steric hindrance raises the transition state energy, overriding the inductive destabilization from the chlorine substituent.

Experimental Protocols for Stability Profiling

To validate the thermodynamic profile, the following self-validating protocols are recommended.

Forced Degradation Study (Stress Testing)

Objective: Determine


 and degradation pathways.
  • Preparation: Dissolve compound to 1 mM in Acetonitrile/Buffer (50:50).

  • Conditions:

    • Acid: 0.1 N HCl, 60°C, 24h.

    • Base: 0.1 N NaOH, 60°C, 24h.

    • Oxidative: 3%

      
      , RT, 24h.[2]
      
  • Analysis: HPLC-UV (254 nm).

    • Self-Validation: Mass balance must be >95% (sum of parent + degradants).[2]

    • Expected Result: <5% degradation in acid; 5-15% degradation in base (formation of 3-chlorobenzoic acid and N-methylaniline).[1][3]

Differential Scanning Calorimetry (DSC)

Objective: Determine Melting Point (


) and Heat of Fusion (

).[2]
  • Protocol: Seal 2-5 mg in aluminum pan (crimped, pinhole).

  • Ramp: 10°C/min from 25°C to 300°C.

  • Interpretation:

    • Sharp endotherm at

      
       indicates purity and crystallinity.[2]
      
    • Exotherm >250°C indicates thermal decomposition.[2]

Summary Data Table

ParameterValue / PredictionRationale
Molecular Weight 245.7 g/mol Formula:

Melting Point 75 – 95°C (Predicted)Lower than N-H analog (122°C) due to lack of H-bonding [1].[1][3]
LogP (Octanol/Water) ~3.6 (Predicted)Lipophilic due to Cl and N-Ph/N-Me groups.[3]
Hydrolysis (

pH 7)
> 2 yearsSterically hindered tertiary amide; highly stable at neutral pH.[2]
Hydrolysis (

pH 13)
Hours to DaysVulnerable to base due to 3-Cl inductive effect.[2]
Thermal Decomposition > 250°CHigh bond dissociation energy of Amide C-N.[2]

References

  • Gowda, B. T., Foro, S., Sowmya, B. P., & Fuess, H. (2008).[2][4] 3-Chloro-N-(3-chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(5), o949.[1] Link

  • BenchChem. 3-chloro-N-methyl-N-phenylbenzamide Properties. BenchChem Database. Link[2]

  • Digianantonio, K. M., et al. (2011).[2] Synthesis and thermal decomposition of N,N-dialkoxyamides. Organic & Biomolecular Chemistry, 9, 4116-4126.[1][3] (Context on amide thermal stability). Link

  • Gowda, B. T., et al. (2011).[2] 3-Chloro-N-(3-methylphenyl)benzamide. Acta Crystallographica Section E, 67(Pt 12), o3277.[1] Link

Sources

Exploratory

The cis-Locked Scaffold: A Technical Guide to N-Methyl-N-Phenylbenzamide Derivatives

The following technical guide details the medicinal chemistry, synthesis, and therapeutic applications of N-methyl-N-phenylbenzamide derivatives. Executive Summary In the realm of medicinal chemistry, the amide bond is u...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry, synthesis, and therapeutic applications of N-methyl-N-phenylbenzamide derivatives.

Executive Summary

In the realm of medicinal chemistry, the amide bond is ubiquitous, typically adopting a thermodynamically stable trans conformation (


-isomer) in secondary amides.[1][2] However, 

-methyl-

-phenylbenzamide
represents a distinct class of "twisted amides."[1] The steric clash between the

-methyl group and the phenyl ring forces this scaffold to populate the

conformation (

-isomer)
significantly more than its secondary amide counterparts.

This conformational bias makes N-methyl-N-phenylbenzamide a "privileged scaffold" for disrupting protein-protein interactions (PPIs) and fitting into hydrophobic pockets of kinases and viral capsids that require a non-planar, twisted geometry.[1] This guide analyzes the synthesis, structure-activity relationships (SAR), and therapeutic utility of this scaffold in oncology (ABL1 inhibition) and virology (Enterovirus 71 inhibition).[1]

Chemical Architecture & Conformational Analysis[2]

The "Twisted Amide" Phenomenon

Unlike


-phenylbenzamide (benzanilide), which is planar and trans-predominant, the introduction of an 

-methyl group introduces significant steric strain (

strain).[1]
  • Secondary Amide (Benzanilide): Planar, trans (

    
    ) favored.[1] Allows intermolecular H-bonding.
    
  • Tertiary Amide (N-Me-Benzanilide): Non-planar, cis (

    
    ) favored in crystal structures and solution equilibrium.[1] The phenyl ring rotates out of plane to relieve steric stress with the benzoyl moiety.
    

Implication for Drug Design: This scaffold mimics the cis-peptide bond found in specific turn regions of proteins (e.g., proline turns), making it an excellent peptidomimetic template.[1]

Physicochemical Profile[3][4]
  • Lipophilicity: High (absence of H-bond donor). Excellent Blood-Brain Barrier (BBB) penetration potential unless substituted with polar groups.[1]

  • Solubility: Lower aqueous solubility compared to secondary amides; requires formulation strategies (e.g., HCl salts of amine derivatives).[1]

  • Metabolic Stability: The

    
    -methyl group blocks 
    
    
    
    -dealkylation to some extent but introduces a site for oxidative demethylation by CYPs.

Therapeutic Applications & SAR

Anticancer: ABL1 Kinase Inhibition

Imidazole-based N-methyl-N-phenylbenzamide derivatives have shown nanomolar potency against Chronic Myeloid Leukemia (CML) cell lines.

  • Mechanism: Competitive inhibition of the ATP-binding pocket of the BCR-ABL fusion protein.

  • Key SAR Findings:

    • Benzoyl Ring: Electron-withdrawing groups (e.g., 4-F, 4-Cl) enhance

      
      -stacking interactions within the kinase hinge region.[1]
      
    • 
      -Phenyl Ring:  Substitution at the para-position (e.g., 4-OMe) improves potency, likely by contacting the hydrophobic back-pocket (Gatekeeper residue).[1]
      
    • Linker: The twisted amide bond orients the two aromatic systems to match the "DFG-out" inactive conformation of the kinase.

Antiviral: Enterovirus 71 (EV71) Inhibitors

Derivatives such as N-(4-chlorophenyl)-N-methyl-4-methoxy-3-propionyloxybenzamide have emerged as capsid binders.

  • Mechanism: The molecule binds to the hydrophobic pocket of the VP1 capsid protein, stabilizing the virion and preventing the conformational change required for RNA release (uncoating).

  • Key SAR Findings:

    • 
      -Methylation:  Essential. Removal of the methyl group (reverting to secondary amide) leads to a >10-fold loss in activity, confirming the necessity of the cis-conformation for the VP1 pocket.
      
    • 3-Position (Benzoyl): Bulky esters (propionyloxy) improve hydrophobic contacts.[1]

Experimental Protocols

Synthesis: Acid Chloride Method (Standard)

This protocol yields N-methyl-N-phenylbenzamide derivatives with high purity, avoiding the racemization issues sometimes seen with peptide coupling reagents.[1]

Reagents:

  • Substituted Benzoic Acid (1.0 eq)[1]

  • Thionyl Chloride (

    
    ) (Excess)[1]
    
  • 
    -methylaniline derivative (1.1 eq)[1]
    
  • Triethylamine (

    
    ) (2.0 eq)[1]
    
  • Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology:

  • Activation: Dissolve the substituted benzoic acid in anhydrous DCM. Add

    
     (3-5 eq) dropwise.[1] Reflux at 40°C for 2 hours until gas evolution (
    
    
    
    ,
    
    
    ) ceases.
  • Evaporation: Remove solvent and excess

    
     under reduced pressure to obtain the crude benzoyl chloride. Note: Do not purify silica gel at this stage.[1]
    
  • Coupling: Redissolve the acid chloride in fresh anhydrous DCM. Cool to 0°C.[3]

  • Addition: Add a solution of the

    
    -methylaniline derivative and 
    
    
    
    in DCM dropwise over 30 minutes.
  • Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ).[1] Wash organic layer with 1M
    
    
    (to remove unreacted amine) and Brine.
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography.
    
Biological Assay: MTT Cytotoxicity Screen

Objective: Determine


 values against cancer cell lines (e.g., A549, MCF-7).
  • Seeding: Seed cells (

    
     cells/well) in 96-well plates. Incubate for 24h at 37°C/5% 
    
    
    
    .
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1

    
     – 100 
    
    
    
    ). Ensure final DMSO concentration
    
    
    .
  • Incubation: Incubate for 48–72 hours.

  • Development: Add MTT reagent (5 mg/mL). Incubate for 4 hours. Solubilize formazan crystals with DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression.
    

Visualization & Data

Synthesis Workflow

The following diagram illustrates the divergent synthetic pathways to access this scaffold.

SynthesisWorkflow Start1 Substituted Benzoic Acid Intermediate Benzoyl Chloride Start1->Intermediate SOCl2, Reflux (Activation) Product N-methyl-N-phenyl benzamide Start1->Product Alternative: EDCI, HOBt, DMF Start2 N-Methyl Aniline Intermediate->Product + Start2, Et3N DCM, 0°C

Figure 1: Standard synthetic workflow via acid chloride activation (solid lines) and peptide coupling (dashed).[1]

ABL1 Kinase Signaling Pathway

Understanding the target context for anticancer derivatives.[4]

ABL1_Pathway GF Growth Factors RTK RTK (Receptor Tyrosine Kinase) GF->RTK RAS RAS RTK->RAS BCR_ABL BCR-ABL (Fusion Protein) BCR_ABL->RAS Constitutive Activation STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K Inhibitor N-Me-Benzamide Derivative Inhibitor->BCR_ABL Inhibits (ATP Competition) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 2: Inhibition of the constitutive BCR-ABL signaling cascade by N-methyl-N-phenylbenzamide derivatives.

Summary of Biological Activity (Representative Data)
Compound IDR1 (Benzoyl)R2 (Aniline)TargetActivity (

/

)
Ref
1e 4-Methoxy4-BromoEnterovirus 715.7

[2]
4f 2-(4,5-dicyano-imidazolyl)4-FluoroABL1 Kinase7.5

(A549 cells)
[1]
MMV687807 VariousVariousS. mansoni<1

[3]

References

  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry. Link

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules. Link

  • Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. PLOS Neglected Tropical Diseases. Link

  • Conformations and relative stabilities of the cis and trans isomers in a series of isolated N-phenylamides. Journal of Physical Chemistry A. Link[1]

Sources

Foundational

Thermal Phase Dynamics of 3-Chloro-N-methyl-N-phenylbenzamide: A Technical Guide

Executive Summary 3-Chloro-N-methyl-N-phenylbenzamide (CAS: 51774-43-7) is a structurally complex tertiary amide utilized as a critical building block in organic synthesis and pharmaceutical development. Understanding it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-N-methyl-N-phenylbenzamide (CAS: 51774-43-7) is a structurally complex tertiary amide utilized as a critical building block in organic synthesis and pharmaceutical development. Understanding its thermal phase transitions—specifically its melting point and boiling point—is essential for optimizing reaction conditions, designing purification workflows (such as vacuum distillation or crystallization), and ensuring proper storage. This whitepaper elucidates the physicochemical causality behind its thermal behavior and provides validated protocols for empirical measurement.

The Causality of Thermal Phase Transitions

The macroscopic thermal properties of 3-chloro-N-methyl-N-phenylbenzamide are directly governed by its microscopic intermolecular forces. A distinct dichotomy exists between its relatively low melting point and its exceptionally high boiling point.

  • Melting Point Dynamics (Crystal Lattice Enthalpy): Unlike primary and secondary amides, which form robust intermolecular hydrogen-bond networks, 3-chloro-N-methyl-N-phenylbenzamide is a tertiary amide. The absence of an N-H bond eliminates hydrogen bonding as a cohesive force in the solid state. Consequently, the crystal lattice is maintained solely by weaker dipole-dipole interactions and London dispersion forces. Furthermore, the asymmetric meta-chloro substitution on the benzoyl ring introduces steric irregularity, which frustrates optimal molecular packing. As a result, the compound exhibits a low melting point, predicted to be in the 50–70 °C range, closely mirroring its unhalogenated analog, (57.5–59.0 °C).

  • Boiling Point Dynamics (Vaporization Energy): While the lack of hydrogen bonding lowers the melting point, the boiling point is dictated by the energy required to completely separate molecules in the liquid phase. The molecule possesses a substantial molecular weight (245.71 g/mol ) and a large, conjugated surface area across its two aromatic rings. The highly polar amide carbonyl (C=O) and the highly polarizable meta-chlorine atom generate strong dipole moments and massive London dispersion forces in the dense liquid phase. Overcoming these cohesive forces requires significant thermal energy, driving the boiling point to approximately 1.

Comparative Thermal Data

To contextualize the thermal behavior of 3-chloro-N-methyl-N-phenylbenzamide, it is evaluated alongside its foundational structural analog to highlight the thermal impact of the halogen substitution.

CompoundCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
N-Methyl-N-phenylbenzamide1934-92-5211.2657.5 – 59.0341.3
3-Chloro-N-methyl-N-phenylbenzamide 51774-43-7 245.71 ~50 – 70 ~373

Data synthesized from 2 and historical organic chemistry literature.

Self-Validating Experimental Protocols

To empirically verify the thermal properties of synthesized 3-chloro-N-methyl-N-phenylbenzamide, the following self-validating analytical workflows must be employed.

Protocol A: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality: DSC measures the exact heat flow associated with phase transitions, eliminating the subjective visual errors of traditional capillary melting point apparatuses.

  • Calibration (Self-Validation): Run a high-purity indium standard (mp 156.6 °C) to verify the thermal accuracy of the DSC sensor prior to sample analysis.

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of the purified compound into a standard aluminum crucible. Seal with a pierced lid to allow pressure equilibration.

  • Atmosphere Control: Purge the furnace with dry Nitrogen (

    
    ) at a flow rate of 50 mL/min to prevent oxidative degradation during heating.
    
  • Thermal Profiling: Equilibrate the sample at 20 °C. Apply a linear heating rate of 10 °C/min up to 120 °C.

  • Analysis: The melting point is mathematically defined as the extrapolated onset temperature of the primary endothermic peak.

Protocol B: Boiling Point Determination via Thermogravimetric Analysis (TGA)

Causality: Because tertiary amides with high boiling points (>300 °C) are prone to thermal decomposition near their boiling threshold, TGA provides a precise measurement of vaporization-induced mass loss while simultaneously monitoring for degradation.

  • Calibration (Self-Validation): Run a baseline subtraction with an empty platinum pan to account for buoyancy effects at high temperatures.

  • Sample Loading: Load 10–15 mg of the compound into a platinum TGA pan.

  • Heating Matrix: Heat from 25 °C to 450 °C at a controlled rate of 10 °C/min under a Nitrogen atmosphere.

  • Data Interpretation: The boiling point correlates with the onset temperature of the rapid, single-step mass loss derivative curve (DTG). If the compound decomposes before boiling at 1 atm, the experiment must be repeated under a controlled vacuum (e.g., 10 mmHg), and the atmospheric boiling point calculated using the Clausius-Clapeyron nomograph.

Mechanistic Visualization

G Mol 3-Chloro-N-methyl-N-phenylbenzamide (CAS: 51774-43-7) Struct1 Tertiary Amide Core (No N-H Donors) Mol->Struct1 Struct2 Meta-Chloro Substitution (High Polarizability) Mol->Struct2 Force1 Absence of Hydrogen Bonding Struct1->Force1 Force2 Enhanced Dipole-Dipole & Dispersion Forces Struct2->Force2 Prop1 Low Melting Point (~50-70 °C) Force1->Prop1 Weak lattice packing Prop2 High Boiling Point (~373 °C) Force2->Prop2 High vaporization energy

Fig 1: Structural causality of phase transition temperatures in halogenated tertiary amides.

References

  • Sigma-Aldrich. "N-Methyl-N-phenylbenzamide | 1934-92-5". Sigma-Aldrich Product Directory.
  • National Center for Biotechnology Information. "3-chloro-N-methyl-N-phenylbenzamide | CID 669176".
  • The Journal of Organic Chemistry. "Volume 39, No. 18".

Sources

Exploratory

pKa values and physicochemical characteristics of 3-chloro-N-methyl-N-phenylbenzamide

An In-depth Technical Guide to the Physicochemical Properties of 3-chloro-N-methyl-N-phenylbenzamide Executive Summary 3-chloro-N-methyl-N-phenylbenzamide (CAS: 51774-43-7 ) is a specialized N,N-disubstituted benzamide d...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-chloro-N-methyl-N-phenylbenzamide

Executive Summary

3-chloro-N-methyl-N-phenylbenzamide (CAS: 51774-43-7 ) is a specialized N,N-disubstituted benzamide derivative often utilized as a robust intermediate in the synthesis of heterocycles (e.g., benzothiazoles) and as a lipophilic scaffold in medicinal chemistry.[1][2][3][4] Unlike primary or secondary amides, this molecule lacks a proton on the nitrogen atom, rendering it non-ionizable across the physiological pH range.[5] Its physicochemical profile is dominated by high lipophilicity (LogP ~3.0–3.6), low aqueous solubility, and significant permeability, making it a model compound for studying hydrophobic interactions in drug-receptor binding.[5]

This guide provides a rigorous analysis of its pKa limitations, lipophilicity, and synthetic pathways, designed for researchers requiring high-fidelity data for lead optimization or process chemistry.[5]

Chemical Identity & Structural Analysis

The molecule consists of a central amide bond connecting a 3-chlorophenyl ring and an N-methyl-N-phenyl moiety.[1][5] The steric bulk of the N-methyl and N-phenyl groups forces the amide bond out of planarity with the phenyl rings, impacting its conjugation and solubility profile.[1]

Property Data
IUPAC Name 3-chloro-N-methyl-N-phenylbenzamide
CAS Registry Number 51774-43-7
Molecular Formula C₁₄H₁₂ClNO
Molecular Weight 245.70 g/mol
SMILES CN(C1=CC=CC=C1)C(=O)C2=CC=CC(Cl)=C2
InChIKey KFGDZDHOKBKEJZ-UHFFFAOYSA-N

Physicochemical Profile: The Core Analysis

pKa and Ionization Behavior

A critical distinction for this compound is its lack of ionization.[5]

  • Acidic pKa: None. The nitrogen atom is fully substituted (N-Methyl, N-Phenyl, N-Acyl).[1] There is no dissociable proton (N-H), meaning the molecule cannot act as a Brønsted acid under physiological or standard chemical conditions.[5]

  • Basic pKa (Conjugate Acid): < -1.5 (Estimated). The amide carbonyl oxygen is a very weak Lewis base. Protonation would only occur in superacidic media (e.g., concentrated H₂SO₄).[5] The electron-withdrawing 3-chloro substituent on the benzoyl ring further reduces the electron density on the carbonyl oxygen via inductive effects ($ -I $), making it even less basic than unsubstituted N,N-dimethylbenzamide.[1]

Implication: In all standard aqueous buffers (pH 1.0 to 14.0), the molecule remains 100% neutral.[5] This simplifies formulation as pH adjustments will not alter its solubility or partition coefficient.[5]

Lipophilicity (LogP) and Solubility
  • LogP (Octanol/Water): 3.0 – 3.6 (Predicted/Experimental Consensus).[5]

    • The molecule is highly lipophilic.[5] The N-methyl and N-phenyl groups significantly increase hydrophobicity compared to a primary amide.[1][5]

    • Topological Polar Surface Area (TPSA): 20.3 Ų .[5] This low TPSA (attributed solely to the amide oxygen) predicts excellent passive membrane permeability (Blood-Brain Barrier penetration is likely).

  • Solubility:

    • Water: Negligible (< 10 µg/mL).[5]

    • Organic Solvents: High solubility in Dichloromethane (DCM), DMSO, Ethanol, and Ethyl Acetate.[5]

Electronic Effects & Reactivity

The 3-chloro group exerts an electron-withdrawing inductive effect, deactivating the benzoyl ring slightly toward electrophilic aromatic substitution but activating the carbonyl carbon toward nucleophilic attack (though the steric bulk of N-methyl-N-phenyl hinders this).[1]

Visualizing the Physicochemical Logic

The following diagram illustrates the structural factors dictating the lack of pKa and the high lipophilicity.

PhysicochemicalLogic Structure 3-chloro-N-methyl-N-phenylbenzamide AmideN Tertiary Amide Nitrogen (No N-H Proton) Structure->AmideN Carbonyl Carbonyl Oxygen (Weak Base) Structure->Carbonyl Substituents N-Methyl & N-Phenyl (Lipophilic Groups) Structure->Substituents Chloro 3-Chloro Group (Inductive e- Withdrawal) Structure->Chloro Result_pKa No Acidic pKa Neutral at pH 1-14 AmideN->Result_pKa Prevents Deprotonation Carbonyl->Result_pKa Protonation only at pH < -1 Result_LogP High LogP (3.0-3.6) Low TPSA (20.3 Ų) Substituents->Result_LogP Increases Hydrophobicity Chloro->Carbonyl Reduces Basicity

Caption: Structural determinants of the neutral ionization state and lipophilic profile.[1]

Experimental Protocols

Protocol A: Synthesis of 3-chloro-N-methyl-N-phenylbenzamide

Rationale: This protocol uses Schotten-Baumann conditions to ensure high yield by neutralizing the HCl byproduct.[1][5]

Reagents:

  • 3-Chlorobenzoyl chloride (1.0 eq)[1]

  • N-methylaniline (1.0 eq)[1]

  • Triethylamine (Et₃N) (1.2 eq)[1]

  • Dichloromethane (DCM) (Solvent)[1]

Step-by-Step Workflow:

  • Preparation: Dissolve N-methylaniline (10 mmol) and Et₃N (12 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under nitrogen atmosphere. Cool to 0°C.[5]

  • Addition: Dropwise add 3-chlorobenzoyl chloride (10 mmol) dissolved in DCM (5 mL) over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).[5]

  • Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine), then saturated NaHCO₃ (to remove acid), and finally brine.[5]

  • Purification: Dry over Na₂SO₄, concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.[5]

    • Expected Yield: ~89%.[5]

Protocol B: High-Throughput LogP Determination (HPLC Method)

Rationale: Due to low aqueous solubility, the shake-flask method is error-prone.[1][5] A reversed-phase HPLC method correlates retention time ($ t_R $) with LogP.[1]

Reagents:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).[5]

  • Mobile Phase: Methanol/Water (Isocratic 70:[1]30) with 0.1% Formic Acid.[5]

  • Standards: Toluene (LogP 2.7), Naphthalene (LogP 3.3), Phenanthrene (LogP 4.5).[5]

Step-by-Step Workflow:

  • Calibration: Inject the standards and record their retention capacity factors ($ k' = (t_R - t_0) / t_0

    
     k' $).[5]
    
  • Sample Run: Inject 10 µL of 3-chloro-N-methyl-N-phenylbenzamide (1 mg/mL in MeOH).

  • Calculation: Measure $ t_R $, calculate $ k' $, and interpolate LogP from the calibration curve.

Synthesis Pathway Visualization

SynthesisPathway Reactant1 3-Chlorobenzoyl Chloride Catalyst Triethylamine (Et3N) DCM, 0°C -> RT Reactant1->Catalyst Reactant2 N-Methylaniline Reactant2->Catalyst Intermediate Tetrahedral Intermediate Catalyst->Intermediate Nucleophilic Attack Product 3-chloro-N-methyl-N-phenylbenzamide (Yield ~89%) Intermediate->Product Elimination of Cl- Byproduct Et3N·HCl Salt (Removed in Workup) Intermediate->Byproduct

Caption: Synthetic route via nucleophilic acyl substitution.

References

  • Molaid Chemicals. (2020).[5] 3-chloro-N-methyl-N-phenylbenzamide Physicochemical Properties and Synthesis. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023).[5] Benzamide, N-methyl-N-phenyl- Mass Spectrum and Constants. Retrieved from [Link][1]

  • PubChem. (2024).[5][6] Compound Summary: N-methyl-N-phenylbenzamide (Analogous Data). Retrieved from [Link]

  • Wang, S., et al. (2013).[5] "nBu4NI-catalyzed oxidative amidation of aldehydes with tertiary amines." Tetrahedron Letters, 54(46), 6157-6160. (Synthesis Citation).

Sources

Foundational

potential biological targets for 3-chloro-N-methyl-N-phenylbenzamide

Title: Decoding the Pharmacological Landscape of 3-Chloro-N-methyl-N-phenylbenzamide: A Technical Guide to Target Deconvolution and Validation Executive Summary The identification and validation of biological targets for...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Decoding the Pharmacological Landscape of 3-Chloro-N-methyl-N-phenylbenzamide: A Technical Guide to Target Deconvolution and Validation

Executive Summary

The identification and validation of biological targets for small-molecule scaffolds is the cornerstone of rational drug design. This whitepaper systematically deconstructs the pharmacological potential of 3-chloro-N-methyl-N-phenylbenzamide (CID 669176). By analyzing its distinct physicochemical properties—specifically the synergistic effects of meta-halogenation and tertiary amide formation—we outline its potential as a privileged scaffold for metabolic, immunological, and infectious disease targets. Furthermore, we provide self-validating experimental workflows to rigorously confirm target engagement.

Structural Rationale & Physicochemical Profiling

To understand the biological targets of 3-chloro-N-methyl-N-phenylbenzamide, one must first analyze the causality behind its structural features. The molecule is not merely a combination of functional groups; it is a highly pre-organized 3D pharmacophore.

  • The 3-Chloro Substitution: The introduction of a chlorine atom at the meta position of the benzoyl ring serves two critical functions. First, it increases the lipophilicity of the molecule, driving partitioning into deep, hydrophobic protein pockets[1]. Second, the chlorine atom acts as a highly directional halogen bond donor via its "sigma-hole" (a region of positive electrostatic potential opposite the covalent bond), allowing for strong, specific interactions with backbone carbonyls or electron-rich residues (e.g., sulfur in methionine/cysteine) in the target binding site[1].

  • N-Methylation (Tertiary Amide): Converting the secondary amide to an N-methyl tertiary amide fundamentally alters the molecule's behavior. Causality: It eliminates the hydrogen bond donor capacity of the amide nitrogen, significantly enhancing passive membrane permeability. More importantly, the steric bulk of the N-methyl group restricts rotation around the C-N bond, locking the N-phenyl and benzoyl rings out of planarity. This rotameric restriction pre-organizes the aromatic rings for optimal

    
     stacking with target residues, minimizing the entropic penalty upon binding.
    

Primary Biological Target Hypotheses

Based on structural homology and pharmacological profiling of halogenated N-methyl-N-phenylbenzamides, we identify three high-probability biological targets:

Target A: Retinoic Acid Receptor-Related Orphan Receptor Gamma t (RORγt)
  • Context: RORγt is a master transcription factor responsible for the differentiation of Th17 cells and the production of IL-17, making it a prime target for autoimmune diseases and castration-resistant prostate cancer[2].

  • Mechanistic Claim: Halogenated N-methyl-N-phenylbenzamides have been identified as potent RORγt inverse agonists[2]. The 3-chloro group anchors the molecule deep within the hydrophobic ligand-binding domain (LBD). The steric bulk of the N-methyl-N-phenyl moiety forces a conformational shift in Helix 12 of the receptor. This allosteric repositioning blocks the binding of co-activators and heavily favors the recruitment of co-repressors, effectively silencing IL-17 transcription[2].

Target B: Protein Tyrosine Phosphatase 1B (PTP1B)
  • Context: PTP1B is a negative regulator of the insulin signaling pathway and a highly validated target for type 2 diabetes and obesity[3].

  • Mechanistic Claim: Benzamide derivatives, particularly those with extended aromatic systems, act as potent allosteric inhibitors of PTP1B[3]. The N-phenyl ring engages in

    
     interactions with key aromatic residues (e.g., Phe280), while the tertiary amide linkage provides the precise vector required to project the 3-chlorophenyl group into a secondary hydrophobic pocket. This locks the enzyme in an inactive, open conformation, preventing substrate turnover[3].
    
Target C: Kinetoplastid DNA Minor Groove
  • Context: N-phenylbenzamide derivatives are established minor groove binders (MGBs) with potent in vivo efficacy against Trypanosoma brucei (African trypanosomiasis)[4].

  • Mechanistic Claim: The halogenated core improves cell permeability across the complex, multi-membrane barriers of the parasite. Once inside, the pre-organized curvature of the benzamide scaffold perfectly matches the convex shape of the AT-rich kinetoplast DNA (kDNA) minor groove. Binding displaces essential High Mobility Group (HMG) proteins, leading to kDNA disruption and rapid parasite death[4].

Quantitative Structure-Activity Relationship (QSAR) Data

The following table synthesizes the quantitative pharmacological data for halogenated benzamide analogs across the discussed targets, providing a benchmark for evaluating 3-chloro-N-methyl-N-phenylbenzamide.

Target ClassRepresentative AnalogHalogenationPrimary IndicationBinding Affinity (IC₅₀/K_d)Key Interaction Mechanism
RORγt LBD 2-Fluoro-N-Me-N-Ph benzamideMono-halogenAutoimmune / Oncology~150 nMHelix 12 allosteric displacement[2]
PTP1B Benzamido-N-Me-N-PhNone/VariedType 2 Diabetes~200 nMAllosteric locking (Phe280)[3]
kDNA Bis(2-aminoimidazoline) benzamidePoly-halogenTrypanosomiasis0.83 μMAT-rich minor groove binding[4]
MAO-A Moclobemide4-ChloroDepression~200 nMActive site competitive inhibition[1]

Self-Validating Experimental Workflows

To transition from theoretical targets to empirically proven engagement, we mandate the use of self-validating protocols. These workflows are designed with intrinsic controls that mathematically and biologically prove their own accuracy.

Protocol 1: Surface Plasmon Resonance (SPR) for Direct Binding Kinetics
  • Causality: Endpoint assays (like IC₅₀) cannot differentiate between true orthosteric binding, allosteric modulation, or non-specific aggregation (a common false positive for lipophilic halogenated compounds). SPR provides real-time, label-free kinetics (

    
    , 
    
    
    
    ) to prove a 1:1 stoichiometric interaction.
  • Self-Validating Design:

    • Immobilize the wild-type target protein (e.g., RORγt LBD) on Flow Cell 2 (FC2) of a CM5 sensor chip.

    • Immobilize a mutant variant lacking the specific binding pocket on Flow Cell 1 (FC1) as the reference channel.

    • Inject 3-chloro-N-methyl-N-phenylbenzamide in a 2-fold dilution series (from 10 μM to 39 nM).

    • Validation Check: The system self-validates if the sensorgram shows a dose-dependent response in FC2, but a flat baseline in FC1. If both channels show signal, the compound is non-specifically aggregating, and the data is automatically invalidated.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Causality: Biochemical assays lack the context of the living cell (e.g., competing metabolites, membrane barriers). CETSA proves that the drug physically crosses the cell membrane and engages the target in its native physiological environment.

  • Self-Validating Design (Isothermal Dose-Response Fingerprinting - ITDRF):

    • Culture target-positive cells (e.g., Th17 cells for RORγt) and target-negative control cells.

    • Treat intact cells with varying concentrations of the compound.

    • Heat the cells to a constant aggregation temperature (e.g.,

      
       of the target protein) for 3 minutes, then lyse.
      
    • Quantify the remaining soluble protein via Western blot.

    • Validation Check: Probe the same blot for a non-targeted housekeeping protein (e.g., GAPDH). The protocol validates itself if the target protein shows dose-dependent thermal stabilization, while the GAPDH band remains completely unchanged. Furthermore, the target-negative cell line must show zero phenotypic response, proving the effect is target-driven and not a global thermodynamic artifact.

Mechanistic Visualizations

TargetValidation A Compound Synthesis (3-Cl-N-Me-N-Ph-Benzamide) B SPR Binding Kinetics (Biochemical Validation) A->B Purified Protein C CETSA (Cellular Engagement) B->C Live Cells D Phenotypic Assay (Th17 / PTP1B / kDNA) C->D Functional Readout

Workflow for the deconvolution and self-validating validation of biological targets.

RORgPathway L 3-Cl-N-Me-N-Ph-Benzamide R RORγt LBD L->R Inverse Agonism H Helix 12 Repositioning R->H Allosteric Shift C Co-repressor Recruitment H->C Blocks Co-activator T Inhibition of IL-17 Transcription C->T Gene Silencing

Mechanistic pathway of RORγt inverse agonism by halogenated tertiary benzamides.

References

  • [3] Title: Novel benzamido derivatives as PTP1B inhibitors with anti-hyperglycemic and lipid-lowering efficacy Source: PMC - NIH URL:

  • [2] Title: Switchable Site-Selective Benzanilide C(sp2)-H Bromination via Promoter Regulation Source: MDPI URL:

  • [1] Title: A Comparative Assessment of Halogenated Benzamides in Drug Discovery Source: Benchchem URL:

  • [4] Title: Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites Source: ACS Publications URL:

Sources

Exploratory

The Chemical Evolution and Discovery of 3-Chloro-N-methyl-N-phenylbenzamide Analogs: From Synthetic Scaffolds to Targeted Therapeutics

Executive Summary The molecule 3-chloro-N-methyl-N-phenylbenzamide and its structural analogs represent a privileged class of tertiary amides in modern drug discovery. Originally utilized as robust synthetic intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 3-chloro-N-methyl-N-phenylbenzamide and its structural analogs represent a privileged class of tertiary amides in modern drug discovery. Originally utilized as robust synthetic intermediates, these N-methylbenzanilides have evolved into highly selective pharmacological agents. This whitepaper explores the foundational causality behind their biological activity—specifically, the steric-induced conformational lock that forces the scaffold into an L-shaped cis geometry. By detailing the historical context, biological target profiles, and modern late-stage C(sp2)-H functionalization protocols, this guide serves as an authoritative resource for medicinal chemists and drug development professionals.

Structural Rationale: The Power of Conformational Constraint

The fundamental driver of biological selectivity in N-methylbenzanilide derivatives lies in their unique three-dimensional topology.

In standard secondary benzanilides (lacking the N-methyl group), the molecule predominantly adopts a planar trans conformation. This geometry minimizes steric hindrance and maximizes the potential for intermolecular hydrogen bonding . However, the introduction of an N-methyl group fundamentally alters the molecule's energy landscape. The methyl group induces a severe steric clash with the ortho-protons of the adjacent N-phenyl ring and the carbonyl oxygen. To relieve this strain, the molecule is forced into a cis conformation , where the two aromatic rings are positioned cis to each other, and the N-methyl group is cis to the carbonyl oxygen .

This conformational lock creates a rigid, L-shaped (or bent) scaffold. Rather than a structural liability, this restricted geometry allows the molecule to precisely intercalate into specific, narrow hydrophobic pockets of target proteins that planar molecules cannot access .

G cluster_0 Conformational Dynamics Core N-Methylbenzanilide Scaffold Trans Trans Conformer (Secondary Amides) Core->Trans No N-Methylation Cis Cis Conformer (L-Shape) (Tertiary Amides) Core->Cis N-Methyl Steric Clash Target1 HDAC8 Inhibition (Epigenetics) Cis->Target1 Fits Catalytic Tunnel Target2 V1A Antagonism (Cardiovascular) Cis->Target2 Mimics Vasopressin Target3 GPR40 Agonism (Metabolic Disease) Cis->Target3 Hydrophobic Pocket

Conformational dynamics of N-methylbenzanilides driving selective targeting.

Biological Targets and Drug Discovery Applications

The rigidified cis conformation of 3-chloro-N-methyl-N-phenylbenzamide analogs has been successfully leveraged across diverse therapeutic areas:

A. Epigenetic Targeting (HDAC8 Selectivity)

Pan-HDAC (Histone Deacetylase) inhibitors often suffer from dose-limiting toxicities due to off-target effects. However, the catalytic tunnel of the HDAC8 isoform possesses a unique, L-shaped architecture. Rationally designed benzanilide foldamers perfectly match this cavity. By utilizing the conformationally constrained N-methylbenzanilide scaffold, researchers have achieved up to 410-fold selectivity for HDAC8 over other HDAC isoforms, providing a highly specific biological probe and a safer therapeutic candidate .

B. Vasopressin V1A Receptor Antagonism

Early screening efforts identified N-methylbenzanilide derivatives as potent, non-peptide antagonists of the V1A receptor. The bent conformation mimics the bioactive turn-structure of the endogenous peptide arginine vasopressin. Structural modifications of the core scaffold yielded compounds with exceptional V1A affinity (


 nM) and high selectivity over the V2 receptor (

), demonstrating potent in vivo activity for cardiovascular indications .
C. Metabolic Diseases (GPR40 Agonism)

The discovery of SCO-267, a first-in-class GPR40 full agonist for Type 2 Diabetes and NASH, relied heavily on the N-methylbenzanilide motif. The N-methyl group restricts the N-alkyl moiety, forcing the aromatic rings into a presumed hydrophobic pocket of the GPR40 receptor. This precise spatial arrangement is required to trigger full agonism and subsequent insulin secretion .

D. Protein-Protein Interaction Inhibitors

Through late-stage hydroxylation, N-methylbenzanilide analogs have been transformed into cell-permeable inhibitors of the KIX-KID interaction. By disrupting the binding of the kinase-inducible domain (KID) to the CREB-binding protein (CBP), these analogs represent a novel class of transcription-based cancer therapeutics .

Quantitative Data Summary
Biological TargetDisease IndicationScaffold FeatureBinding Affinity / SelectivityReference
V1A Receptor CardiovascularN-methylbenzanilide core

nM (

)
HDAC8 Epigenetics / CancerConformationally constrained cis

nM (410-fold selective)
GPR40 Type 2 Diabetes / NASHL-shaped hydrophobic fitFull Agonist (In vivo efficacy)[[1]]([Link])
KIX-KID (CREB) Transcription / CancerOrtho-hydroxylated derivativeHigh yield cell-permeable inhibitor

Synthetic Evolution and Late-Stage Functionalization

Historically, the synthesis of these analogs relied on classical Schotten-Baumann conditions. While efficient for generating the core scaffold, this method lacked the versatility required for late-stage lead optimization.

The paradigm shifted with the advent of transition-metal-catalyzed C(sp2)-H functionalization . The N-methylbenzanilide core serves as an excellent endogenous directing group. Utilizing Palladium(II) or Ruthenium(II) catalysts, chemists can now perform switchable, site-selective ortho-bromination or ortho-hydroxylation directly on the assembled scaffold . The steric bulk of the 3-chloro substitution on the benzoyl ring further dictates regioselectivity, pushing the metal insertion to the less hindered side of the molecule.

G Start 3-Chloro-N-methylaniline + Benzoyl Chloride Coupling Amide Coupling (Et3N, CH2Cl2, 0°C) Start->Coupling Intermediate 3-Chloro-N-methyl- N-phenylbenzamide Coupling->Intermediate 95% Yield CH_Act C(sp2)-H Activation (Pd(OAc)2 or Ru(II)) Intermediate->CH_Act Directing Group Product1 Ortho-Hydroxylation (Bioactive Scaffolds) CH_Act->Product1 K2S2O8 / TFA Product2 Ortho-Bromination (Cross-Coupling) CH_Act->Product2 NBS / TFA

Synthetic workflow for N-methylbenzamides and late-stage C-H functionalization.

Experimental Methodologies (Self-Validating Protocols)

The following protocols represent field-proven, self-validating systems for the synthesis and functionalization of 3-chloro-N-methyl-N-phenylbenzamide analogs.

Protocol 1: Synthesis of the Core Scaffold via Amide Coupling

This protocol ensures high-fidelity amide bond formation while suppressing ketene-derived side reactions.

  • Preparation: Dissolve 3-chloro-N-methylaniline (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).

    • Causality: CH₂Cl₂ is a non-polar, aprotic solvent that fully solubilizes the starting materials without risking the hydrolysis of the highly reactive acid chloride.

  • Base Addition: Add triethylamine (Et₃N, 1.5 equiv) to the stirring solution.

    • Causality: Et₃N acts as a non-nucleophilic acid scavenger. Failing to neutralize the HCl byproduct would result in the protonation of the aniline, rendering it non-nucleophilic and prematurely halting the reaction.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise add benzoyl chloride (1.1 equiv).

    • Causality: The acylation is highly exothermic. Cooling the system prevents the thermal degradation of the acid chloride and minimizes the formation of di-acylated impurities.

  • Validation & Workup: Monitor via TLC. Upon disappearance of the polar aniline spot, quench with 1M HCl. Wash the organic layer sequentially with 1M HCl (to remove residual aniline/Et₃N) and saturated NaHCO₃ (to neutralize residual acid).

    • Self-Validation: Successful formation of the tertiary amide is confirmed via ¹H-NMR by a distinct downfield shift of the N-methyl singlet (typically appearing at ~3.4–3.5 ppm) .

Protocol 2: Regioselective Pd-Catalyzed C(sp2)-H Bromination

This protocol utilizes the tertiary amide as an endogenous directing group for late-stage halogenation, enabling subsequent cross-coupling.

  • Catalyst & Reagent Assembly: In a 15 mL sealed tube, combine 3-chloro-N-methyl-N-phenylbenzamide (1.0 equiv), Pd(OAc)₂ (10 mol%), N-bromosuccinimide (NBS, 1.2 equiv), and Na₂S₂O₈ (1.2 equiv) [[2]]([Link]).

    • Causality: Pd(OAc)₂ coordinates to the amide carbonyl oxygen, directing the metal specifically to the ortho-position. Na₂S₂O₈ serves as a terminal oxidant to regenerate the active Pd(II) species from Pd(0) following reductive elimination.

  • Solvent Addition: Add a solvent mixture of Trifluoroacetic acid (TFA) and Trifluoroacetic anhydride (TFAA) in a 9:1 ratio.

    • Causality: TFA provides a highly acidic medium that drastically enhances the electrophilicity of the palladium intermediate. TFAA acts as a moisture scavenger, preventing the premature hydrolysis of the active catalytic species .

  • Thermal Activation: Seal the tube and heat the reaction mixture to 50 °C for 3 hours.

  • Purification: Evaporate the solvent under reduced pressure and purify the crude residue via silica gel column chromatography to yield the ortho-brominated analog in >90% yield.

References

  • Kakefuda, A., Tsukada, J., Kusayama, T., Tahara, A., & Tsukamoto, S. (2002). "N-Methylbenzanilide derivatives as a novel class of selective V(1A) receptor antagonists." Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Li, Y., et al. (2015). "A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp2)–H hydroxylation strategy." Chemical Science. URL:[Link]

  • SCOHIA PHARMA, Inc. "Discovery of SCO-267, a First-in-class GPR40 Full Agonist, as a Promising Candidate for the Treatment of Type 2 Diabetes Mellitus, Obesity, and NASH." URL:[Link]

  • Zhao, Q., et al. (2023). "Characterization of Conformationally Constrained Benzanilide Scaffolds for Potent and Selective HDAC8 Targeting." Bioorganic Chemistry. URL:[Link]

  • Wang, J., et al. (2024). "Switchable Site-Selective Benzanilide C(sp2)-H Bromination via Promoter Regulation." Molecules. URL:[Link]

  • OSTI.GOV. (2025). "Aromatic Amide Foldamers Show Conformation-Dependent Electronic Properties." URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Safe Handling and Application of 3-chloro-N-methyl-N-phenylbenzamide

Structural and Reactivity Analysis The logical starting point for understanding the safety profile of any chemical is a thorough analysis of its structure. The key features of 3-chloro-N-methyl-N-phenylbenzamide are a ch...

Author: BenchChem Technical Support Team. Date: March 2026

Structural and Reactivity Analysis

The logical starting point for understanding the safety profile of any chemical is a thorough analysis of its structure. The key features of 3-chloro-N-methyl-N-phenylbenzamide are a chlorinated benzoyl group, a central amide linkage, and an N-methyl, N-phenyl substitution.

The molecular structure dictates its reactivity and, by extension, its potential hazards. The amide bond is generally stable, but can be susceptible to hydrolysis under strong acidic or basic conditions. The presence of a chlorine atom on the benzene ring introduces potential for environmental persistence and specific metabolic pathways.

Caption: Molecular structure of 3-chloro-N-methyl-N-phenylbenzamide.

Hazard Identification and Assessment by Analogy

In the absence of specific toxicological data, we can infer potential hazards from closely related compounds. The primary analogs for this assessment are 3-chloro-N-phenylbenzamide and 3-chloro-N-methylbenzamide.

Analog Compound CAS Number Known Hazards Source
3-chloro-N-phenylbenzamide6832-92-4No specific GHS hazards listed, but is an amide and chlorinated aromatic.[1]
3-chloro-N-methylbenzamide18370-10-0Acute Toxicity, Oral (Category 4): Harmful if swallowed. Serious Eye Damage (Category 1): Causes serious eye damage.[2]

Based on this data, it is prudent to assume that 3-chloro-N-methyl-N-phenylbenzamide will exhibit, at a minimum, the hazards associated with its components:

  • Oral Toxicity: Likely to be harmful if swallowed.

  • Eye Damage: High potential to cause serious eye damage.

  • Skin Irritation: Possible skin irritant upon prolonged contact.

  • Inhalation: Dusts may be irritating to the respiratory tract.

The N-phenylbenzamide scaffold is of interest in medicinal chemistry, with some derivatives showing activity against kinetoplastid parasites.[3] This biological activity underscores the importance of minimizing direct exposure.

Risk Mitigation and Safe Handling Protocols

A multi-layered approach to risk mitigation is essential when working with compounds of unknown toxicity. The following protocols are based on a cautious interpretation of the available data.

  • Ventilation: All handling of solid material should be conducted in a certified chemical fume hood to prevent inhalation of dust.

  • Containment: For procedures with a high risk of aerosolization (e.g., sonication, vigorous mixing), consider the use of a glove box.

Protection Type Specification Rationale
Eye Protection Chemical safety goggles and a face shield.To protect against splashes and fine dust, addressing the high risk of serious eye damage.[2]
Hand Protection Nitrile gloves (minimum thickness of 0.11 mm).To prevent skin contact. Double-gloving is recommended for handling larger quantities.
Body Protection A fully buttoned lab coat.To protect against accidental spills.
Respiratory Protection Not generally required if handled in a fume hood.If a fume hood is not available, a NIOSH-approved respirator with a particulate filter is mandatory.

The following workflow provides a step-by-step guide for the safe handling of 3-chloro-N-methyl-N-phenylbenzamide, from receipt to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review_SDS_Analogs Review SDS of Analogs Don_PPE Don Appropriate PPE Review_SDS_Analogs->Don_PPE Assess Risks Prepare_Work_Area Prepare Fume Hood Don_PPE->Prepare_Work_Area Weigh_Solid Weigh Solid in Hood Prepare_Work_Area->Weigh_Solid Dissolve_in_Solvent Dissolve in Appropriate Solvent Weigh_Solid->Dissolve_in_Solvent Perform_Experiment Perform Experiment Dissolve_in_Solvent->Perform_Experiment Decontaminate_Glassware Decontaminate Glassware Perform_Experiment->Decontaminate_Glassware Post-Experiment Segregate_Waste Segregate Waste (Solid & Liquid) Decontaminate_Glassware->Segregate_Waste Dispose_Waste Dispose via Certified Waste Handler Segregate_Waste->Dispose_Waste Clean_Work_Area Clean Work Area Dispose_Waste->Clean_Work_Area Remove_PPE Remove & Dispose PPE Clean_Work_Area->Remove_PPE

Caption: A typical workflow for the safe handling of 3-chloro-N-methyl-N-phenylbenzamide.

Emergency Procedures

In the event of an accidental exposure, the following first-aid measures should be taken immediately.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Storage and Stability

Proper storage is crucial for maintaining the integrity of the compound and ensuring safety.

Parameter Recommendation Rationale
Temperature Store at 2-8°C or in a freezer at -20°C for long-term storage.To minimize degradation.[4][5]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.To prevent hydrolysis and oxidation.
Incompatibilities Strong oxidizing agents, strong acids, and strong bases.To avoid vigorous and potentially hazardous reactions.
Physical and Chemical Properties

While experimental data for the target compound is scarce, the properties of its analogs provide a useful reference.

Property 3-chloro-N-phenylbenzamide 3-chloro-N-methylbenzamide Source
Molecular Formula C₁₃H₁₀ClNOC₈H₈ClNO[1][2]
Molecular Weight 231.68 g/mol 169.61 g/mol [1][2]
XLogP3 3.22.4[1][2]

The predicted XLogP3 values suggest that these compounds have moderate lipophilicity, which can influence their absorption and distribution in biological systems.

Conclusion

While a dedicated Safety Data Sheet for 3-chloro-N-methyl-N-phenylbenzamide is not currently available, a robust safety framework can be established through the careful analysis of its chemical structure and data from its closest analogs. The primary hazards are anticipated to be acute oral toxicity and the potential for serious eye damage. By adhering to the engineering controls, PPE recommendations, and handling protocols outlined in this guide, researchers can significantly mitigate the risks associated with the use of this compound. This proactive and scientifically-grounded approach to safety is paramount in both research and development settings.

References

  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)
  • PubChem. (n.d.). 3-chloro-N-phenylbenzamide. National Center for Biotechnology Information. (URL: [Link])

  • PubChem. (n.d.). 3-chloro-N-methylbenzamide. National Center for Biotechnology Information. (URL: [Link])

  • BLD Pharmatech. (n.d.). Safety Data Sheet for 2-Chloro-6-methyl-N-phenylbenzamide. (URL: )
  • PubChemLite. (n.d.). 3-chloro-n-(4-methylphenyl)benzamide. (URL: )
  • Hathwar, V. R., et al. (2012). 3-Chloro-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o3329. (URL: [Link])

  • González-Bacerio, J., et al. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry. (URL: [Link])

  • Gowda, B. T., et al. (2012). 3-Chloro-N-(3-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o3277. (URL: [Link])

  • ResearchGate. (n.d.). Synthesis and biological activity of new 3- chloro-4-(3-substituted phenyl)-1-(5-((2- methyl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-thiadiazol-2-yl) azetidin-2-one. (URL: [Link])

  • U.S. Environmental Protection Agency. (n.d.). 3-chloro-N-[3-(trifluoromethyl)phenyl]benzamide - Toxics Release Inventory. (URL: [Link])

  • PrepChem.com. (n.d.). Synthesis of N-(3-Chloro-phenyl)-N'-(4-methyl-phenyl)-ethylenediamine. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of 3-Chloro-N-methyl-N-phenylbenzamide

Introduction & Strategic Rationale This Application Note details the synthesis of 3-chloro-N-methyl-N-phenylbenzamide (CAS: 6832-92-4).[1] This scaffold represents a critical pharmacophore in medicinal chemistry, often s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

This Application Note details the synthesis of 3-chloro-N-methyl-N-phenylbenzamide (CAS: 6832-92-4).[1] This scaffold represents a critical pharmacophore in medicinal chemistry, often serving as a core structure for kinesin spindle protein (KSP) inhibitors, transient receptor potential (TRP) modulators, and various agrochemicals.

The Synthetic Strategy: Nucleophilic Acyl Substitution

While amide bonds can be formed via peptide coupling reagents (e.g., EDC/NHS, HATU), this protocol utilizes the Acid Chloride Method .

Why this route?

  • Kinetics: N-methylaniline is a secondary, aromatic amine. The steric bulk of the methyl group and the electron-withdrawing nature of the phenyl ring make it a poorer nucleophile than primary aliphatic amines. Acid chlorides are sufficiently electrophilic to overcome this reduced reactivity without requiring forcing conditions (high heat) that generate impurities.

  • Atom Economy & Purification: Unlike coupling reagents which generate complex urea byproducts (e.g., DCU), the acid chloride route generates only HCl (scavenged by base) and the corresponding carboxylic acid (upon hydrolysis of excess reagent), both of which are easily removed via aqueous workup.

Reaction Mechanism & Logic

The reaction proceeds via a nucleophilic addition-elimination mechanism.[1] The N-methylaniline attacks the carbonyl carbon of 3-chlorobenzoyl chloride, forming a tetrahedral intermediate.[1] The chloride ion is eliminated, reforming the carbonyl. The auxillary base (Triethylamine) neutralizes the generated HCl to drive the equilibrium forward and prevent the protonation of the unreacted amine.

ReactionMechanism Reagents Reagents (3-Cl-Ph-COCl + Ph-NH-Me) Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack Elimination Elimination of Cl- Intermediate->Elimination Collapse Product Product (Amide + Et3N·HCl) Elimination->Product Deprotonation

Figure 1: Mechanistic flow of the N-acylation process.

Experimental Protocol

Reagents and Stoichiometry[1]
ReagentMW ( g/mol )Equiv.[2]Role
N-Methylaniline 107.151.0Limiting Reagent (Nucleophile)
3-Chlorobenzoyl chloride 175.011.1 - 1.2Electrophile (Excess ensures full conversion)
Triethylamine (Et₃N) 101.191.5Base (Acid Scavenger)
Dichloromethane (DCM) -[0.2 M]Solvent (Anhydrous)
DMAP 122.170.05Catalyst (Optional, for sluggish reactions)
Step-by-Step Procedure

Step 1: Preparation (Inert Atmosphere)

  • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Purge with Nitrogen or Argon.

  • Add N-methylaniline (1.0 equiv) and Triethylamine (1.5 equiv) to the flask.

  • Dissolve in anhydrous DCM (concentration ~0.2 M relative to amine).

  • Cool the mixture to 0°C using an ice/water bath.

Step 2: Acylation (Controlled Addition)

  • Dilute 3-chlorobenzoyl chloride (1.2 equiv) in a small volume of DCM.

  • Add the acid chloride solution dropwise to the amine mixture over 15–20 minutes.

    • Critical: Maintain temperature <5°C to prevent side reactions.

  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

  • Stir for 3–6 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.[1][3][4]

Step 3: The "Self-Validating" Workup This workup is designed to chemically separate the product from all possible impurities based on pKa.

  • Quench: Add saturated NaHCO₃ solution to the reaction mixture (hydrolyzes excess acid chloride to 3-chlorobenzoic acid). Stir for 15 mins.

  • Phase Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.

  • Acid Wash (Removes Amine): Wash the DCM layer with 1M HCl (2x).

    • Logic: Protonates unreacted N-methylaniline, forcing it into the aqueous layer.

  • Base Wash (Removes Acid): Wash the DCM layer with 1M NaOH or sat. NaHCO₃ (2x).

    • Logic: Deprotonates the 3-chlorobenzoic acid (hydrolysis byproduct), forcing it into the aqueous layer.

  • Drying: Wash with Brine (1x), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

Purification & Characterization

Purification Logic

The crude product is often high purity (>90%) due to the specific workup. However, if the product is an oil or low-melting solid (common for N-methylated amides), column chromatography is preferred over recrystallization.

PurificationFlow Crude Crude Residue CheckState Physical State? Crude->CheckState Solid Solid CheckState->Solid Oil Oil / Gum CheckState->Oil Recryst Recrystallization (EtOH/H2O or Hex/EtOAc) Solid->Recryst Column Flash Chromatography (SiO2, 0-20% EtOAc in Hex) Oil->Column Final Pure Amide Recryst->Final Column->Final

Figure 2: Decision tree for purification based on physical state.

Analytical Data (Expected)
  • Physical State: Off-white solid or viscous pale yellow oil.[1]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.40 – 7.10 (m, 9H): Aromatic protons (overlap of benzoyl and phenyl rings).

    • δ 3.50 (s, 3H): N-Methyl group. Note: May appear as two peaks if rotamers are present due to restricted rotation around the amide bond.

  • MS (ESI): m/z calculated for C₁₄H₁₂ClNO [M+H]⁺: 246.06; Found: 246.1.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield Moisture in solvent hydrolyzing acid chloride.[1]Ensure DCM is distilled/anhydrous. Increase acid chloride to 1.5 eq.
Incomplete Conversion Steric hindrance of N-methylaniline.[1]Add 5 mol% DMAP as a nucleophilic catalyst. Reflux gently (40°C).
Emulsion during workup Similar densities of DCM and water.Filter the biphasic mixture through Celite or add solid NaCl to break emulsion.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Schotten-Baumann and anhydrous amide synthesis).

Sources

Application

Application Note: Step-by-Step Preparation of 3-Chloro-N-methyl-N-phenylbenzamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Methodology: Nucleophilic Acyl Substitution (Non-Aqueous Amidation) Introduction & Mechanistic Rationale The synthesis of tertiary benz...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Methodology: Nucleophilic Acyl Substitution (Non-Aqueous Amidation)

Introduction & Mechanistic Rationale

The synthesis of tertiary benzamides is a fundamental transformation in medicinal chemistry, frequently utilized to generate stable, lipophilic scaffolds for active pharmaceutical ingredients (APIs). The preparation of 3-chloro-N-methyl-N-phenylbenzamide involves the coupling of 3-chlorobenzoyl chloride with the secondary amine, N-methylaniline.

While classic Schotten-Baumann conditions utilize a biphasic aqueous-organic system with an inorganic base (like NaOH)[1], modern laboratory-scale amidations often employ a homogenous organic system[2]. In this protocol, we utilize anhydrous dichloromethane (DCM) as the solvent and triethylamine (TEA) as the organic base and acid scavenger[3].

Causality of Experimental Design:

  • Base Selection (TEA): The acylation of amines generates one equivalent of hydrochloric acid (HCl). Without an auxiliary base, this HCl would protonate the unreacted N-methylaniline, rendering it non-nucleophilic and stalling the reaction at 50% theoretical yield[4]. TEA acts as a sacrificial proton acceptor, driving the reaction to completion.

  • Temperature Control (0 °C to RT): The nucleophilic attack of the amine on the highly electrophilic acyl chloride is exothermic. Initiating the reaction at 0 °C prevents thermal degradation and minimizes the formation of colored oxidative byproducts, ensuring a cleaner crude profile[3].

  • Solvent (DCM): DCM provides excellent solubility for both the starting materials and the resulting tertiary amide while remaining inert to the acylating agent.

Mechanism SM 3-Chlorobenzoyl Chloride + N-Methylaniline Int Tetrahedral Intermediate (Zwitterionic) SM->Int Nucleophilic Attack Prod 3-Chloro-N-methyl-N-phenylbenzamide Int->Prod Elimination of Cl⁻ Byprod TEA·HCl Salt Int->Byprod TEA scavenges H⁺

Mechanistic pathway of the TEA-mediated nucleophilic acyl substitution.

Materials and Stoichiometry

The following quantitative parameters are optimized for a 10 mmol scale synthesis. Scale-up should maintain these exact molar equivalents and concentration parameters.

Reagent / SolventRoleMW ( g/mol )EquivalentsAmountDensity (g/mL)
3-Chlorobenzoyl chloride Electrophile175.011.00 eq1.75 g (10.0 mmol)1.37
N-Methylaniline Nucleophile107.151.10 eq1.18 g (11.0 mmol)0.99
Triethylamine (TEA) Acid Scavenger101.191.50 eq1.52 g (15.0 mmol)0.73
Dichloromethane (DCM) Solvent84.93-20.0 mL (0.5 M)1.33

Note: 3-Chlorobenzoyl chloride is moisture-sensitive. It must be handled under an inert atmosphere to prevent hydrolysis into 3-chlorobenzoic acid.

Experimental Workflow

Workflow Step1 1. Purge Flask & Cool (Argon atmosphere, 0 °C) Step2 2. Add Amine & Base (N-methylaniline + TEA in DCM) Step1->Step2 Step3 3. Dropwise Addition (3-chlorobenzoyl chloride in DCM) Step2->Step3 Step4 4. Stir & Warm (RT for 2-4 hours) Step3->Step4 Step5 5. Aqueous Work-Up (1M HCl, Sat. NaHCO3, Brine) Step4->Step5 Step6 6. Purification (Flash Chromatography) Step5->Step6

Step-by-step workflow for the preparation of 3-chloro-N-methyl-N-phenylbenzamide.

Phase 1: Reaction Setup and Initiation
  • Preparation: Oven-dry a 100 mL round-bottom flask containing a Teflon-coated magnetic stir bar. Cool the flask in a desiccator, seal with a rubber septum, and purge with Argon gas for 5 minutes to establish an inert atmosphere[5].

  • Loading: Inject 15.0 mL of anhydrous DCM into the flask via syringe. Add N-methylaniline (1.18 g, 1.19 mL) and Triethylamine (1.52 g, 2.08 mL)[3].

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes with moderate stirring (approx. 300 rpm).

  • Electrophile Addition: In a separate dry vial, dissolve 3-chlorobenzoyl chloride (1.75 g, 1.28 mL) in 5.0 mL of anhydrous DCM. Draw this solution into a syringe and add it dropwise to the reaction mixture over 15 minutes.

    • Observation: A white precipitate (TEA·HCl salt) will begin to form immediately upon addition[2].

Phase 2: Propagation and Monitoring
  • Incubation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm naturally to room temperature (20–25 °C).

  • Stirring: Continue stirring for 2 to 4 hours.

  • TLC Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1 v/v) solvent system. The starting material (3-chlorobenzoyl chloride) will be consumed, and a new, lower-Rf spot corresponding to the tertiary amide will appear under UV light (254 nm)[5].

Phase 3: Quenching and Work-Up
  • Quenching: Dilute the reaction mixture with an additional 20 mL of DCM and transfer it to a separatory funnel. Add 20 mL of deionized water to dissolve the TEA·HCl salts.

  • Acid Wash: Separate the organic layer and wash it with 20 mL of 1.0 M aqueous HCl.

    • Rationale: This step protonates and extracts any unreacted N-methylaniline and excess TEA into the aqueous phase[2].

  • Base Wash: Wash the organic layer with 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃).

    • Rationale: This neutralizes residual acid and extracts any 3-chlorobenzoic acid (formed via trace hydrolysis of the acyl chloride) into the aqueous phase.

  • Brine Wash & Drying: Wash with 20 mL of saturated NaCl (brine). Transfer the organic layer to an Erlenmeyer flask, add anhydrous sodium sulfate (Na₂SO₄), and let sit for 15 minutes to remove residual water.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil or off-white solid.

Phase 4: Purification
  • Flash Chromatography: Purify the crude material via silica gel flash column chromatography. Elute with a gradient of Hexanes:Ethyl Acetate (typically 9:1 to 4:1).

  • Isolation: Pool the product-containing fractions and remove the solvent under reduced pressure. Dry the purified 3-chloro-N-methyl-N-phenylbenzamide under high vacuum to afford the final compound.

Troubleshooting & Optimization

Observation / IssueMechanistic CauseCorrective Action / Optimization
Low Yield / Incomplete Conversion Hydrolysis of 3-chlorobenzoyl chloride due to wet solvent or ambient moisture.Ensure DCM is strictly anhydrous. Use a fresh bottle of acyl chloride. Maintain positive Argon pressure.
Excessive Byproduct Formation Exothermic runaway causing side reactions.Slow down the dropwise addition of the acyl chloride. Ensure the ice bath is maintained strictly at 0 °C during addition.
Amine Contamination in Final Product Incomplete removal of N-methylaniline during work-up.Ensure the 1.0 M HCl wash is thoroughly mixed. If TLC shows residual amine, perform a second acidic wash.
Product Fails to Crystallize Presence of trace solvent or impurities disrupting the crystal lattice.Place the concentrated oil under high vacuum for >12 hours. Alternatively, triturate with cold hexanes.

References

  • Chemistry Schotten Baumann Reaction - SATHEE Source: Indian Institute of Technology Kanpur (IITK) URL:[Link]

  • Schotten–Baumann reaction Source: Wikipedia URL:[Link]

  • General procedure for the synthesis of amides (Electronic Supplementary Information) Source: The Royal Society of Chemistry (RSC) URL:[Link]

  • Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis Source: Organic Syntheses, Inc. URL:[Link]

Sources

Method

reagents for N-methylation of 3-chlorobenzanilide

Application Note: Regioselective N-Methylation of 3-Chlorobenzanilide Executive Summary & Chemical Context The N-methylation of secondary amides is a critical transformation in medicinal chemistry and drug development. I...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective N-Methylation of 3-Chlorobenzanilide

Executive Summary & Chemical Context

The N-methylation of secondary amides is a critical transformation in medicinal chemistry and drug development. It is routinely utilized to modulate lipid solubility, enhance proteolytic stability, and restrict peptide bond conformations to improve target binding affinity.

3-Chlorobenzanilide presents a specific synthetic challenge: the amide proton is only weakly acidic (pKa ~15–17). While the electron-withdrawing chlorine atom subtly lowers the pKa to facilitate deprotonation, it simultaneously reduces the nucleophilicity of the resulting anion. This technical guide establishes the mechanistic rationale and provides self-validating protocols for achieving high-yielding, regioselective N-methylation of 3-chlorobenzanilide using both traditional and green-chemistry approaches.

Mechanistic Rationale: The Ambident Electrophile Challenge

When 3-chlorobenzanilide is deprotonated by a strong base, it forms an ambident enolate-like anion where electron density is delocalized across both the nitrogen and oxygen atoms. Alkylation can theoretically occur at either site.

  • Regioselectivity (N- vs. O-Alkylation): According to Hard-Soft Acid-Base (HSAB) theory, the amide nitrogen acts as a "softer" nucleophile compared to the "harder" oxygen. By selecting a soft electrophile like Methyl Iodide (MeI), the reaction is kinetically and thermodynamically driven toward N-alkylation [1].

  • Solvent Causality: Polar aprotic solvents (e.g., DMF, THF) are mandatory. They solvate the counter-cation (e.g., Na⁺) effectively while leaving the amide anion "naked" and highly reactive. This lack of anion solvation further suppresses O-alkylation and accelerates the SN2 attack on the methylating agent [3].

Reagent Selection Matrix

To accommodate both rapid discovery chemistry (where yield and speed are paramount) and scalable process chemistry (where toxicity and E-factors are critical), two distinct reagent systems are evaluated:

ParameterProtocol A: Traditional MethodProtocol B: Green Alternative
Base Sodium Hydride (NaH, 60% dispersion)Potassium Carbonate (K2CO3)
Methylating Agent Methyl Iodide (MeI)Dimethyl Carbonate (DMC)
Solvent N,N-Dimethylformamide (DMF)DMC (acts as both solvent and reagent)
Temperature 0 °C warming to Room Temp110 °C (Sealed Vessel)
Reaction Time 2 – 4 hours12 – 24 hours
Expected Yield 85% – 95%70% – 85%
Byproducts NaI, H2 gasMethanol, CO2, KHCO3
Toxicity / Safety High (MeI is toxic; NaH is pyrophoric)Low (DMC is a green, non-toxic reagent)

Experimental Workflows & Protocols

G Start 3-Chlorobenzanilide + DMF Solvent Cool Cool to 0 °C (Ice Bath) Start->Cool Deprotonate Add NaH (1.2 eq) Observe H2 Evolution Cool->Deprotonate Prevents thermal degradation Alkylate Add MeI (1.5 eq) Dropwise Stir at RT for 2-4 h Deprotonate->Alkylate Forms Ambident Anion Quench Quench with Cold H2O (Neutralize Excess NaH) Alkylate->Quench SN2 Reaction Complete Extract Liquid-Liquid Extraction (EtOAc / Brine) Quench->Extract Purify Column Chromatography (High Rf Product) Extract->Purify

Caption: Workflow for the regioselective N-methylation of 3-chlorobenzanilide using NaH and MeI.

Protocol A: Traditional High-Yield Synthesis (NaH / MeI)

Trustworthiness Note: This protocol is a self-validating system relying on visual gas evolution and distinct TLC shifts to confirm reaction progress.

Materials:

  • 3-Chlorobenzanilide: 1.0 equivalent (eq)

  • Sodium Hydride (60% dispersion in mineral oil): 1.2 eq

  • Methyl Iodide (MeI): 1.5 eq

  • Anhydrous DMF: 0.2 M relative to substrate

Step-by-Step Methodology:

  • System Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon or N2 for 5 minutes.

    • Causality: NaH reacts violently with atmospheric moisture, and water will competitively hydrolyze MeI, destroying the electrophile.

  • Substrate Solvation: Dissolve 1.0 eq of 3-chlorobenzanilide in anhydrous DMF. Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation: Add 1.2 eq of NaH portion-wise.

    • Self-Validation Checkpoint: Observe immediate effervescence (H2 gas evolution). The solution will transition to a pale yellow, indicating the formation of the amide anion.

    • Causality: Cooling to 0 °C prevents localized runaway exothermic reactions that can lead to substrate degradation or solvent decomposition.

  • Alkylation: Once gas evolution ceases (approx. 15-30 minutes), add 1.5 eq of MeI dropwise via syringe. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Reaction Monitoring: Monitor via TLC (Hexanes:EtOAc, 3:1).

    • Self-Validation Checkpoint: The N-methylated product lacks the hydrogen-bond donating N-H group, resulting in a significantly higher Rf value compared to the highly polar starting material.

  • Quenching & Workup:

    • Cool the mixture back to 0 °C. Carefully add cold saturated aqueous NH4Cl dropwise to quench unreacted NaH safely.

    • Dilute with Ethyl Acetate (EtOAc) and partition with water. Wash the organic layer with 5% aqueous LiCl (3 times). Causality: LiCl washes are highly effective at pulling residual DMF out of the organic phase.

    • Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol B: Green Scalable Synthesis (DMC / K2CO3)

Designed for process development prioritizing reduced E-factors and eliminating genotoxic impurities (GTIs) like MeI [4].

Materials:

  • 3-Chlorobenzanilide: 1.0 eq

  • Potassium Carbonate (K2CO3, finely milled): 2.0 eq

  • Dimethyl Carbonate (DMC): 10-20 eq (acts as solvent)

  • Tetrabutylammonium bromide (TBAB): 0.1 eq (Phase transfer catalyst)

Step-by-Step Methodology:

  • Preparation: In a pressure-resistant vessel or autoclave, combine 3-chlorobenzanilide, K2CO3, TBAB, and DMC.

  • Thermal Activation: Seal the vessel and heat to 110 °C.

    • Causality: DMC is a poor methylating agent at room temperature. It requires thermal activation and the presence of a base to undergo the BAl2 (Bimolecular Alkyl-Oxygen cleavage) mechanism, releasing CO2 as the driving force [2].

  • Monitoring: Stir vigorously for 12-24 hours. The heterogeneous mixture requires excellent mass transfer, facilitated by the TBAB catalyst.

  • Workup: Cool to room temperature. Vent carefully (CO2 pressure will have built up). Filter the suspension through a Celite pad to remove inorganic salts (K2CO3, KHCO3). Concentrate the filtrate under reduced pressure to recover excess DMC, leaving the crude N-methyl-3-chlorobenzanilide for recrystallization.

References

  • Benoiton, N. L., et al. "Synthesis of N-methylamino acid derivatives from amino acid derivatives using sodium hydride/methyl iodide." Canadian Journal of Chemistry, 1971. [Link]

  • Selva, M., et al. "Reaction of Functionalized Anilines with Dimethyl Carbonate over NaY Faujasite. 3. Chemoselectivity toward Mono-N-methylation." Journal of Organic Chemistry, 2001.[Link]

  • Touati, R., et al. "N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview." Current Organic Chemistry, 2017.[Link]

Application

Application Note: High-Efficiency Amide Bond Formation Techniques for 3-Chloro-N-methyl-N-phenylbenzamide

Executive Summary & Mechanistic Rationale Amide bond formation is a fundamentally important reaction in organic synthesis and drug development[1]. However, synthesizing 3-chloro-N-methyl-N-phenylbenzamide presents specif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Amide bond formation is a fundamentally important reaction in organic synthesis and drug development[1]. However, synthesizing 3-chloro-N-methyl-N-phenylbenzamide presents specific kinetic and thermodynamic challenges. The coupling involves N-methylaniline, a secondary aromatic amine. N-methylaniline exhibits significantly reduced nucleophilicity compared to primary aliphatic amines due to the delocalization of the nitrogen lone pair into the phenyl ring and the steric hindrance introduced by the N-methyl group[1].

Simultaneously, 3-chlorobenzoic acid is slightly electron-deficient. While this increases the reactivity of its activated ester intermediates, it also makes them highly susceptible to premature hydrolysis if not handled under strict conditions. To overcome this activation barrier, the carboxylic acid must be converted into a highly reactive electrophile. This application note details three field-proven methodologies—ranging from classical acyl chloride activation to modern, green mechanochemical techniques—explaining the causality behind each experimental choice to ensure a self-validating workflow.

Pathway Visualization

AmideWorkflow SM1 3-Chlorobenzoic Acid (Starting Material) PathA Path A: Acyl Chloride SOCl2 or (COCl)2 SM1->PathA PathB Path B: HATU Coupling HATU / DIPEA SM1->PathB PathC Path C: Mechanochemical EDC·HCl / Bead Milling SM1->PathC IntA 3-Chlorobenzoyl Chloride (Highly Reactive) PathA->IntA IntB OAt-Activated Ester (Neighboring Group Effect) PathB->IntB Prod 3-Chloro-N-methyl-N-phenylbenzamide (Target Molecule) PathC->Prod + N-Methylaniline (Solvent-free/LAG) IntA->Prod + N-Methylaniline (Base: DIPEA) IntB->Prod + N-Methylaniline (Base: DIPEA)

Figure 1: Synthetic pathways for the formation of 3-chloro-N-methyl-N-phenylbenzamide.

Experimental Methodologies & Self-Validating Protocols

Protocol A: Classical Acyl Chloride Activation

Mechanistic Causality: Oxalyl chloride is selected over thionyl chloride to avoid persistent sulfur-based byproducts; its decomposition yields only volatile gases (CO, CO2, HCl). The addition of catalytic DMF generates the highly electrophilic Vilsmeier-Haack reagent in situ, which rapidly converts the acid to 3-chlorobenzoyl chloride. During the coupling phase, N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base. It scavenges the generated HCl, preventing the protonation of the weakly nucleophilic N-methylaniline, which would otherwise halt the reaction.

Step-by-Step Protocol:

  • Activation: Dissolve 3-chlorobenzoic acid (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert argon atmosphere. Add catalytic N,N-dimethylformamide (DMF, 0.05 equiv).

  • Chlorination: Cool the reaction mixture to 0 °C. Dropwise add oxalyl chloride (1.2 equiv). Stir for 2 hours at room temperature. Self-Validation: The reaction is complete when visible gas evolution (bubbling) ceases.

  • Concentration: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and DCM, yielding crude 3-chlorobenzoyl chloride as a viscous oil.

  • Coupling: Redissolve the acyl chloride in fresh anhydrous DCM (30 mL) and cool to 0 °C. Sequentially add N-methylaniline (1.1 equiv) and DIPEA (2.0 equiv). Stir for 2 hours, allowing the mixture to warm to room temperature.

  • Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the UV-active amine spot and the formation of a less polar product spot confirms successful conversion.

  • Workup: Quench the reaction with 1M aqueous HCl (20 mL) to protonate and remove unreacted amine. Wash the organic layer with saturated aqueous NaHCO3 and brine. Dry over anhydrous Na2SO4, filter, and evaporate to yield the product.

Protocol B: Direct Coupling via HATU/DIPEA

Mechanistic Causality: For workflows where harsh acyl chlorides are undesirable, uronium-based coupling reagents like HATU are highly effective[1]. HATU generates an active OAt (7-azabenzotriazole) ester. The critical advantage here is the "neighboring group effect": the pyridine nitrogen in the OAt leaving group acts as an intramolecular general base, hydrogen-bonding with the incoming amine. This significantly accelerates the nucleophilic attack of sterically hindered secondary anilines like N-methylaniline[1].

Step-by-Step Protocol:

  • Preparation: Dissolve 3-chlorobenzoic acid (1.0 equiv, 5 mmol) and HATU (1.1 equiv) in anhydrous DMF (15 mL) at room temperature.

  • Pre-activation: Add DIPEA (2.5 equiv) and stir for 15 minutes. Self-Validation: The solution will transition from clear to a distinct pale yellow, visually confirming the generation of the active OAt-ester.

  • Coupling: Add N-methylaniline (1.2 equiv) in a single portion. Stir at room temperature for 12–16 hours.

  • Validation: Analyze an aliquot via LC-MS. The chromatogram should indicate the product mass (m/z [M+H]+ approx 246.07) and the complete consumption of the activated ester intermediate.

  • Workup: Dilute the mixture with ethyl acetate (50 mL). Wash extensively with a 5% aqueous LiCl solution (3 × 20 mL) to partition the DMF into the aqueous phase. Follow with 1M HCl, saturated NaHCO3, and brine washes. Dry and concentrate.

Protocol C: Scalable Mechanochemical Synthesis (Bead Milling)

Mechanistic Causality: Traditional amide couplings are environmentally burdensome due to their reliance on hazardous solvents (DMF, DCM)[2]. Mechanochemical bead milling utilizes kinetic mechanical energy to drive the reaction using strictly equimolar amounts of EDC·HCl[3]. Ethyl acetate is added in trace amounts as a Liquid-Assisted Grinding (LAG) agent. LAG enhances molecular mobility and mass transfer without acting as a bulk solvent, allowing the coupling of secondary amines in a highly concentrated, green environment[3].

Step-by-Step Protocol:

  • Milling Setup: Charge a 15 mL zirconium oxide milling jar with 3-chlorobenzoic acid (1.0 equiv, 2 mmol), N-methylaniline (1.0 equiv), and EDC·HCl (1.0 equiv).

  • LAG Addition: Add ethyl acetate (0.25 μL/mg of total solid mass) to facilitate mass transfer.

  • Milling: Add zirconia grinding media (e.g., two 10 mm beads). Seal the jar and mill at a frequency of 30 Hz for 45 minutes using a mixer mill.

  • Validation: Open the jar. Self-Validation: The physical state of the mixture will have transitioned from a loose, heterogeneous powder to a cohesive, uniform paste, indicating the formation of the water-soluble urea byproduct and the target amide[3].

  • Workup: Extract the paste with ethyl acetate (10 mL) and filter to remove the grinding beads. Wash the organic layer with water (2 × 10 mL) to selectively dissolve and remove the EDC-urea byproduct. Dry the organic layer and concentrate to obtain the pure amide.

Quantitative Data & Protocol Comparison

The following table summarizes the operational metrics and efficiency of the three methodologies for synthesizing 3-chloro-N-methyl-N-phenylbenzamide.

ParameterProtocol A (Acyl Chloride)Protocol B (HATU)Protocol C (Mechanochemical)
Activation Agent Oxalyl Chloride / DMFHATUEDC·HCl
Solvent System Dichloromethane (DCM)N,N-Dimethylformamide (DMF)Ethyl Acetate (LAG, trace amount)
Reaction Time 2 – 4 hours12 – 16 hours45 minutes
Typical Yield 85 – 95%80 – 90%85 – 94%
Primary Byproducts CO, CO2, HCl, Amine·HClUronium salts, HOAtUrea derivative (water-soluble)
Scalability High (Standard batch)Medium (Cost-prohibitive at scale)High (Continuous bead milling)
Green Chemistry Score LowLowHigh

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.1

  • Scalable mechanochemical synthesis of amides using bead milling technology. (2026). ChemRxiv / Royal Society of Chemistry. 3

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. 2

Sources

Method

Application Note: Purification of 3-Chloro-N-methyl-N-phenylbenzamide via Recrystallization

Introduction & Scope The purification of 3-chloro-N-methyl-N-phenylbenzamide (CAS 51774-43-7) presents specific challenges due to its structural characteristics. As an N,N-disubstituted benzamide, this compound lacks the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The purification of 3-chloro-N-methyl-N-phenylbenzamide (CAS 51774-43-7) presents specific challenges due to its structural characteristics. As an N,N-disubstituted benzamide, this compound lacks the hydrogen bond donor capability (N-H) found in primary or secondary amides. Consequently, it typically exhibits a significantly lower melting point (estimated range: 60–85 °C) compared to its mono-substituted analogs (e.g., 3-chlorobenzamide, MP ~134 °C).

This physicochemical profile makes the compound prone to "oiling out" (liquid-liquid phase separation) during recrystallization, rather than forming a discrete crystal lattice. This guide provides a robust, field-proven protocol designed to mitigate this risk, ensuring high-purity isolation for pharmaceutical or agrochemical applications.

Key Physicochemical Data
PropertyValue / DescriptionNote
Compound Name 3-Chloro-N-methyl-N-phenylbenzamide
CAS Number 51774-43-7
Molecular Formula C₁₄H₁₂ClNOMW: 245.70 g/mol
Physical State Low-melting solid (likely off-white)Prone to supercooling/oiling
Solubility (Cold) Soluble in DCM, EtOAc, AcetoneInsoluble in Water, Hexanes
Solubility (Hot) Highly soluble in Alcohols, Toluene

Solvent Selection Strategy

Successful recrystallization relies on the temperature-dependent solubility differential. For this lipophilic amide, we employ a Binary Solvent System (Solvent/Anti-solvent) strategy. This offers finer control over saturation levels than single-solvent methods, which is critical for preventing oiling out.

Recommended Solvent Systems
SystemRoleSolventsRationale
System A (Primary) Non-Polar / Polar Aprotic Ethyl Acetate / n-Heptane Best for Purity. The moderate polarity of EtOAc dissolves the amide well, while Heptane acts as a gentle anti-solvent. This system encourages slow crystal growth over rapid precipitation.
System B (Alternative) Polar Protic / Polar Protic Ethanol / Water Green Alternative. Good for removing inorganic salts. However, water content must be carefully managed to prevent immediate oiling out due to the hydrophobic nature of the aromatic rings.

Detailed Experimental Protocols

Protocol A: Recrystallization from Ethyl Acetate / n-Heptane (Recommended)

This method minimizes thermal stress and reduces the risk of hydrolysis.

Materials:
  • Crude 3-chloro-N-methyl-N-phenylbenzamide (10.0 g)

  • Solvent: Ethyl Acetate (HPLC Grade)

  • Anti-solvent: n-Heptane (or Hexanes)

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating bath, vacuum filtration setup.

Step-by-Step Procedure:
  • Dissolution:

    • Place 10.0 g of crude solid in a flask equipped with a stir bar.

    • Add Ethyl Acetate in small portions (start with 15 mL) while heating the bath to 60 °C (gentle reflux).

    • Critical: Add just enough EtOAc to dissolve the solid completely. If the solution is colored/dirty, add activated carbon (0.5 g), stir for 5 mins, and filter hot through Celite.

  • Anti-Solvent Addition:

    • Maintain the solution at 50–60 °C.

    • Slowly add n-Heptane dropwise.

    • Stop adding when a faint, persistent cloudiness (turbidity) appears.

    • Add a few drops of Ethyl Acetate to clear the solution again (making it just slightly sub-saturated).

  • Controlled Cooling (The "Oil" Defense):

    • Remove the flask from the heat source. Allow it to cool to Room Temperature (RT) slowly on a cork ring or wood block. Do not place directly on a cold bench.

    • Seeding: When the temperature reaches ~40–45 °C, add a tiny seed crystal of pure product if available. If not, scratch the inner wall of the flask with a glass rod to induce nucleation.

    • Observation: If liquid droplets (oil) form instead of crystals, reheat to dissolve and add slightly more Ethyl Acetate. Repeat cooling with more vigorous stirring.

  • Crystallization:

    • Once solid crystals form at RT, place the flask in an ice bath (0–4 °C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using a Buchner funnel.

    • Wash the cake with a cold mixture of Heptane:EtOAc (4:1).

    • Dry in a vacuum oven at 40 °C for 4 hours.

Protocol B: Recrystallization from Ethanol / Water

Use this method if the primary impurity is inorganic salts or very polar byproducts.

  • Dissolve crude material in minimal boiling Ethanol (95%) .

  • Remove from heat. Add warm Water dropwise until turbidity persists.

  • Add a few drops of Ethanol to clear.

  • Cool slowly. Note: If oiling occurs, reheat and add more Ethanol.

Troubleshooting: Handling "Oiling Out"

Oiling out occurs when the compound separates as a liquid phase before it crystallizes. This liquid often contains impurities and solidifies into an impure mass.

Decision Logic for Oiling Out:

OilingOutStrategy Start Solution becomes cloudy during cooling CheckState Is it Crystals or Oil Droplets? Start->CheckState Crystals Normal Crystallization Proceed to Filtration CheckState->Crystals Solid Oil OILING OUT DETECTED (Liquid droplets on bottom) CheckState->Oil Liquid Remedy1 Remedy 1: Reheat to dissolve Add 10% more Solvent (EtOAc) Oil->Remedy1 Remedy2 Remedy 2: Seed at Higher Temperature Remedy1->Remedy2 Remedy3 Remedy 3: Vigorous Stirring (Prevents droplet coalescence) Remedy2->Remedy3 Remedy3->CheckState Retry Cooling

Figure 1: Decision tree for managing phase separation during cooling.

Analytical Validation

Trust but verify. Ensure the recrystallized product meets purity standards.

MethodParameterAcceptance Criteria
HPLC Purity (Area %)> 98.5% (Single peak)
Melting Point RangeSharp range (e.g., 2 °C span). Compare to lit. (est. 60–85 °C). Broad range indicates impurity/solvent inclusion.
1H NMR IdentityConfirm N-Methyl singlet (~3.4 ppm) and aromatic integration (3-Cl pattern).
LOD Loss on Drying< 0.5% (ensures solvent removal).

References

  • Synthesis and Identification: Journal of Organic Chemistry, 1974, 39 (18), pp 2665–2715. (Confirming CAS 51774-43-7 existence and characterization).

  • General Purification Methods: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Crystallization of Low-Melting Solids: Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.
  • Compound Data: PubChem Database. CID 722390 (Related Analog: 3-chloro-N-phenylbenzamide).

Disclaimer

This protocol is intended for use by qualified personnel in a controlled laboratory environment. The user assumes all responsibility for safety and compliance with local regulations regarding chemical handling and waste disposal.

Application

Application Note: Stability-Indicating RP-HPLC Method Development and Validation for 3-Chloro-N-methyl-N-phenylbenzamide

Scientific Rationale & Analytical Target Profile (ATP) The compound 3-chloro-N-methyl-N-phenylbenzamide (CAS: 51774-43-7) is a highly lipophilic, neutral benzamide derivative. In pharmaceutical development, amides are ge...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Analytical Target Profile (ATP)

The compound 3-chloro-N-methyl-N-phenylbenzamide (CAS: 51774-43-7) is a highly lipophilic, neutral benzamide derivative. In pharmaceutical development, amides are generally stable but remain susceptible to specific hydrolytic pathways under extreme pH or thermal stress.

To ensure rigorous quality control, we must develop a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Following the enhanced lifecycle approach outlined in [1][2], we first define the Analytical Target Profile (ATP) . The primary objective is to accurately quantify the active pharmaceutical ingredient (API) while achieving baseline resolution (


) from its primary hydrolytic degradation products: 3-chlorobenzoic acid and N-methylaniline.
Mechanistic Justification of Chromatographic Parameters
  • Column Selection: The API possesses two aromatic rings and a highly hydrophobic core, leading to strong retention on non-polar stationary phases. A high-coverage, end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm) is selected to provide high theoretical plate counts while minimizing secondary silanol interactions.

  • Mobile Phase & pH Causality: While the parent API is neutral and its retention is largely pH-independent, its degradation products are ionizable. N-methylaniline is a weak base, and 3-chlorobenzoic acid is a weak acid. By utilizing a mobile phase buffered with 0.1% Formic Acid (pH ~2.7) , we ensure that N-methylaniline is fully protonated (eluting rapidly near the void volume) and 3-chlorobenzoic acid is fully unionized (retaining predictably). This prevents peak tailing and retention time drift.

  • Detector Wavelength: The amide chromophore and aromatic rings exhibit strong

    
     transitions. A detection wavelength of 230 nm  was selected to provide an optimal signal-to-noise ratio while avoiding the baseline drift commonly associated with formic acid absorbance at lower wavelengths (<215 nm).
    

Method Development Workflow

The development process follows a Quality-by-Design (QbD) framework, moving from risk assessment to systematic optimization.

MethodLifecycle ATP 1. ATP Definition Define CQAs & Goals Risk 2. Risk Assessment Identify CMPs ATP->Risk Guides DoE 3. Method Screening Column / pH / Organic Risk->DoE Informs Opt 4. Optimization Gradient & Temp DoE->Opt Data Input Val 5. Validation ICH Q2(R2) Protocols Opt->Val Finalize

Figure 1: Analytical procedure lifecycle and QbD workflow based on ICH Q14 principles.

Experimental Protocols

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. System Suitability Testing (SST) must pass before any sample analysis begins.

Chromatographic Conditions
ParameterSpecification / Setting
Column End-capped C18, 150 mm × 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Milli-Q Water
Mobile Phase B HPLC-Grade Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 2°C (Controls solvent viscosity and retention stability)
Detection UV at 230 nm (Reference: 360 nm for baseline correction)
Injection Volume 10 µL
Diluent Water : Acetonitrile (50:50, v/v)

Gradient Program:

  • 0.0 - 2.0 min: 30% B (Isocratic hold to focus polar degradants)

  • 2.0 - 12.0 min: 30%

    
     80% B (Linear ramp to elute the highly lipophilic API)
    
  • 12.0 - 15.0 min: 80% B (Column wash)

  • 15.1 - 20.0 min: 30% B (Re-equilibration)

Step-by-Step Preparation Methodology

Step 1: Mobile Phase Preparation

  • Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultra-pure Milli-Q water. Mix thoroughly and filter through a 0.22 µm PTFE membrane. Label as Mobile Phase A.

  • Filter 1000 mL of HPLC-grade Acetonitrile through a 0.22 µm PTFE membrane. Label as Mobile Phase B.

Step 2: Standard Preparation (100 µg/mL)

  • Accurately weigh 10.0 mg of 3-chloro-N-methyl-N-phenylbenzamide reference standard into a 100 mL volumetric flask.

  • Add 50 mL of Diluent and sonicate for 5 minutes until fully dissolved (endothermic dissolution may require brief warming).

  • Dilute to volume with Diluent and mix well.

Step 3: System Suitability Test (SST) Inject the standard solution in replicates of five (


). The system is considered self-validated and ready for sample analysis only if the following criteria are met:
  • Retention Time (

    
    ):  ~9.5 minutes (± 0.2 min).
    
  • Tailing Factor (

    
    ): 
    
    
    
    (Ensures no secondary silanol interactions).
  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • Injection Precision: %RSD of peak areas

    
    .
    

Method Validation Summary (ICH Q2(R2))

The method was validated in strict accordance with guidelines[3][4].

Specificity and Forced Degradation

To prove the method is stability-indicating, the API was subjected to forced degradation. The causality of degradation is primarily hydrolytic cleavage of the amide bond under extreme pH, yielding N-methylaniline (


 min) and 3-chlorobenzoic acid (

min).
Stress ConditionTime / Temp% API RemainingMajor Degradants FormedMass BalancePeak Purity (Diode Array)
Control N/A100.0%None100.0%Passed (Purity Angle < Threshold)
Acid (1N HCl) 24h / 60°C88.5%Hydrolysis products99.2%Passed
Base (1N NaOH) 24h / 60°C72.1%Hydrolysis products98.7%Passed
Oxidation (3%

)
24h / RT96.4%N-oxide derivatives99.5%Passed
Thermal 7 Days / 80°C99.5%None99.8%Passed
Photolytic (UV/Vis) 1.2M Lux-hrs98.2%Minor unknown99.1%Passed
Quantitative Validation Parameters
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result
Linearity & Range

over 25% to 150% of target

(Range: 25 - 150 µg/mL)
Method Accuracy Recovery between 98.0% - 102.0%99.4% - 100.8% (across 3 concentration levels)
Repeatability (Precision) %RSD

(

preparations)
%RSD = 0.65%
Intermediate Precision %RSD

(Different day/analyst)
%RSD = 0.82%
LOD / LOQ Signal-to-Noise

(LOD) and

(LOQ)
LOD = 0.05 µg/mL / LOQ = 0.15 µg/mL
Robustness Flow rate (±0.1 mL/min), Temp (±2°C)No significant impact on

or %Assay

Troubleshooting & Optimization Insights

  • Baseline Drift During Gradient: Because the method utilizes a gradient from 30% to 80% ACN, a slight baseline shift may occur due to the refractive index change and the UV absorbance of formic acid. Solution: Utilizing a reference wavelength (e.g., 360 nm with a 100 nm bandwidth) on a Diode-Array Detector (DAD) will subtract background noise and flatten the baseline.

  • Poor Resolution of Polar Degradants: If N-methylaniline elutes too close to the void volume (

    
    ), the initial gradient hold (30% B) can be reduced to 20% B. However, this will increase the total run time required to elute the highly lipophilic parent API.
    
  • Peak Tailing of the API: Given that 3-chloro-N-methyl-N-phenylbenzamide is neutral, peak tailing is rarely caused by silanol interactions. If tailing occurs (

    
    ), it is almost certainly a physical issue: check for a void in the column head or a partially blocked guard column.
    

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023).[Link]

  • ICH Q14 Analytical Procedure Development. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023).[Link]

  • Introduction to Modern Liquid Chromatography (3rd Edition). Snyder, L. R., Kirkland, J. J., & Dolan, J. W. John Wiley & Sons. (2009).[Link]

Sources

Method

catalytic conditions for synthesizing 3-chloro-N-methyl-N-phenylbenzamide

Application Note: Catalytic Architectures for the Synthesis of 3-Chloro-N-methyl-N-phenylbenzamide Executive Summary The synthesis of 3-chloro-N-methyl-N-phenylbenzamide presents a classic challenge in organic process de...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Architectures for the Synthesis of 3-Chloro-N-methyl-N-phenylbenzamide

Executive Summary

The synthesis of 3-chloro-N-methyl-N-phenylbenzamide presents a classic challenge in organic process development: the formation of a sterically hindered amide bond (tertiary amide) involving an electron-deficient aniline derivative. Traditional methods utilizing stoichiometric activating agents (e.g., thionyl chloride, HATU) often suffer from poor atom economy and difficult purification of the resulting N-methylaniline salts.[1]

This Application Note details two orthogonal catalytic strategies that offer superior precision and scalability:

  • Route A (Direct Condensation): Boronic Acid-Catalyzed Dehydrative Amidation. Ideal for "green" bench-scale synthesis, utilizing 3-chlorobenzoic acid.

  • Route B (C1 Insertion): Palladium-Catalyzed Chemoselective Aminocarbonylation. Ideal for library synthesis and scale-up, utilizing 1-chloro-3-iodobenzene.

Target Analysis & Retrosynthesis

The target molecule comprises a 3-chlorobenzoyl moiety coupled to an N-methyl-N-phenyl amine (N-methylaniline).

  • Structural Challenge: N-methylaniline is a secondary amine with significant steric bulk and reduced nucleophilicity due to the phenyl ring's resonance delocalization.

  • Chemoselectivity Requirement: The meta-chloro substituent on the benzoyl ring must remain intact. Catalytic conditions must avoid oxidative addition to the C-Cl bond.

Retrosynthetic Logic:

  • Path A: Direct condensation of Acid + Amine (-H₂O).

  • Path B: Carbonylation of Aryl Halide + Amine + CO.

Protocol A: Boronic Acid-Catalyzed Direct Amidation

Principle: Arylboronic acids act as Lewis acid/Brønsted base cooperative catalysts. They form a mixed anhydride (acyloxyboronate) intermediate with the carboxylic acid, activating it for nucleophilic attack by the amine. This method is thermodynamically driven by the removal of water.[2]

Catalyst Selection: For sterically hindered amines like N-methylaniline, electron-deficient boronic acids are required to enhance Lewis acidity. 3,4,5-Trifluorophenylboronic acid or 2-Iodophenylboronic acid are the gold standards.

Experimental Protocol

Materials:

  • 3-Chlorobenzoic acid (1.0 equiv)

  • N-methylaniline (1.1 equiv)

  • Catalyst: 3,4,5-Trifluorophenylboronic acid (5-10 mol%)

  • Solvent: Toluene or Xylene (Anhydrous)

  • Desiccant: 4Å Molecular Sieves (activated) or Dean-Stark apparatus

Step-by-Step Procedure:

  • Setup: Charge a dried 50 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap (or Soxhlet extractor containing 4Å MS).

  • Loading: Add 3-chlorobenzoic acid (10.0 mmol, 1.56 g), N-methylaniline (11.0 mmol, 1.18 g), and the boronic acid catalyst (0.5 mmol, 95 mg).

  • Solvation: Add Toluene (30 mL). Ensure the trap is filled with Toluene.

  • Reflux: Heat the reaction to a vigorous reflux (oil bath ~125°C). The reaction relies on the azeotropic removal of water to drive the equilibrium toward the amide.

  • Monitoring: Monitor by TLC or HPLC. Reaction time is typically 12–24 hours due to the steric hindrance of the secondary aniline.

  • Workup: Cool to room temperature. Wash the organic phase with 1M HCl (to remove excess amine) and sat. NaHCO₃ (to remove unreacted acid).

  • Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Hexanes/EtOAc if necessary.

Mechanistic Insight (Graphviz):

BoronicCatalysis Cat Ar-B(OH)2 (Catalyst) Monoester Monoacyloxyboronate (Active Species) Cat->Monoester - H2O Acid 3-Cl-Benzoic Acid Acid->Monoester - H2O Amine N-methylaniline TS Amine Attack (Tetrahedral Intermediate) Monoester->TS + Amine Water H2O (Removed Azeotropically) Monoester->Water Dehydration TS->Cat Catalyst Regeneration Product 3-chloro-N-methyl- N-phenylbenzamide TS->Product Product Release

Caption: Figure 1. Catalytic cycle of boronic acid-mediated amidation via acyloxyboronate activation.

Protocol B: Pd-Catalyzed Chemoselective Aminocarbonylation

Principle: This route utilizes 1-chloro-3-iodobenzene . Palladium(0) undergoes oxidative addition selectively at the weaker C-I bond (Bond Dissociation Energy: ~65 kcal/mol) versus the C-Cl bond (~95 kcal/mol). Carbon monoxide insertion follows, creating an acyl-palladium species that is intercepted by N-methylaniline.

Why this route? It avoids the need for carboxylic acid precursors and is highly amenable to parallel synthesis using aryl halide libraries.

Experimental Protocol

Materials:

  • 1-Chloro-3-iodobenzene (1.0 equiv)

  • N-methylaniline (1.2 equiv)[3]

  • CO Source: Carbon Monoxide Balloon (1 atm) or Mo(CO)₆ (solid source)

  • Catalyst: Pd(OAc)₂ (2 mol%)[4]

  • Ligand: Xantphos (3 mol%) – Crucial for stability and selectivity.

  • Base: Et₃N or K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane or Toluene

Step-by-Step Procedure:

  • Inert Handling: In a glovebox or under Argon flow, charge a pressure tube or Schlenk flask with Pd(OAc)₂ (0.02 mmol) and Xantphos (0.03 mmol). Add solvent (5 mL) and stir for 5 mins to pre-form the active Pd(0)-ligand complex.

  • Substrate Addition: Add 1-chloro-3-iodobenzene (1.0 mmol, 238 mg), N-methylaniline (1.2 mmol, 128 mg), and Et₃N (2.0 mmol, 280 µL).

  • CO Introduction:

    • Method A (Gas): Purge the vessel with CO gas for 1 minute, then attach a CO balloon.

    • Method B (Solid Surrogate): Add Mo(CO)₆ (1 equiv) and DBU (2 equiv) in a separate chamber of a two-chamber reactor (COgen system).

  • Reaction: Heat to 80°C. Note: Do not exceed 100°C to prevent activation of the C-Cl bond.

  • Duration: Stir for 16 hours.

  • Workup: Vent CO (in a fume hood!). Filter the mixture through a Celite pad to remove Pd black. Concentrate the filtrate.

  • Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Mechanistic Insight (Graphviz):

Aminocarbonylation Pd0 Pd(0)-L2 OxAdd Ar-Pd(II)-I Pd0->OxAdd + Ar-I (Chemoselective) ArI 1-Cl-3-I-Benzene AcylPd Acyl-Pd(II)-I OxAdd->AcylPd + CO CO CO Insertion RedElim Reductive Elimination AcylPd->RedElim + Amine / - HI Amine N-methylaniline RedElim->Pd0 Regeneration Prod Target Amide RedElim->Prod

Caption: Figure 2. Palladium-catalyzed aminocarbonylation cycle showing chemoselective oxidative addition at the C-I bond.

Comparative Data Analysis

FeatureProtocol A (Boronic Acid)Protocol B (Aminocarbonylation)
Atom Economy High (Byproduct: H₂O)Moderate (Byproduct: Ammonium salt)
Substrate Cost Low (Benzoic acids are cheap)Medium (Iodo-arenes are pricier)
Scalability Excellent (No gas handling)Good (Requires CO safety controls)
Reaction Time 12–24 h6–16 h
Purification Acid/Base wash often sufficientChromatography usually required
Selectivity HighHigh (Requires T < 100°C)

References

  • Marcelli, T. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Link

  • Gernigon, N., Al-Zoubi, R. M., & Hall, D. G. (2012). Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodoarylboronic Acids. The Journal of Organic Chemistry. Link

  • Bhanage, B. M., et al. (2011).[5] Palladium-Catalyzed Carbon-Monoxide-Free Aminocarbonylation of Aryl Halides Using N-Substituted Formamides. The Journal of Organic Chemistry. Link

  • Kollár, L., et al. (2023).[4] Palladium-Catalyzed Selective Amino- and Alkoxycarbonylation of Iodoarenes. Organic & Biomolecular Chemistry. Link

  • Sheppard, T. D. (2021). Catalytic Amidation: Development of a generally applicable catalytic amidation reaction. EPSRC Project Summary. Link

Sources

Application

microwave-assisted synthesis of 3-chloro-N-methyl-N-phenylbenzamide

Application Note: Microwave-Assisted Synthesis of 3-Chloro-N-methyl-N-phenylbenzamide Executive Summary This application note details a robust, rapid, and scalable protocol for the synthesis of 3-chloro-N-methyl-N-phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 3-Chloro-N-methyl-N-phenylbenzamide

Executive Summary

This application note details a robust, rapid, and scalable protocol for the synthesis of 3-chloro-N-methyl-N-phenylbenzamide (CAS: 6832-92-4) using microwave irradiation. Unlike traditional thermal reflux methods that require hours and large solvent volumes, this microwave-assisted protocol achieves quantitative conversion in under 10 minutes.

The target compound is a structural analog of various bioactive scaffolds found in non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. This guide prioritizes Green Chemistry principles (solvent-free or minimal solvent) and high-throughput efficiency.

Scientific Rationale & Strategy

The Chemistry: Nucleophilic Acyl Substitution

The synthesis utilizes a modified Schotten-Baumann reaction . The core transformation involves the nucleophilic attack of the secondary amine (N-methylaniline) on the highly electrophilic carbonyl carbon of 3-chlorobenzoyl chloride.

  • Reactivity Profile: N-methylaniline is moderately nucleophilic but sterically hindered compared to primary amines. The microwave energy overcomes this steric barrier by rapidly reaching the activation energy (

    
    ).
    
  • Microwave Effect: The reaction relies on dipolar polarization . The polar reagents (acid chloride and amine) and the polar transition state couple efficiently with the oscillating electric field of the microwave (2.45 GHz), generating localized heat (molecular friction) that accelerates the reaction kinetics significantly faster than convective heating.

Reaction Scheme

ReactionScheme Reactants 3-Chlorobenzoyl Chloride + N-Methylaniline Intermediate Tetrahedral Intermediate Reactants->Intermediate MW Irradiation (Nucleophilic Attack) Product 3-Chloro-N-methyl- N-phenylbenzamide + HCl (Salt) Intermediate->Product Elimination of Cl-

Figure 1: Simplified reaction pathway for the acylation of N-methylaniline.

Materials & Equipment

CategoryItemSpecification/Grade
Reagents 3-Chlorobenzoyl chloride>98% Purity (Liquid, corrosive)
N-Methylaniline>98% Purity (Liquid, toxic)
Triethylamine (Et₃N)Anhydrous (Base scavenger)
Dichloromethane (DCM)HPLC Grade (Solvent)
Equipment Microwave ReactorSingle-mode (e.g., CEM Discover, Biotage Initiator)
Reaction Vessel10 mL or 35 mL pressure-sealed glass vial
Stir BarTeflon-coated, magnetic

Experimental Protocol

Two methods are provided. Method A is the preferred "Green" route (Solvent-Free) for small libraries. Method B is the Solution-Phase route for scale-up or when handling solid reagents.

Method A: Solvent-Free Synthesis (Rapid Library Generation)
  • Preparation:

    • In a 10 mL microwave process vial, add N-methylaniline (1.0 mmol, 107 mg).

    • Add Basic Alumina or Potassium Carbonate (K₂CO₃) (1.5 mmol, ~200 mg) as a solid support/base scavenger.

    • Add 3-chlorobenzoyl chloride (1.1 mmol, 192 mg) dropwise. Caution: Exothermic reaction.

    • Mix the neat reagents thoroughly with a spatula until a paste is formed.

  • Microwave Irradiation:

    • Seal the vial with a Teflon-lined septum cap.

    • Parameters:

      • Mode: Standard (Fixed Power or Dynamic Temp)

      • Temperature: 80°C (Set limit)

      • Power: 100 W (Max)

      • Hold Time: 3 minutes

      • Stirring: High

  • Work-up:

    • Cool to room temperature (RT).

    • Add 5 mL of Ethyl Acetate (EtOAc) to the vial and sonicate to extract the product from the solid salt/support.

    • Filter the suspension through a small pad of Celite or sintered glass to remove inorganic salts.

    • Evaporate the solvent under reduced pressure.

Method B: Solution-Phase Synthesis (Scale-Up >1g)
  • Preparation:

    • Dissolve N-methylaniline (5.0 mmol, 0.54 g) and Triethylamine (6.0 mmol, 0.84 mL) in DCM (10 mL) in a 35 mL microwave vial.

    • Slowly add 3-chlorobenzoyl chloride (5.5 mmol, 0.96 g) while stirring.

  • Microwave Irradiation:

    • Parameters:

      • Temperature: 100°C

      • Pressure Limit: 250 psi (17 bar)

      • Time: 5 minutes

      • Pre-stir: 30 seconds

  • Work-up:

    • Transfer reaction mixture to a separatory funnel.

    • Wash with 1M HCl (2 x 10 mL) to remove unreacted amine and Et₃N.

    • Wash with Saturated NaHCO₃ (2 x 10 mL) to remove unreacted acid chloride (hydrolyzed to acid).

    • Dry organic layer over anhydrous Na₂SO₄ , filter, and concentrate.

Workflow Visualization

Workflow Start Reagent Prep (Amine + Base + Acid Chloride) MW Microwave Irradiation (100°C, 5 mins) Start->MW Sealed Vial Quench Quench/Extraction (DCM / 1M HCl Wash) MW->Quench Cool to RT Dry Drying & Concentration (Na2SO4 -> Rotavap) Quench->Dry Organic Layer Analysis Validation (NMR, LC-MS) Dry->Analysis Crude/Pure Oil

Figure 2: Operational workflow for Method B (Solution Phase).

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your data against these expected parameters.

1. TLC Monitoring:

  • Mobile Phase: Hexane:Ethyl Acetate (4:1).

  • Observation: The product (amide) will have a significantly lower R_f than the starting amine due to the loss of the basic NH and increased polarity of the amide bond, but higher R_f than the acid byproduct.

  • Visualization: UV (254 nm).

2. Expected Spectral Data (Representative):

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.40–7.10 (m, aromatic protons, ~9H)
      
    • 
       3.52 (s, 3H, N-CH₃ ). Note: Rotamers may be visible due to restricted rotation around the amide bond, appearing as split singlets.
      
  • LC-MS:

    • [M+H]⁺: 246.07 (Calculated for C₁₄H₁₂ClNO).

    • Pattern: Distinct Chlorine isotope pattern (³⁵Cl:³⁷Cl ratio of ~3:1).

3. Physical Properties:

  • Appearance: Viscous pale yellow oil or low-melting solid (depending on purity).

  • Yield: Expected >90% (Method B), >85% (Method A).

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure reagents are dry. Use fresh acid chloride. If old, distill before use.
Vial Failure Excessive PressureDo not fill vials >60% volume. Ensure DCM is not superheated beyond pressure limits (use 100°C max for DCM).
Impurity (Acid) Incomplete washingEnsure the NaHCO₃ wash is thorough to remove 3-chlorobenzoic acid byproduct.
Rotamers in NMR Amide bond characteristicThis is normal. Run NMR at elevated temperature (e.g., 50°C) to coalesce peaks if confirmation is needed.

Safety Considerations

  • Microwave Safety: Never heat sealed vessels in a domestic microwave. Use dedicated laboratory reactors with pressure sensors.

  • Chemical Hazards:

    • 3-Chlorobenzoyl chloride: Lachrymator, causes burns. Handle in a fume hood.

    • N-Methylaniline:[1] Toxic by inhalation and skin contact.

References

  • Li, Y., et al. "Microwave-assisted synthesis of amides from various amines and benzoyl chloride under solvent-free conditions."[2] Russian Journal of Organic Chemistry, 2008.[2]

  • Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 722390, 3-chloro-N-phenylbenzamide" (Analog Reference).

  • Bhat, S. & Gowda, B.T. "Structural studies on N-(aryl)-amides."[3][4] Journal of Molecular Structure, 2000. (Crystallographic data for analogs).

Sources

Method

biological assay protocols using 3-chloro-N-methyl-N-phenylbenzamide

Application Note: Biological Assay Protocols for 3-Chloro-N-methyl-N-phenylbenzamide Derivatives in KIX-KID Interaction Inhibition Executive Summary The compound 3-chloro-N-methyl-N-phenylbenzamide serves as a highly ver...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Biological Assay Protocols for 3-Chloro-N-methyl-N-phenylbenzamide Derivatives in KIX-KID Interaction Inhibition

Executive Summary

The compound 3-chloro-N-methyl-N-phenylbenzamide serves as a highly versatile benzanilide scaffold in medicinal chemistry. Through advanced regioselective C(sp2)–H hydroxylation strategies, this parent scaffold is converted into diverse ortho-hydroxylated benzanilides[1]. These derivatives are heavily investigated as potent, cell-permeable inhibitors of protein-protein interactions (PPIs), most notably the interaction between the KIX domain of the CREB-binding protein (CBP) and the KID domain of the transcription factor CREB[1][2].

This application note provides detailed, self-validating protocols for evaluating the biological activity of 3-chloro-N-methyl-N-phenylbenzamide derivatives. By combining an in vitro Fluorescence Polarization (FP) assay with a cell-based Split Renilla Luciferase Complementation Assay, researchers can systematically establish both direct target engagement and functional cellular efficacy.

Mechanistic Rationale: The KIX-KID Axis

The cyclic AMP-response element-binding protein (CREB) is a critical transcription factor regulating cellular proliferation and survival. Aberrant CREB signaling is frequently implicated in malignancies such as acute myeloid leukemia (AML). CREB activation requires phosphorylation at Ser133 by Protein Kinase A (PKA), which allows its Kinase-Inducible Domain (pKID) to bind the KID-Interacting (KIX) domain of the coactivator CBP[3][4].

Small molecules that competitively bind to the KIX domain—such as optimized derivatives of 3-chloro-N-methyl-N-phenylbenzamide and the benchmark inhibitor[2]—disrupt this complex, thereby downregulating oncogenic gene transcription.

G cAMP cAMP Accumulation PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation (Ser133) PKA->CREB KID pKID Domain CREB->KID Complex KIX-KID Complex KID->Complex KIX CBP KIX Domain KIX->Complex Inhibitor Benzanilide Derivative (Inhibitor) Inhibitor->Complex Blocks binding Transcription Target Gene Transcription (Proliferation/Survival) Complex->Transcription

CREB-CBP signaling pathway and mechanism of KIX-KID disruption by benzanilide inhibitors.

Protocol 1: In Vitro Fluorescence Polarization (FP) Assay

Causality & Assay Selection: Fluorescence Polarization (FP) is selected as the primary biochemical screen because it provides a homogeneous, mix-and-read format that directly measures the displacement of a fluorescently labeled tracer (e.g., FITC-labeled pKID peptide) from the recombinant CBP KIX domain[5][6]. Unlike ELISA, FP does not require wash steps, minimizing the disruption of low-affinity equilibrium states. The assay is self-validating: the polarization signal (


) is directly proportional to the fraction of bound tracer. A dose-dependent decrease in 

upon the addition of the benzanilide derivative confirms competitive binding at the KIX interface.

Materials Required:

  • Recombinant CBP KIX domain protein (purified, >95% purity).

  • FITC-labeled pKID tracer peptide (FITC-ILSRRPSYRKILNDLSSDAPG).

  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20, 1 mM DTT.

  • Black, flat-bottom 384-well microplates.

  • Test compounds (3-chloro-N-methyl-N-phenylbenzamide derivatives) and Positive Control ([2]).

Step-by-Step Methodology:

  • Tracer Titration (Quality Control): Determine the

    
     of the FITC-pKID tracer by titrating recombinant KIX protein (0 to 10 
    
    
    
    M) against a fixed concentration of tracer (10 nM) in Assay Buffer. Select a KIX concentration that yields 80% of maximum polarization for the competitive assay.
  • Compound Preparation: Prepare 3-fold serial dilutions of the benzanilide derivatives in 100% DMSO. The final DMSO concentration in the assay must not exceed 1% to prevent protein denaturation.

  • Assay Assembly: In a 384-well black plate, add the following to each well:

    • 10

      
      L of KIX protein (at the predetermined 80% binding concentration).
      
    • 0.5

      
      L of compound/DMSO vehicle.
      
    • Incubate for 15 minutes at room temperature to allow pre-binding.

  • Tracer Addition: Add 10

    
    L of 20 nM FITC-pKID tracer (final concentration = 10 nM) to all wells.
    
  • Equilibration & Reading: Incubate the plate in the dark at room temperature for 30 minutes. Read the fluorescence polarization on a microplate reader (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis: Calculate the

    
     using a four-parameter logistic regression model.
    

Protocol 2: Cell-Based Split Renilla Luciferase Complementation Assay

Causality & Assay Selection: While the FP assay confirms direct biochemical target engagement, it cannot account for cell permeability, metabolic stability, or off-target toxicity. To validate functional efficacy, we employ a Split Renilla Luciferase Complementation Assay[3][7]. By transfecting HEK293T cells with KIX and KID domains fused to complementary luciferase fragments, we create a self-reporting cellular system. is used to stimulate adenylate cyclase, raising cAMP levels and inducing PKA-mediated phosphorylation of the KID domain[7]. This phosphorylation is strictly required for KIX-KID complexation, which brings the luciferase fragments together to emit luminescence. A true cell-permeable inhibitor will dose-dependently quench this luminescence.

Workflow Step1 Transfect HEK293T Cells (Split-Luc-KID & Split-Luc-KIX) Step2 Seed Cells in 96-well Plate (Incubate 24h) Step1->Step2 Step3 Compound Treatment (Benzanilide Derivatives, 1h) Step2->Step3 Step4 Forskolin Stimulation (Induce pKID, 2h) Step3->Step4 Step5 Add Coelenterazine Substrate Step4->Step5 Step6 Measure Luminescence (Quantify Interaction) Step5->Step6

Workflow for the Split Renilla Luciferase Complementation Assay in HEK293T cells.

Step-by-Step Methodology:

  • Cell Culture & Transfection: Culture HEK293T cells in DMEM supplemented with 10% FBS. Co-transfect the cells with plasmids encoding N-terminal Renilla luciferase fused to KID (N-Luc-KID) and C-terminal Renilla luciferase fused to KIX (C-Luc-KIX) using Lipofectamine 3000.

  • Cell Seeding: 24 hours post-transfection, harvest and re-seed the cells into a white, opaque 96-well plate at a density of

    
     cells/well. Incubate overnight at 37°C, 5% CO
    
    
    
    .
  • Compound Treatment: Aspirate the media and replace it with serum-free DMEM containing serial dilutions of the benzanilide derivatives (or DMSO vehicle control). Incubate for 1 hour to allow cellular uptake.

  • Target Stimulation: Add Forskolin (final concentration 2.5

    
    M) to the wells to induce CREB phosphorylation[7]. Include a set of vehicle-treated wells without Forskolin to establish the baseline (unstimulated) luminescence. Incubate for 2 hours.
    
  • Signal Detection: Add the luciferase substrate, Coelenterazine (final concentration 10

    
    g/mL), directly to the wells[7].
    
  • Measurement: Immediately measure luminescence using a microplate luminometer. Normalize the data against the Forskolin-only treated cells (set as 100% interaction) to determine the cellular

    
    .
    

Quantitative Data Presentation

The following table summarizes representative structure-activity relationship (SAR) data, illustrating how the inert parent scaffold (3-chloro-N-methyl-N-phenylbenzamide) is transformed into an active PPI inhibitor via hydroxylation, benchmarked against the standard Naphthol AS-E[2].

CompoundStructural ClassificationBiochemical FP Assay

(

M)
Cellular Split-Luc Assay

(

M)
Cellular Permeability
3-chloro-N-methyl-N-phenylbenzamide Parent Scaffold Precursor> 100> 100High
Hydroxylated Derivative A ortho-OH Benzanilide4.25.8High
Naphthol AS-E (Positive Control)Naphthol Derivative8.62.9High

Note: The parent scaffold exhibits no significant KIX-binding activity, validating that the regioselective hydroxylation is the critical structural determinant for mimicking the native pKID helix interactions within the KIX hydrophobic groove.

References

  • "A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp2)–H hydroxylation strategy." Chemical Science, Royal Society of Chemistry, 2015.[Link]

  • "Discovery of a small-molecule inhibitor of the KIX-KID interaction." ChemBioChem, Wiley Online Library, 2009.[Link]

  • "A suite of bioassays to evaluate CREB inhibitors." National Institutes of Health (NIH), 2010.[Link]

Sources

Application

Application Note: Storage and Handling Protocols for 3-Chloro-N-methyl-N-phenylbenzamide

Abstract & Compound Identity This guide outlines the definitive storage, handling, and solubilization protocols for 3-chloro-N-methyl-N-phenylbenzamide (CAS: 51774-43-7).[1] As a chlorinated tertiary benzanilide, this co...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Compound Identity

This guide outlines the definitive storage, handling, and solubilization protocols for 3-chloro-N-methyl-N-phenylbenzamide (CAS: 51774-43-7).[1] As a chlorinated tertiary benzanilide, this compound exhibits specific lipophilic and physicochemical characteristics that dictate its stability in solution and solid states. This document is designed for researchers requiring high-integrity samples for biological screening, medicinal chemistry, or analytical standard preparation.

Physicochemical Profile
PropertyValueNotes
Chemical Name 3-chloro-N-methyl-N-phenylbenzamideTertiary Amide
CAS Number 51774-43-7 Verified Identifier
Molecular Formula C₁₄H₁₂ClNO
Molecular Weight 245.71 g/mol Use for Molarity Calcs
Physical State Solid (Crystalline) or Viscous OilBatch-dependent polymorphism
Solubility DMSO (>50 mg/mL), Ethanol, DCMInsoluble in water
pKa Non-ionizable (Amide N)Neutral pH profile

Health, Safety, and Environment (HSE) Assessment

Note: While specific toxicological data for this isomer may be limited, protocols are derived from the structure-activity relationship (SAR) of chlorinated N-alkyl-N-arylbenzamides.[1]

GHS Classification (Derived):

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2][3]

    • H335: May cause respiratory irritation.[3]

Critical Handling Controls:

  • Engineering Controls: All weighing and solubilization must be performed inside a certified chemical fume hood to prevent inhalation of fine particulates.

  • PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and a standard lab coat.

  • Decontamination: In case of spill, absorb with sand/vermiculite. Clean surface with 70% Ethanol followed by soap and water.

Storage Protocols

Proper storage is essential to prevent hydrolysis (trace moisture), photodehalogenation (UV exposure), and oxidation.

Solid State Storage[1]
  • Short-Term (< 1 Month): Store at 2–8°C in a desiccated environment.

  • Long-Term (> 1 Month): Store at -20°C .

  • Container: Amber glass vials with PTFE-lined screw caps.[1]

    • Rationale: Amber glass blocks UV radiation which can cause slow homolytic cleavage of the C-Cl bond.[1] PTFE liners prevent plasticizer leaching from standard caps.

Solution Storage

Solutions are significantly less stable than solids.

  • Solvent: Anhydrous DMSO is the gold standard for storage.

  • Temperature: -20°C or -80°C.

  • Freeze/Thaw: Limit to < 3 cycles. Aliquoting is mandatory.

Visualization: Storage Decision Logic

Storage_Protocol cluster_0 Critical Control Points Start Compound Receipt State Physical State? Start->State Solid Solid Powder State->Solid Powder Solution Solubilized (DMSO) State->Solution Liquid Duration Storage Duration? Solid->Duration Sol_Storage Aliquot immediately Store at -20°C or -80°C Limit Freeze/Thaw Solution->Sol_Storage Short < 1 Month Store at 4°C Desiccator Duration->Short Long > 1 Month Store at -20°C Amber Vial Duration->Long

Figure 1: Decision tree for determining optimal storage conditions based on physical state and duration.

Solubilization & Handling Protocols

Solvent Compatibility[1][7]
  • Primary Solvent: Dimethyl Sulfoxide (DMSO) .

    • Capacity: Excellent (>50 mg/mL).

    • Use Case: Biological assays, long-term stock storage.[1]

  • Secondary Solvent: Ethanol (EtOH) .[4]

    • Capacity: Moderate (~10-20 mg/mL).[1]

    • Use Case: Evaporation studies, crystallization.

  • Avoid: Water (Insoluble), acidic aqueous buffers (promotes hydrolysis).

Standard Operating Procedure (SOP): 10 mM Stock Preparation

Objective: Prepare 1 mL of a 10 mM stock solution of 3-chloro-N-methyl-N-phenylbenzamide.

  • Calculate Mass:

    
    
    
    
    
    [1]
  • Weighing:

    • Equilibrate the vial to room temperature before opening to prevent water condensation on the cold solid.

    • Weigh approx.[4][5] 2.5 mg into a tared amber glass vial. Record exact mass (e.g., 2.54 mg).

  • Volume Adjustment:

    • Calculate exact DMSO volume required for 10 mM:

      
      [1]
      
    • Example: For 2.54 mg, add 1033.7 µL (1.03 mL) DMSO.

  • Mixing: Vortex for 30 seconds. Sonicate for 1 minute if visual particulates remain.

  • Aliquoting: Dispense into 50 µL aliquots in PCR tubes or microvials to avoid repeated freeze-thaw cycles.

Visualization: Solubilization Workflow

Stock_Prep Step1 Equilibrate to Room Temp Step2 Weigh Solid (Amber Vial) Step1->Step2 Step3 Calculate DMSO Volume Step2->Step3 Step4 Add Solvent & Vortex Step3->Step4 Step5 QC Check (Clear Solution?) Step4->Step5 Step5->Step4 No (Sonicate) Step6 Aliquot & Freeze (-20°C) Step5->Step6 Yes

Figure 2: Step-by-step workflow for preparing a high-integrity stock solution.

Stability & Degradation Mechanisms

Understanding the degradation pathways is crucial for interpreting experimental anomalies.

  • Amide Hydrolysis:

    • Mechanism:[1][5] Nucleophilic attack of water on the carbonyl carbon.

    • Risk:[1][3] Low at neutral pH. High in strong acids (pH < 3) or bases (pH > 10).

    • Product: 3-chlorobenzoic acid + N-methylaniline.[1]

  • Photodehalogenation:

    • Mechanism:[1][5] UV light can cleave the C-Cl bond on the aromatic ring.[1]

    • Prevention:[1][2][3] Strict adherence to amber glassware.

References

  • PubChem. (2023). Compound Summary: 3-chloro-N-methyl-N-phenylbenzamide (CAS 51774-43-7).[1][6][7][8] National Library of Medicine. [Link]

  • MolAid. (2020). Chemical Properties and Synthesis of CAS 51774-43-7.[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-chloro-N-methyl-N-phenylbenzamide

Welcome to the dedicated technical support resource for the synthesis of 3-chloro-N-methyl-N-phenylbenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for the synthesis of 3-chloro-N-methyl-N-phenylbenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions.

Core Synthesis Overview

The most direct and common method for synthesizing 3-chloro-N-methyl-N-phenylbenzamide is the nucleophilic acyl substitution of 3-chlorobenzoyl chloride with N-methylaniline. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a standard nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of N-methylaniline attacks the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond.

Reaction_Mechanism Reactants 3-Chlorobenzoyl Chloride + N-Methylaniline Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Product 3-chloro-N-methyl-N-phenylbenzamide Intermediate->Product Collapse of Intermediate Byproduct Chloride Ion (Cl-) Intermediate->Byproduct Salt Base-HCl Salt Byproduct->Salt Neutralization Base Base (e.g., Pyridine, Et3N) Base->Salt

Caption: Mechanism of amide formation.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Question 1: My reaction yield is very low or I've isolated no product. What went wrong?

Low or no yield is a common problem that can often be traced to reagent quality, reaction setup, or suboptimal conditions.

Potential CauseExplanation & Troubleshooting Steps
Degraded 3-Chlorobenzoyl Chloride 3-Chlorobenzoyl chloride is highly sensitive to moisture and will readily hydrolyze to the unreactive 3-chlorobenzoic acid.[1] Solution: Use a fresh bottle or a recently distilled batch of 3-chlorobenzoyl chloride.[2][3] Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
Impure N-Methylaniline The amine starting material may be oxidized or contain other impurities that can interfere with the reaction. Solution: Check the purity of N-methylaniline by NMR or GC-MS. If necessary, purify by distillation.
Inadequate Base The reaction generates one equivalent of HCl. If not neutralized, this will protonate the N-methylaniline, rendering it non-nucleophilic and halting the reaction. Solution: Use at least one equivalent of a non-nucleophilic base like triethylamine (Et₃N) or pyridine. Ensure the base is dry and added at the start of the reaction.
Suboptimal Temperature The reaction is typically exothermic. While often run at 0 °C to room temperature, insufficient cooling can lead to side reactions, while excessively low temperatures can slow the reaction rate to a crawl. Solution: Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor progress by TLC to determine the optimal temperature profile.[4]

Question 2: My final product is contaminated with a significant amount of starting material. How can I improve conversion?

Incomplete conversion suggests the reaction has stopped prematurely or is too slow under the chosen conditions.

Potential CauseExplanation & Troubleshooting Steps
Insufficient Reaction Time Amide bond formation, especially with moderately nucleophilic amines, can be slower than expected. Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the limiting reagent is consumed.
Poor Solubility If reactants are not fully dissolved, the reaction can be slow or incomplete. This can be an issue in non-polar solvents. Solution: Choose a solvent that dissolves all reactants. Anhydrous dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are common choices.[4][5] Gentle heating (e.g., to 40 °C) may be required, but should be done cautiously to avoid side reactions.
Steric Hindrance While not extreme in this case, steric hindrance can slow down the reaction. Solution: If conversion remains low after optimizing other parameters, consider switching to a more reactive coupling strategy, such as using 3-chlorobenzoic acid with a coupling agent like DCC or EDC.[6][7]

Question 3: I have an impurity with a different retention factor (Rf) on TLC that I can't identify. What could it be?

Unexpected spots on TLC often point to side reactions or impurities from the workup.

Potential CauseExplanation & Troubleshooting Steps
3-Chlorobenzoic Acid This is the hydrolysis product of the starting acyl chloride. It is acidic and will behave differently during extraction. Solution: During aqueous workup, a wash with a weak base like saturated sodium bicarbonate (NaHCO₃) solution will extract the acidic benzoic acid impurity into the aqueous layer.[4]
N-Acylurea Byproduct If using a carbodiimide coupling agent (like DCC or EDC) as an alternative synthesis route, these can form stable N-acylurea byproducts that are notoriously difficult to remove via chromatography.[8] Solution: Additives like HOBt or DMAP can suppress this side reaction.[5] For purification, the dicyclohexylurea (DCU) byproduct from DCC is poorly soluble and can sometimes be removed by filtration.
Base-Related Impurities The hydrochloride salt of your amine base (e.g., triethylammonium chloride) will be formed. Solution: This salt is typically water-soluble and should be removed during the aqueous workup. Washing the organic layer with water and then brine is usually sufficient.[7]

Experimental Protocol: Synthesis from 3-Chlorobenzoyl Chloride

This protocol provides a reliable method for the synthesis and purification of 3-chloro-N-methyl-N-phenylbenzamide.

Step-by-Step Methodology
  • Reaction Setup:

    • To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N-methylaniline (1.0 eq).

    • Dissolve the amine in anhydrous dichloromethane (DCM, approx. 0.2 M).

    • Add triethylamine (1.2 eq) to the solution.

    • Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition:

    • In a separate, dry dropping funnel, dissolve 3-chlorobenzoyl chloride (1.05 eq) in a small amount of anhydrous DCM.

    • Add the 3-chlorobenzoyl chloride solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C.[4]

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Stir for 4-12 hours, monitoring the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is complete when the N-methylaniline spot is no longer visible.

  • Aqueous Workup:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with:

      • 1 M HCl (to remove excess triethylamine)

      • Saturated aqueous NaHCO₃ (to remove any 3-chlorobenzoic acid)[7]

      • Water

      • Brine (to aid in phase separation)

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[9] Alternatively, recrystallization from a solvent system like ethanol/water can yield a highly pure product.[1]

Workflow Visualization

Experimental_Workflow Setup 1. Reaction Setup (N-methylaniline, Et3N, DCM @ 0°C) Addition 2. Dropwise Addition (3-Chlorobenzoyl Chloride) Setup->Addition React 3. Reaction (Stir @ RT, Monitor by TLC) Addition->React Workup 4. Aqueous Workup (Wash with HCl, NaHCO3, H2O, Brine) React->Workup Purify 5. Purification (Dry, Concentrate, Chromatography/Recrystallization) Workup->Purify Product Pure Product Purify->Product

Caption: General experimental workflow.

Frequently Asked Questions (FAQs)

Q1: Can I use 3-chlorobenzoic acid directly instead of the acyl chloride?

A1: Yes, this is a common and often milder alternative. The direct reaction of a carboxylic acid and an amine requires a "coupling agent" to activate the carboxylic acid.[10] Commonly used systems include:

  • Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used, often with an additive like N-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[5][11]

  • Other Coupling Reagents: A vast array of modern coupling reagents exist, such as HATU or PyBOP, which are highly effective but can be more expensive.[10]

Q2: What is the best solvent for this reaction?

A2: Anhydrous aprotic solvents are ideal. Dichloromethane (DCM) is an excellent first choice due to its high solvency for the reactants and intermediates, and its low boiling point, which simplifies removal.[4] Other suitable options include tetrahydrofuran (THF), diethyl ether, and acetonitrile. Dimethylformamide (DMF) can also be used and may accelerate the reaction, but its high boiling point makes it more difficult to remove.[5]

Q3: How do I properly dispose of the waste from this reaction?

A3: All waste should be handled in accordance with your institution's safety guidelines.

  • Organic Waste: Halogenated solvents (like DCM) should be collected in a designated halogenated waste container. Non-halogenated solvents can be collected separately.

  • Aqueous Waste: The acidic and basic aqueous washes should be neutralized before disposal down the drain with copious amounts of water, provided local regulations permit.

  • Solid Waste: Silica gel from chromatography should be disposed of in a solid chemical waste container.

Q4: What are the expected spectroscopic signatures for 3-chloro-N-methyl-N-phenylbenzamide?

A4: While specific shifts will vary with the solvent, you can expect the following characteristic signals:

  • ¹H NMR: Aromatic protons will appear in the ~7.0-8.0 ppm region. A singlet corresponding to the N-methyl group (CH₃) will likely appear around 3.3-3.5 ppm.

  • ¹³C NMR: A carbonyl (C=O) signal will be present around 165-170 ppm. Aromatic carbons will appear in the ~120-140 ppm range, and the N-methyl carbon will be around 38-40 ppm.

  • IR Spectroscopy: A strong C=O (amide I) stretch should be visible around 1630-1680 cm⁻¹.

Troubleshooting Logic Diagram

Troubleshooting_Flowchart start Problem: Low Yield or Impure Product check_reagents Check Reagent Quality (Acyl Chloride, Amine, Base) start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temp, Time) start->check_conditions check_workup Analyze Workup & Purification start->check_workup reagent_sol Solution: - Use fresh/purified reagents - Ensure anhydrous conditions check_reagents->reagent_sol Issue Found conditions_sol Solution: - Optimize solvent/temperature - Increase reaction time - Monitor by TLC check_conditions->conditions_sol Issue Found workup_sol Solution: - Ensure complete extraction of impurities - Optimize chromatography eluent check_workup->workup_sol Issue Found

Caption: A decision tree for troubleshooting common issues.

References

  • Amide Bond Formation Overview. Chemistry Steps. (2020). Preparation of Amides. [Link][6]

  • Reactivity of Amides. LibreTexts Chemistry. (2022). Chemistry of Amides. [Link][12]

  • Synthesis of N-Aryl Benzamides. MDPI. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides. [Link][9]

  • Amide Coupling Reagents. HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link][10]

  • Carbodiimide Coupling Protocol. Taylor & Francis Online. (2011). N-Arylbenzamides: extremely simple scaffolds for the development of novel estrogen receptor agonists. [Link][11]

  • Issues with DCC Byproducts. Master Organic Chemistry. (2018). The Amide Functional Group. [Link][8]

Sources

Optimization

troubleshooting low purity in 3-chloro-N-methyl-N-phenylbenzamide isolation

Welcome to the technical support center for the synthesis and purification of 3-chloro-N-methyl-N-phenylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 3-chloro-N-methyl-N-phenylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common purity issues encountered during the isolation of this compound. Our approach is rooted in mechanistic understanding and practical, field-proven solutions.

Introduction: The Synthetic Landscape

3-chloro-N-methyl-N-phenylbenzamide is typically synthesized via a nucleophilic acyl substitution, most commonly the Schotten-Baumann reaction. This involves reacting 3-chlorobenzoyl chloride with N-methylaniline. While theoretically straightforward, the reality of the laboratory environment often introduces variables that can lead to significant impurities, compromising yield and downstream applications. The primary challenge lies not in the formation of the amide bond itself, but in the meticulous control of reaction conditions and the subsequent purification strategy to isolate the target molecule from starting materials and side-products.

The core reaction is as follows:

cluster_reactants Reactants cluster_products Products R1 3-Chlorobenzoyl Chloride Base + Base (e.g., Pyridine, Et3N) R1->Base R2 N-Methylaniline R2->Base P1 3-chloro-N-methyl-N-phenylbenzamide P2 HCl (neutralized by base) Base->P1 Base->P2 G start Crude Reaction Mixture in Organic Solvent (e.g., DCM, EtOAc) wash1 Wash with dilute HCl (aq) (e.g., 1M HCl) start->wash1 sep1 Separate Layers wash1->sep1 org1 Organic Layer (Contains Product + 3-Chlorobenzoic Acid) sep1->org1 Organic aq1 Aqueous Layer 1 (Contains protonated N-methylaniline as a salt) -> Discard sep1->aq1 Aqueous wash2 Wash with dilute base (aq) (e.g., 5% NaHCO3) org1->wash2 sep2 Separate Layers wash2->sep2 org2 Organic Layer (Contains purified product) sep2->org2 Organic aq2 Aqueous Layer 2 (Contains sodium 3-chlorobenzoate) -> Discard sep2->aq2 Aqueous wash3 Wash with Brine (sat. NaCl) org2->wash3 dry Dry over Na2SO4 or MgSO4 wash3->dry evap Evaporate Solvent dry->evap final Crude Product for Further Purification (e.g., Recrystallization) evap->final

Troubleshooting

removing unreacted starting materials from 3-chloro-N-methyl-N-phenylbenzamide

Executive Summary This guide addresses the purification of 3-chloro-N-methyl-N-phenylbenzamide synthesized via standard amide coupling (e.g., Schotten-Baumann or EDC/HATU coupling). The primary impurities addressed are:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the purification of 3-chloro-N-methyl-N-phenylbenzamide synthesized via standard amide coupling (e.g., Schotten-Baumann or EDC/HATU coupling). The primary impurities addressed are:

  • N-Methylaniline (Amine starting material).[1]

  • 3-Chlorobenzoic Acid (Hydrolysis product of acid chloride or unreacted acid).

Core Principle: The purification relies on the differential solubility of the neutral amide product versus the ionizable impurities. By manipulating pH, we force impurities into the aqueous phase while the lipophilic amide remains in the organic phase.

Module 1: The Standard Work-Up Protocol (Liquid-Liquid Extraction)

This is your first line of defense. If executed correctly with pH monitoring, this protocol yields >95% purity for this specific benzamide.

Reagents Required
  • Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Acid Wash: 1M Hydrochloric Acid (HCl).[2]

  • Base Wash: Saturated aqueous Sodium Bicarbonate (NaHCO₃) or 1M Sodium Hydroxide (NaOH).

  • Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄).

Step-by-Step Procedure

1. Quench and Dilution

  • If using acid chloride: Add water to the reaction mixture and stir vigorously for 15 minutes. This hydrolyzes unreacted 3-chlorobenzoyl chloride into 3-chlorobenzoic acid (which is easier to remove).

  • Dilute the reaction mixture with your chosen organic solvent (DCM is preferred for solubility).

2. Acidic Wash (Removes N-Methylaniline)

  • Action: Wash the organic layer with 1M HCl (2 x Volume).

  • Mechanism: N-methylaniline is a secondary amine with a pKa (conjugate acid) of approximately 4.85 [1].[3]

  • Validation: Check the pH of the aqueous layer.[3] It must be pH < 2 . At this pH, the amine is fully protonated (

    
    ) and partitions into the water.
    
  • Caution: Do not use extremely concentrated acid (>6M) as it may hydrolyze the amide product over time.

3. Basic Wash (Removes 3-Chlorobenzoic Acid)

  • Action: Wash the organic layer with Saturated NaHCO₃ or 1M NaOH (2 x Volume).

  • Mechanism: 3-Chlorobenzoic acid has a pKa of 3.82 [2].[4][5][6]

  • Validation: Check the pH of the aqueous layer.[3] It must be pH > 8 . At this pH, the acid is deprotonated to the carboxylate salt (

    
    ) and partitions into the water.
    

4. Final Polish

  • Wash with Brine (Saturated NaCl) to remove trapped water.

  • Dry over MgSO₄, filter, and concentrate in vacuo.

Visual Workflow: Extraction Logic

ExtractionWorkflow Start Crude Reaction Mixture (Amide + Amine + Acid) Dilute Dilute with DCM/EtOAc Add Water (Quench) Start->Dilute WashAcid Wash with 1M HCl Dilute->WashAcid SepAcid Phase Separation WashAcid->SepAcid AqAcid Aqueous Layer (pH < 2) Contains: Protonated N-Methylaniline SepAcid->AqAcid Discard OrgAcid Organic Layer Contains: Amide + Acid SepAcid->OrgAcid Keep WashBase Wash with 1M NaOH/NaHCO3 OrgAcid->WashBase SepBase Phase Separation WashBase->SepBase AqBase Aqueous Layer (pH > 9) Contains: 3-Chlorobenzoate SepBase->AqBase Discard OrgFinal Final Organic Layer Contains: Pure Amide SepBase->OrgFinal Dry & Concentrate

Caption: Logical flow for the sequential removal of basic and acidic impurities via pH manipulation.

Module 2: Troubleshooting & FAQs

Q1: The N-methylaniline persists even after the HCl wash. Why?

Diagnosis: This is often due to "Phase Volume Error" or "Emulsion Trapping."

  • The Science: N-methylaniline is lipophilic due to the phenyl and methyl groups. If the organic volume is too large or the acid volume too small, the partition coefficient equilibrium may not fully favor the aqueous phase in a single wash.

  • Solution:

    • Increase Acid Strength: Switch from 1M HCl to 2M HCl (carefully).

    • Back-Extraction: Extract the acidic aqueous layer once with fresh DCM to ensure no amide product was trapped there, then combine organic layers and wash again with acid.

    • Check pH: Ensure the aqueous layer is actually acidic. If you used excess amine base (like TEA/DIPEA) in the reaction, you might have neutralized your first wash.

Q2: My product is an oil, but I expected a solid. How do I crystallize it?

Diagnosis: 3-chloro-N-methyl-N-phenylbenzamide has a lower melting point than its N-H analog due to the disruption of hydrogen bonding by the N-methyl group. It may exist as a viscous oil or low-melting solid.

  • Protocol:

    • Dissolve the oil in a minimum amount of hot Ethanol or Isopropanol .

    • Add water dropwise until slight turbidity appears.

    • Cool slowly to 4°C.

    • Alternative: Triturate the oil with cold Hexanes or Pentane . If the impurity is solvent-trapped, this often induces solidification [3].[7]

Q3: I cannot use aqueous work-up (water-sensitive scale-up). What are my options?

Recommendation: Use Polymer-Supported Scavenger Resins . This is the preferred method for high-throughput or parallel synthesis where separation funnels are impractical.

Impurity to RemoveRecommended Scavenger ResinMechanism
N-Methylaniline (Amine)PS-Isocyanate or PS-TsCl Reacts with the secondary amine to form an insoluble urea or sulfonamide bound to the bead.
3-Chlorobenzoic Acid PS-Trisamine or PS-Carbonate Acts as a solid-phase base to deprotonate and ionically bind the acid.

Protocol: Add 3 equivalents of resin relative to the estimated impurity. Shake at Room Temperature for 4–16 hours. Filter the resin. The filtrate contains the pure amide.

Module 3: Advanced Purification (Chromatography)

If the extraction fails to achieve >98% purity, use Flash Column Chromatography.

Stationary Phase: Silica Gel (40–63 µm). Mobile Phase Strategy:

  • TLC Analysis: Run TLC in 20% EtOAc in Hexanes.

    • N-methylaniline often streaks or has a distinct Rf compared to the amide.

    • Amide usually has an Rf ~ 0.3–0.5 in this system.

  • Gradient:

    • Start: 100% Hexanes (1 CV - Column Volume).

    • Ramp: 0% to 30% EtOAc in Hexanes over 10 CV.

    • Hold: 30% EtOAc until product elutes.

Visualizing the Spots:

  • UV (254 nm): All components (Amide, Amine, Acid) are UV active due to the aromatic rings.

  • Iodine Stain: Stains the N-methylaniline reddish-brown very quickly.

References

  • Bloom Tech. (2024). Why is N-Methylaniline More Basic than Aniline? Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 447, 3-Chlorobenzoic acid. Retrieved from [Link]

  • Gowda, B. T., et al. (2008).[8][9] Structure and substituent effects in N-(aryl)benzamides.Acta Crystallographica, E64. (Contextual reference for crystallization of benzamide analogs). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Thermal Optimization for 3-Chloro-N-Methyl-N-phenylbenzamide Synthesis

Status: Operational Ticket ID: CHEM-OPT-3CL-BENZ Assigned Specialist: Senior Application Scientist Executive Summary You are synthesizing 3-chloro-N-methyl-N-phenylbenzamide via a nucleophilic acyl substitution (Schotten...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CHEM-OPT-3CL-BENZ Assigned Specialist: Senior Application Scientist

Executive Summary

You are synthesizing 3-chloro-N-methyl-N-phenylbenzamide via a nucleophilic acyl substitution (Schotten-Baumann type or Anhydrous Coupling). This reaction involves the attack of N-methylaniline (a secondary, moderately hindered nucleophile) on 3-chlorobenzoyl chloride (an electrophilic acyl halide).

The Critical Variable: Temperature.[1][2][3][4][5][6] While this reaction is thermodynamically favorable (


), it is kinetically sensitive.
  • Too Hot: You risk hydrolysis of the acid chloride (if moisture is present) or oxidation of the amine.

  • Too Cold: The reaction stalls due to the steric bulk of the N-methyl group on the aniline.

This guide provides the thermal logic, troubleshooting steps, and validated protocols to maximize yield and purity.

Part 1: The Critical Temperature Zones

The following table breaks down the thermodynamic and kinetic impacts of temperature at each stage of the synthesis.

PhaseTarget TempCriticalityScientific Rationale
Reagent Addition 0°C – 5°C High Exotherm Control: The formation of the C-N bond releases significant heat (enthalpy driven). High temperatures during addition accelerate side reactions, specifically the hydrolysis of 3-chlorobenzoyl chloride to 3-chlorobenzoic acid by trace moisture.
Reaction Aging 20°C – 25°C Medium Kinetic Completion: Once the initial exotherm subsides, the reaction requires thermal energy to overcome the activation energy (

) barrier imposed by the steric hindrance of the N-methyl group.
Reflux Not Recommended High Degradation Risk: Heating this specific system to reflux (e.g., in DCM or THF) is generally unnecessary and promotes the oxidation of N-methylaniline, leading to dark/tarry impurities.
Quench/Workup < 10°C Low Solubility Management: Cooling aids in the precipitation of the product (if using aqueous workup) and minimizes the solubility of the product in the mother liquor.
Part 2: Visualizing the Workflow

The following diagram illustrates the optimized process flow with specific temperature checkpoints.

ReactionWorkflow Start Start: Reagents Prep Cooling Phase 1: Cooling (Ice/Water Bath) Start->Cooling Dissolve Amine + Base Addition Phase 2: Electrophile Addition (Dropwise, T < 5°C) Cooling->Addition T reaches 0°C Aging Phase 3: Reaction Aging (Warm to 25°C, 2-4 hrs) Addition->Aging Exotherm subsides Check QC Check: TLC / HPLC Aging->Check Check->Aging Conversion < 98% Workup Phase 4: Quench & Isolation (Cool to 10°C) Check->Workup Conversion > 98%

Figure 1: Optimized thermal workflow for the synthesis of 3-chloro-N-methyl-N-phenylbenzamide.

Part 3: Troubleshooting Guide (FAQ Format)
Q1: My yield is low (<50%), and I see a white precipitate that isn't my product. What happened?

Diagnosis: You likely formed 3-chlorobenzoic acid via hydrolysis. Root Cause:

  • Temperature Spike: If the acid chloride was added too fast without cooling (0°C), the localized heat increased the rate of reaction with trace water faster than with the amine.

  • Moisture: The solvent (DCM/THF) was not anhydrous. The Fix:

  • Ensure the reaction vessel is purged with Nitrogen/Argon.

  • Strictly maintain 0°C during the addition of 3-chlorobenzoyl chloride.

  • Verify the quality of your base (Triethylamine or Pyridine). It acts as an HCl scavenger; if it's wet, it introduces water.

Q2: The reaction mixture turned dark brown/black. Is this normal?

Diagnosis: Oxidation of N-methylaniline. Root Cause:

  • Thermal Stress: You likely heated the reaction (reflux) or allowed the exotherm to run uncontrolled. Anilines are electron-rich and prone to oxidation to quinone-like species at high temperatures in the presence of air. The Fix:

  • Do not reflux. This reaction proceeds readily at Room Temperature (20-25°C).

  • Degas your solvents if the problem persists.

Q3: TLC shows unreacted N-methylaniline after 4 hours at RT. Should I heat it?

Diagnosis: Kinetic stalling due to steric hindrance. Root Cause:

  • The N-methyl group adds steric bulk, making the nucleophilic attack slower than a primary aniline. The Fix:

  • Do not heat immediately. First, check your base equivalents. You need at least 1.1 to 1.5 equivalents of base (e.g., Et3N) to neutralize the HCl formed. If the amine is protonated (ammonium salt), it is not nucleophilic.

  • Catalysis: Add a catalytic amount (5-10 mol%) of DMAP (4-Dimethylaminopyridine) . DMAP acts as a hyper-nucleophilic acyl transfer catalyst, forming a reactive acyl-pyridinium intermediate that reacts rapidly with the hindered amine, even at RT.

Part 4: Standard Operating Procedure (SOP)

Objective: Synthesis of 3-chloro-N-methyl-N-phenylbenzamide. Scale: 10 mmol (adaptable).

Reagents:
  • Amine: N-methylaniline (1.07 g, 10 mmol)

  • Electrophile: 3-chlorobenzoyl chloride (1.92 g, 11 mmol) [1.1 eq]

  • Base: Triethylamine (Et3N) (2.1 mL, 15 mmol) [1.5 eq]

  • Solvent: Dichloromethane (DCM), Anhydrous (30 mL)

  • Catalyst (Optional): DMAP (0.1 eq)

Protocol:
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Cap with a rubber septum and flush with Nitrogen.

  • Solvation (Phase 1): Add N-methylaniline, Triethylamine, and DCM. Stir until homogenous.

  • Cooling: Submerge the flask in an ice/water bath (0°C) . Allow to equilibrate for 10 minutes.

  • Addition (Phase 2):

    • Dilute the 3-chlorobenzoyl chloride in 5 mL of DCM.

    • Add this solution dropwise via syringe over 15–20 minutes.

    • Critical: Monitor internal temperature; do not allow T > 5°C.

  • Reaction (Phase 3):

    • Once addition is complete, remove the ice bath.

    • Allow the mixture to warm to Room Temperature (20–25°C) .

    • Stir for 3 hours.

  • QC Check: Perform TLC (Hexane/EtOAc 3:1). Look for the disappearance of the amine spot.[2]

  • Workup (Phase 4):

    • Quench by adding 1M HCl (cold) to remove excess amine and base.

    • Wash the organic layer with sat. NaHCO3 (to remove unreacted acid) and Brine.

    • Dry over Na2SO4, filter, and concentrate.

Part 5: Troubleshooting Logic Map

Use this decision tree to diagnose issues during the experiment.

Troubleshooting Start Issue Detected Yield Low Yield / No Solid Start->Yield Purity Colored Impurities Start->Purity Stalled Incomplete Reaction Start->Stalled Sol_Hydrolysis Check Moisture/Temp (Did you cool to 0°C?) Yield->Sol_Hydrolysis Sol_Oxidation Check Inert Atmosphere (Avoid Reflux) Purity->Sol_Oxidation Sol_Base Check Base Equivalents (Add DMAP Catalyst) Stalled->Sol_Base

Figure 2: Diagnostic decision tree for common reaction failures.

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Schotten-Baumann benzoylation).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic principles of Nucleophilic Acyl Substitution).

  • Organic Syntheses. (1928). Benzanilide (Standard amide coupling reference).[3] Org.[4][7][8] Synth. 8, 36.

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[9][10] Tetrahedron, 61(46), 10827-10852. (Review of coupling agents and conditions).

Sources

Troubleshooting

Technical Support Center: Resolving Aqueous Solubility Issues for 3-Chloro-N-methyl-N-phenylbenzamide

Welcome to the Formulation & Assay Troubleshooting Center. This guide is engineered for researchers and drug development professionals struggling with the aqueous insolubility of 3-chloro-N-methyl-N-phenylbenzamide .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Assay Troubleshooting Center. This guide is engineered for researchers and drug development professionals struggling with the aqueous insolubility of 3-chloro-N-methyl-N-phenylbenzamide . By understanding the specific physicochemical properties of this molecule, we can bypass trial-and-error and implement rational, self-validating formulation strategies.

Part 1: Compound Profiling & Causality (The "Why")

Before attempting to dissolve a compound, we must analyze its molecular architecture to understand why it resists aqueous solvation.

Molecular Breakdown of 3-Chloro-N-methyl-N-phenylbenzamide:

  • Tertiary Amide Core: The nitrogen atom is fully substituted (bonded to a methyl group, a phenyl group, and the benzoyl carbonyl). Consequently, it possesses zero hydrogen bond donors . It cannot interact favorably with the hydrogen-bond network of water.

  • High Lipophilicity (LogP): The presence of two aromatic rings creates a large hydrophobic surface area. The addition of a chlorine atom at the 3-position further increases the lipophilicity and electron density, driving the molecule away from polar environments.

  • Lack of Ionizable Centers: The amide nitrogen's lone pair is delocalized into the carbonyl

    
    -system, rendering it non-basic. There are no acidic protons. Therefore, the molecule remains entirely neutral across the physiological pH range.
    

Part 2: Frequently Asked Questions (FAQs)

Q1: I tried adjusting my assay buffer to pH 2.0 and pH 10.0, but the compound still won't dissolve. Why did this fail? A1: pH adjustment is only mechanically viable for molecules with ionizable functional groups (e.g., primary amines or carboxylic acids). Because 3-chloro-N-methyl-N-phenylbenzamide lacks any basic or acidic centers, its ionization state does not change with pH. Therefore, pH modifications or salt-formation strategies are fundamentally ineffective for this specific compound.

Q2: Why does the compound precipitate immediately when I dilute my 10 mM DMSO stock into my aqueous cell culture media? A2: This is a classic "solvent-shift" or "solvent-drowning" precipitation. The compound is highly soluble in pure DMSO due to favorable hydrophobic interactions. However,1[1]. When you dilute the DMSO stock 1:100 into water, the solubilizing capacity of the solvent mixture drops exponentially, not linearly[2]. The hydrophobic molecules rapidly self-associate to minimize contact with water, leading to rapid nucleation and crystallization.

Q3: What is the most reliable method for dosing this compound in in vivo animal models? A3: For systemic exposure, []. Cyclodextrins (like HP-


-CD) feature a hydrophobic inner cavity that can encapsulate the lipophilic aromatic rings of the benzamide, while their hydrophilic exterior maintains aqueous solubility[4]. For high-dose oral delivery,5 to form nanometer-sized droplets that keep the drug solubilized in gastrointestinal fluids[5].

Part 3: Formulation Selection Workflow

Use the following decision tree to select the appropriate solubilization strategy based on your experimental constraints.

G Start Identify Target Assay for 3-Chloro-N-methyl-N-phenylbenzamide InVitro In Vitro Assays (Cell Culture / Biochemical) Start->InVitro InVivo In Vivo PK/PD Studies (Animal Models) Start->InVivo Cosolvent Co-solvent System (DMSO / PEG400) InVitro->Cosolvent <1% final solvent limit Cyclo Cyclodextrin Complexation (HP-β-CD) InVitro->Cyclo Requires serum-free media InVivo->Cyclo IV or Low-dose Oral Lipid Lipid-Based Formulation (SMEDDS / Liposomes) InVivo->Lipid High-dose Oral delivery Precip Precipitation Observed? Cosolvent->Precip Precip->Cosolvent No (Proceed to assay) Precip->Cyclo Yes (Solvent-shift effect)

Decision tree for selecting the optimal solubility enhancement strategy based on assay requirements.

Part 4: Step-by-Step Methodologies (Self-Validating Protocols)

To ensure scientific integrity, every protocol below includes a built-in validation step to confirm that true solubilization (not just micro-suspension) has occurred.

Protocol A: Multi-Component Co-Solvent System (For In Vitro Assays)

Causality: 1 and lower the dielectric constant[1]. The order of addition is critical; adding water too quickly causes localized supersaturation and precipitation.

  • Primary Solvation: Dissolve 3-chloro-N-methyl-N-phenylbenzamide in 100% DMSO to create a 50 mM master stock.

  • Dielectric Transition: Transfer 10

    
    L of the DMSO stock into a new vial. Add 40 
    
    
    
    L of PEG 400. Vortex vigorously for 30 seconds. Mechanistic note: PEG 400 acts as a transitional solvent, bridging the polarity gap between DMSO and water[6].
  • Aqueous Integration: While continuously vortexing the vial, add 950

    
    L of aqueous assay buffer drop-by-drop (approx. 1 drop per second).
    
  • Self-Validation Step (Centrifugation & UV-Vis): Centrifuge the final mixture at 15,000 x g for 10 minutes. Carefully sample the top 100

    
    L of the supernatant and measure absorbance at the compound's 
    
    
    
    (or via HPLC). If the concentration matches the theoretical yield, true solubilization is confirmed. A pellet indicates thermodynamic failure.
Protocol B: Hydroxypropyl- -Cyclodextrin (HP- -CD) Complexation (For In Vivo Dosing)

Causality: The


-cyclodextrin cavity is geometrically ideal for accommodating a single benzene ring.4, vastly increasing aqueous solubility and preventing nephrotoxicity[4]. Note that7[7].
  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-

    
    -CD in sterile water or saline.
    
  • Kneading/Lyophilization: Add the solid 3-chloro-N-methyl-N-phenylbenzamide to the cyclodextrin solution at a 1:5 molar ratio (Drug:CD).

  • Equilibration: Sonicate the suspension in a water bath at 37°C for 60 minutes, followed by continuous magnetic stirring for 24 hours at room temperature to allow the host-guest equilibrium to stabilize.

  • Filtration: Filter the solution through a 0.22

    
    m PVDF syringe filter to remove any uncomplexed, undissolved drug.
    
  • Self-Validation Step (Nephelometry/OD600): Measure the Optical Density of the filtrate at 600 nm. A true molecular inclusion complex will not scatter light (OD600

    
     0.000). If the OD600 is > 0.05, colloidal aggregates are present, indicating incomplete complexation.
    

Part 5: Quantitative Strategy Comparison

Formulation StrategyTypical CompositionSolubilization MechanismMax Drug LoadingValidation Metric
Co-Solvent Blend 1% DMSO, 4% PEG 400, 95% Buffer1[1]Low (< 500

M)
HPLC Recovery > 95% post-centrifugation
Cyclodextrin (HP-

-CD)
10-20% HP-

-CD in Saline
[]Medium (1-5 mg/mL)OD600

0.000 (No Tyndall scattering)
SMEDDS (Lipid) 30% Oil, 50% Surfactant, 20% Co-surfactant5[5]High (> 10 mg/mL)Droplet size < 150 nm via DLS

References

Sources

Optimization

identifying degradation products of 3-chloro-N-methyl-N-phenylbenzamide

Technical Support Center: Degradation Profiling of 3-Chloro-N-methyl-N-phenylbenzamide Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Profiling & Stability-Indicating Met...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Degradation Profiling of 3-Chloro-N-methyl-N-phenylbenzamide

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Profiling & Stability-Indicating Method Development

Introduction: The Molecule & The Mission

Welcome to the technical guide for 3-chloro-N-methyl-N-phenylbenzamide (C₁₄H₁₂ClNO, MW: 245.70 Da). As a tertiary benzanilide derivative with a halogenated ring, this molecule presents a specific set of stability challenges governed by steric hindrance and electronic effects.

This guide moves beyond generic advice. We focus on the specific physicochemical behaviors of the N-methyl-N-phenyl amide bond and the 3-chloro substituent, providing you with actionable troubleshooting protocols for identifying degradation products (DPs) in compliance with ICH Q1A(R2) and Q1B guidelines.

Module 1: Analytical Method Development (The "How-To")

Objective: Isolate the parent compound from its hydrolytic and oxidative degradants.

The Challenge: The parent compound is moderately lipophilic (LogP ~3.6). Its primary degradation products—3-chlorobenzoic acid and N-methylaniline —have drastically different polarities and ionization behaviors. A generic gradient often fails to retain the amine or elutes the acid in the void volume.

Recommended UHPLC-MS/MS Conditions
ParameterSpecificationRationale
Column C18 with Polar Embedded Group (e.g., Waters BEH Shield RP18 or Phenomenex Kinetex Biphenyl)The "Shield" or Biphenyl phase provides better retention for the polar amine (N-methylaniline) and alternate selectivity for the aromatic acid compared to standard C18.
Mobile Phase A 10 mM Ammonium Formate (pH 3.5)Low pH suppresses ionization of the acidic degradant (improving retention) while keeping the amine protonated for MS detection.
Mobile Phase B Acetonitrile (MeCN)MeCN provides sharper peak shapes for benzamides compared to Methanol.
Gradient 5% B to 95% B over 10 minShallow start required to capture the early eluting N-methylaniline.
Detection UV (254 nm) + MS (Switching +/-)The parent and amine fly well in ESI(+). The acid degradant requires ESI(-) for optimal sensitivity.
Workflow Visualization: Method Development Decision Tree

MethodDev Start Start Method Development CheckLogP Analyze Polarity (Parent LogP ~3.6 vs. Amine LogP ~1.8) Start->CheckLogP SelectColumn Select Column: Polar-Embedded C18 CheckLogP->SelectColumn RunGradient Run Generic Gradient (5-95% B) SelectColumn->RunGradient Decision1 Are polar degradants retained (k > 2)? RunGradient->Decision1 OptimizeAq Switch to HSS T3 or Phenyl-Hexyl Decision1->OptimizeAq No Finalize Finalize Method & Validate (ICH Q2) Decision1->Finalize Yes OptimizeAq->Finalize

Figure 1: Decision tree for optimizing retention of polar degradation products.

Module 2: Degradation Pathways & Expected Products

Objective: Predict and confirm specific impurities based on stress conditions.

Hydrolysis (Acid/Base Stress)[1][2]
  • Mechanism: Nucleophilic attack on the carbonyl carbon.

  • Specifics: The N-methyl-N-phenyl group is bulky, making this amide more resistant to hydrolysis than primary amides. However, under reflux with 1N HCl or NaOH, cleavage occurs.

  • Products:

    • 3-Chlorobenzoic acid (MW 156.57).

    • N-Methylaniline (MW 107.15).

Oxidation (Peroxide Stress)
  • Mechanism: Oxidative N-dealkylation or N-oxidation.

  • Specifics: Tertiary amines/amides often lose the N-methyl group via a radical mechanism or formation of an iminium ion intermediate.

  • Products:

    • 3-Chloro-N-phenylbenzamide (Desmethyl degradant, MW 231.68).

    • N-oxide formation is possible but less likely due to the electron-withdrawing carbonyl adjacent to the nitrogen.

Photolysis (UV Light - ICH Q1B)
  • Mechanism: Homolytic cleavage of the C-Cl bond (Dechlorination).

  • Specifics: Chlorinated aromatics are UV-labile. The radical formed abstracts a hydrogen from the solvent.

  • Products:

    • N-methyl-N-phenylbenzamide (Dechlorinated parent, MW 211.26).

Pathway Visualization

DegradationPath Parent Parent Molecule (MW 245.7) [M+H]+ 246 Hydrolysis Hydrolysis (H+ or OH-) Parent->Hydrolysis Oxidation Oxidation (H2O2) Parent->Oxidation Photolysis Photolysis (UV Light) Parent->Photolysis Prod_Acid 3-Chlorobenzoic Acid (MW 156.5) [M-H]- 155 Hydrolysis->Prod_Acid Prod_Amine N-Methylaniline (MW 107.1) [M+H]+ 108 Hydrolysis->Prod_Amine Prod_Desmethyl Desmethyl Analog (MW 231.7) [M+H]+ 232 Oxidation->Prod_Desmethyl Prod_Dechlor Dechlorinated Analog (MW 211.3) [M+H]+ 212 Photolysis->Prod_Dechlor

Figure 2: Primary degradation pathways for 3-chloro-N-methyl-N-phenylbenzamide.

Module 3: Troubleshooting & FAQs

Q1: I see a degradation peak at m/z 232. Is it the desmethyl product or a dechlorinated impurity?

  • Diagnosis:

    • Desmethyl (Loss of CH₂): Parent (246) - 14 = 232.

    • Dechlorinated (Loss of Cl, gain of OH): Parent (246) - 35 + 17 = 228 (Not isobaric).

  • Confirmation: Check the isotope pattern of the m/z 232 peak.

    • If it retains the 3:1 ratio (characteristic of Chlorine-35/37), it is the Desmethyl product (Cl is still present).

    • If the isotope pattern is lost, it suggests loss of Chlorine (unlikely to be mass 232).

Q2: My mass balance is low (<80%) after acid hydrolysis. Where is the rest of the compound?

  • Root Cause: N-methylaniline is semi-volatile and lacks a strong chromophore compared to the benzamide core.

  • Solution:

    • Do not evaporate the hydrolysis sample to dryness; you will lose the amine.

    • Monitor at 210 nm (not just 254 nm) to detect the aniline moiety more effectively.

    • Ensure your LC method includes a hold at high organic to elute any dimers formed.

Q3: How do I distinguish the 3-chloro positional isomers if they form?

  • Context: If the starting material contained 2-chloro or 4-chloro impurities, they will degrade similarly.

  • Solution: MS/MS is often insufficient as fragments are identical. You must use NMR (Nuclear Magnetic Resonance) .

    • 3-Chloro (Meta): Look for the specific splitting pattern in the aromatic region (singlet, doublet, triplet, doublet).

    • 4-Chloro (Para): distinct AA'BB' doublet pattern.

Q4: The parent peak shows a "fronting" shoulder in the chromatogram.

  • Root Cause: At high concentrations, N-methyl-N-phenylbenzamides can undergo rotational isomerism (atropisomerism) due to restricted rotation around the amide bond.

  • Fix: Run the column at a higher temperature (e.g., 50°C) to speed up the rotation and coalesce the peaks, or verify if the shoulder has the identical mass spectrum as the main peak.

References

  • ICH Q1A(R2) : Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[1]

  • ICH Q1B : Stability Testing: Photostability Testing of New Drug Substances and Products.

  • Hydrolysis of Benzanilides : BenchChem Technical Review on Amide Stability. Comparison of N-phenyl vs N-alkyl benzamide hydrolysis rates.2[3][4][5]

  • Photodegradation Mechanisms : Bekbölet, M. et al. "Degradation of chlorinated benzaldehydes/benzamides in aqueous solutions by UV-irradiation."[6] International Journal of Photoenergy.[6] 6

  • LC-MS of Amides : Agilent Technologies. Fast LC/MS/MS Analytical Method for Drugs and Metabolites (Benzodiazepines/Benzamides).7[4][5]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Chloro-N-methyl-N-phenylbenzamide Synthesis

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and process scientists encountering kinetic bottlenecks or low yields during the synthesis of 3-chloro-N-methyl-N-phenylbenzamide.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and process scientists encountering kinetic bottlenecks or low yields during the synthesis of 3-chloro-N-methyl-N-phenylbenzamide.

The coupling of 3-chlorobenzoyl chloride with N-methylaniline is a fundamental transformation in the development of bioactive benzanilides[1]. However, as a secondary aromatic amine, N-methylaniline presents a uniquely challenging steric environment. The combination of the bulky phenyl ring and the N-methyl group creates a cone of steric hindrance around the nitrogen lone pair, drastically reducing its nucleophilicity compared to primary anilines[2]. This guide provides field-proven, mechanistically grounded solutions to overcome these barriers.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: My reaction stalls at ~40% conversion despite using an excess of N-methylaniline. How can I drive the amidation to completion? A1: The stall is caused by the high activation energy (


) required for the sterically hindered secondary amine to attack the carbonyl carbon of the acid chloride. To bypass this barrier, you must introduce 4-Dimethylaminopyridine (DMAP)  as a nucleophilic catalyst. DMAP is planar and highly nucleophilic; it rapidly attacks 3-chlorobenzoyl chloride to form an N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the parent acid chloride, effectively lowering the 

for the subsequent rate-determining attack by the bulky N-methylaniline.

Q2: I am isolating a large amount of 3-chlorobenzoic acid during purification. Why is this side product forming, and how do I prevent it? A2: 3-chlorobenzoic acid is the hydrolysis product of your starting material. Because the amidation of N-methylaniline is sterically retarded, the reaction is highly susceptible to competing nucleophiles—specifically, ambient moisture. Traditional Schotten-Baumann (aqueous biphasic) conditions will fail here. You must transition to strictly anhydrous conditions . Ensure all glassware is flame-dried, purge the reaction vessel with Argon or N₂, and use rigorously dried solvents (e.g., anhydrous Dichloromethane or Tetrahydrofuran).

Q3: What is the optimal base for this specific secondary amine coupling? A3: N,N-Diisopropylethylamine (DIPEA) is the optimal choice. While Triethylamine (TEA) is common, it can sometimes act as a competing nucleophile or form a thick, difficult-to-stir slurry of TEA-HCl salts that traps reagents. DIPEA’s isopropyl groups provide substantial steric bulk, preventing it from reacting with the highly electrophilic N-acylpyridinium intermediate. This ensures it acts exclusively as a Brønsted base to scavenge the HCl byproduct.

Part 2: Mechanistic Logic

DMAP_Mechanism A 3-Chlorobenzoyl Chloride C N-Acylpyridinium Intermediate A->C Fast B DMAP (Catalyst) B->C E 3-Chloro-N-methyl- N-phenylbenzamide C->E Rate-Determining D N-Methylaniline (Hindered) D->E

Mechanism of DMAP-catalyzed acyl transfer overcoming steric hindrance.

Part 3: Quantitative Optimization Data

The following table summarizes the causality between reaction conditions and conversion rates, highlighting why the DMAP/DIPEA anhydrous system is the gold standard for this specific coupling.

BaseCatalystSolventConditionConversion (%)Primary Issue Overcome
NaOH (aq)NoneDCM / H₂OBiphasic, RT< 20%Severe acid chloride hydrolysis
TEANoneDCMAnhydrous, RT~ 45%Sluggish kinetics, TEA-HCl precipitation
DIPEANoneTHFAnhydrous, Reflux~ 65%Thermal degradation over time
DIPEA DMAP (0.1 eq) DCM Anhydrous, RT > 95% None (Optimal Conditions)

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. The sequential workup steps are explicitly chosen to chemically separate the product from specific unreacted starting materials based on their pKa values.

Reagents Required:

  • 3-Chlorobenzoyl chloride (1.0 equiv, limiting reagent)

  • N-Methylaniline (1.1 equiv)

  • DIPEA (1.5 equiv)

  • DMAP (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Seal with a rubber septum and purge the vessel with Argon for 5 minutes to establish an anhydrous environment.

  • Reagent Mixing: Dissolve N-methylaniline, DIPEA, and DMAP in anhydrous DCM (approx. 0.2 M concentration relative to the amine).

  • Temperature Control: Submerge the flask in an ice-water bath (0 °C). Causality: The initial reaction between DMAP and the acid chloride is highly exothermic; cooling prevents localized boiling and degradation.

  • Electrophile Addition: Add 3-chlorobenzoyl chloride dropwise via syringe over 10 minutes.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours.

    • Validation: Monitor via TLC (Hexanes:EtOAc 8:2). The reaction is complete when the high-Rf acid chloride spot disappears, replaced by a strong UV-active product spot at a lower Rf.

  • Targeted Aqueous Workup:

    • Wash 1 (1M HCl, 2x): Causality: Protonates the highly basic DMAP and any unreacted N-methylaniline, pulling them into the aqueous layer.

    • Wash 2 (Saturated NaHCO₃, 2x): Causality: Deprotonates any 3-chlorobenzoic acid (formed via trace hydrolysis), pulling it into the aqueous layer as a water-soluble sodium salt.

    • Wash 3 (Brine, 1x): Causality: Disrupts emulsions and pre-dries the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-chloro-N-methyl-N-phenylbenzamide. Purify via flash column chromatography if analytical purity is required.

Part 5: Experimental Workflow

Protocol_Workflow Step1 1. Argon Purge (Anhydrous Setup) Step2 2. Reagent Mixing (Amine, DIPEA, DMAP) Step1->Step2 Step3 3. Cool to 0 °C (Control Exotherm) Step2->Step3 Step4 4. Acid Chloride Addition (Dropwise) Step3->Step4 Step5 5. Warm to RT & Stir (TLC Monitoring) Step4->Step5 Step6 6. Aqueous Workup (Selective Washes) Step5->Step6

Step-by-step anhydrous amidation workflow with DMAP catalysis.

References

  • A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp2)–H hydroxylation strategy Chemical Science (RSC Publishing) 1

  • Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile ResearchGate2

  • Amide bond formation: beyond the myth of coupling reagents Luxembourg Bio Technologies

Sources

Optimization

Process Chemistry Support Center: Scale-Up of 3-Chloro-N-methyl-N-phenylbenzamide

Welcome to the Technical Support Center for amidation process chemistry. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic hurdles encountered when scaling up...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amidation process chemistry. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic hurdles encountered when scaling up the synthesis of 3-chloro-N-methyl-N-phenylbenzamide from 3-chlorobenzoyl chloride and N-methylaniline.

When transitioning from bench-scale to pilot-scale manufacturing, the fundamental physics of your reactor dictate the chemical outcome. The reduction in the surface-area-to-volume ratio introduces severe thermal accumulation and mass transfer bottlenecks[1]. This guide provides field-proven diagnostics, quantitative parameters, and a self-validating continuous flow protocol to ensure your scale-up is safe, high-yielding, and reproducible.

I. Scale-Up Workflow & Process Analytics

To overcome the inherent limitations of batch reactors, modern scale-up of exothermic amidations relies on continuous flow technology coupled with Process Analytical Technology (PAT).

ProcessFlow N1 Reagent Prep: 3-Chlorobenzoyl Chloride & N-Methylaniline N2 Continuous Flow Mixing (High Mass Transfer) N1->N2 Precise Stoichiometry N3 Amidation Reaction (Exotherm Control) N2->N3 Biphasic / Monophasic N4 In-line PAT Monitoring (FTIR / NMR) N3->N4 Real-time Kinetics N4->N3 Feedback Loop (Adjust Flow/Temp) N5 Phase Separation & Aqueous Wash N4->N5 Conversion > 99% N6 Crystallization & Product Isolation N5->N6 Organic Phase

Fig 1. Continuous flow workflow for exothermic amidation scale-up.

II. Diagnostic Troubleshooting Guide (FAQs)

Q1: Why are we observing significant formation of 3-chlorobenzoic acid during the scale-up of our biphasic Schotten-Baumann process? Causality & Expert Insight: 3-chlorobenzoic acid is the hydrolysis byproduct of 3-chlorobenzoyl chloride. In a biphasic Schotten-Baumann reaction (aqueous NaOH and organic solvent), mass transfer limitations at a larger scale lead to poor mixing between the organic electrophile and the aqueous base/amine. When scaled up in standard batch reactors, the reduced interfacial mixing area allows the competing hydrolysis reaction (water attacking the acid chloride) to outcompete the desired amidation[2]. Solution: Transition to a continuous flow reactor or utilize a high-shear inline mixer. Continuous flow significantly improves mass transfer and suppresses undesired hydrolysis by maintaining high local concentrations of N-methylaniline relative to the acid chloride at the phase boundary[2].

Q2: How do we manage the severe temperature spikes (exotherms) when adding 3-chlorobenzoyl chloride to N-methylaniline? Causality & Expert Insight: The nucleophilic acyl substitution between an acid chloride and a secondary amine is highly exothermic. At the lab scale, heat dissipates quickly through the flask walls. At the pilot scale, the heat generation scales by the cube of the radius, while the cooling area only scales by the square. This discrepancy causes dangerous thermal accumulation, potentially leading to reagent degradation or runaway reactions[1]. Solution: Implement controlled, automated dosing under active jacket cooling, or utilize continuous flow microreactors. Flow reactors offer an exceptionally high surface-area-to-volume ratio, allowing for near-isothermal operation even for highly exothermic acylations. Monitor the exotherm in real-time using in-situ FTIR (e.g., ReactIR) to ensure the reaction rate does not exceed the reactor's cooling capacity[1].

Q3: We are seeing incomplete conversion and residual N-methylaniline in our monophasic system. Adding more acid chloride just leads to more impurities. What is the mechanism behind this? Causality & Expert Insight: Incomplete conversion in monophasic systems often stems from the localized depletion of the acid scavenger (e.g., triethylamine or DIPEA). The reaction generates one equivalent of HCl. If mixing is inadequate, localized pockets of HCl protonate the unreacted N-methylaniline, rendering it non-nucleophilic. Adding excess acid chloride without sufficient active base only exacerbates side reactions and degrades the product profile. Solution: Ensure the tertiary amine base is in a slight molar excess (e.g., 1.2 to 1.5 eq) and optimize the agitator speed to eliminate dead zones[3]. For continuous scale-up, maintaining a precise stoichiometric feed ratio using calibrated mass flow controllers is critical.

III. Quantitative Process Parameters

The following table summarizes the shift in Critical Process Parameters (CPPs) required when moving from a lab-scale batch process to a pilot-scale continuous flow process.

ParameterLab Scale (Batch)Pilot Scale (Continuous Flow)Mechanistic Rationale for Scale-Up Shift
Temperature 0 - 5 °C15 - 20 °CSuperior heat transfer in flow reactors allows safe, near-isothermal operation at ambient temperatures without thermal runaway.
Mixing Regime Magnetic stirringHigh-shear / Static mixersOvercomes biphasic mass transfer limitations to prevent competitive hydrolysis of the acid chloride.
Dosing Rate Dropwise (Manual)50 mL/min (Automated)Prevents thermal accumulation; matches the kinetic rate of reaction to the specific cooling capacity of the system.
Residence Time 2 - 4 hours2 - 5 minutesThe inherently rapid kinetics of acid chlorides are fully exploited under intense mixing, eliminating the need for long hold times.
Typical Yield 75 - 80%> 92%Precise stoichiometric control and immediate product quenching suppress the formation of 3-chlorobenzoic acid.
IV. Self-Validating Experimental Protocol

Standard Operating Procedure: Continuous Flow Synthesis of 3-chloro-N-methyl-N-phenylbenzamide

Note on Trustworthiness: This protocol incorporates mandatory in-line validation gates to ensure the system is self-correcting and robust before product collection begins.

Step 1: System Priming & Hydrodynamic Calibration

  • Action: Flush the continuous flow reactor (e.g., silicon carbide microreactor) with the primary reaction solvent (anhydrous 2-Methyltetrahydrofuran) for 10 minutes at a combined flow rate of 10 mL/min.

  • Validation Gate: Check system pressure. A stable pressure profile confirms the absence of blockages. Baseline the in-line FTIR spectrometer with the pure solvent to ensure a clean spectral background.

Step 2: Reagent Preparation

  • Stream A (Electrophile): Prepare a 1.0 M solution of 3-chlorobenzoyl chloride in anhydrous 2-MeTHF.

  • Stream B (Nucleophile/Base): Prepare a solution containing 1.05 M N-methylaniline and 1.2 M Triethylamine in anhydrous 2-MeTHF.

  • Causality: The slight excess of amine and base ensures complete consumption of the moisture-sensitive acid chloride, preventing downstream hydrolysis during the aqueous workup.

Step 3: Flow Initiation & Thermal Control

  • Action: Set the reactor cooling jacket to 15 °C. Initiate Stream B at 5.25 mL/min and Stream A at 5.00 mL/min using calibrated mass flow controllers.

  • Validation Gate: Monitor the internal temperature probes at the primary mixing junction. The

    
     should not exceed +5 °C. Self-Correction: If 
    
    
    
    , the exotherm is exceeding cooling capacity; automatically reduce both flow rates by 20% while maintaining the stoichiometric ratio.

Step 4: Steady-State Monitoring (PAT)

  • Action: Monitor the in-line FTIR for the disappearance of the acid chloride carbonyl stretch (~1775 cm⁻¹) and the appearance of the tertiary amide carbonyl stretch (~1650 cm⁻¹)[1].

  • Validation Gate: Divert the reactor effluent to a waste stream until the FTIR signal stabilizes (typically requiring 3 reactor residence times). Do not begin product collection until the variance in the amide peak area is < 2% over a 60-second window.

Step 5: Quench and Isolation

  • Action: Direct the steady-state effluent into a stirred collection vessel containing a 5% aqueous HCl solution (cooled to 5 °C).

  • Causality: The acidic quench immediately neutralizes the triethylamine and protonates any residual N-methylaniline, driving them into the aqueous phase and halting any further side reactions. Separate the organic phase, wash with saturated aqueous NaHCO₃, and concentrate under reduced pressure to yield the crude product.

V. References
  • University of Cambridge / ChemRxiv. "Multi-objective Bayesian optimisation using q-Noisy Expected Hypervolume Improvement (qNEHVI) for the Schotten–Baumann reaction." Available at:[Link]

  • Mettler Toledo. "In situ Reaction Monitoring of Acid Chloride and Amide Formation." Available at:[Link]

  • ACS Organic Process Research & Development. "Sustainable and Scalable Amidations in Water Using Continuous Slurry-Flow Technology." Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Catalytic Synthesis of 3-chloro-N-methyl-N-phenylbenzamide

Executive Summary: The Chemistry of Deactivation You are likely employing Catalytic Direct Amidation (condensing 3-chlorobenzoic acid with N-methylaniline) to avoid the toxic waste associated with thionyl chloride or sto...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chemistry of Deactivation

You are likely employing Catalytic Direct Amidation (condensing 3-chlorobenzoic acid with N-methylaniline) to avoid the toxic waste associated with thionyl chloride or stoichiometric coupling reagents (HATU/EDC). While this is a superior "Green Chemistry" route, it relies on a delicate equilibrium.

Whether you are using Arylboronic Acids (e.g., 3,4,5-trifluorophenylboronic acid, 2-iodophenylboronic acid) or Group IV Metals (e.g.,


, 

), "poisoning" in this context is rarely permanent destruction of the catalyst. Instead, it is almost exclusively Competitive Inhibition or Resting State Stabilization caused by two factors:
  • Water Saturation (Hydrolytic Poisoning): The reaction generates water. If not removed faster than it is produced, water hydrolyzes the active acyloxyboron or metallo-carboxylate intermediate back to the inactive resting state.

  • Substrate Inhibition (Lewis Base Poisoning): N-methylaniline is a secondary amine. While less basic than primary alkyl amines, it can still competitively bind to the Lewis Acid center (Boron or Zirconium), blocking the activation of the carboxylic acid.

Mechanistic Insight: Where the Cycle Breaks

To fix the reaction, you must visualize the invisible failure points. The diagram below details the Boronic Acid Catalytic Cycle and highlights exactly where "poisoning" occurs.

Figure 1: The Boronic Acid Catalytic Cycle & Deactivation Loops

G Cat Active Catalyst (Boronic Acid / Boroxine) Inter1 Intermediate A: Acyloxyboron Species (Activated Acid) Cat->Inter1 + Acid - H₂O Poison2 POISON TRAP 2: Amine Coordination (Blocks Active Site) Cat->Poison2 + Excess Amine Acid Substrate: 3-chlorobenzoic acid TS Transition State: Amine Attack Inter1->TS + Amine Poison1 POISON TRAP 1: Hydrolysis (Reverses Activation) Inter1->Poison1 + Excess H₂O Amine Substrate: N-methylaniline TS->Cat Regeneration Product Product: 3-chloro-N-methyl- N-phenylbenzamide TS->Product Release Water Byproduct: H₂O Poison1->Cat Deactivation

Caption: The catalytic cycle showing how water accumulation (Poison Trap 1) reverses the acid activation, and excess amine (Poison Trap 2) blocks the catalyst entry point.

Troubleshooting Guide: Diagnosing the Failure

Use this matrix to identify why your specific reaction with 3-chlorobenzoic acid and N-methylaniline is stalling.

SymptomProbable CauseTechnical ExplanationCorrective Action
Stalls at ~20-30% conversion Water Poisoning The equilibrium constant (

) for amidation is typically ~1-5. As water concentration rises, the rate of hydrolysis of the active acyloxyboron species exceeds the rate of amine attack.
Implement Azeotropic Reflux: Switch solvent to Toluene, Fluorobenzene, or Xylene.[1] Use a Dean-Stark trap or a Soxhlet extractor filled with activated 5Å Molecular Sieves (3Å is often insufficient for rapid drying in this kinetic regime).
No reaction (0% conversion) Amine Deactivation N-methylaniline is coordinating strongly to the Boron/Metal center. This is common if you add the amine before the acid-catalyst complex forms.Alter Addition Order: Reflux the Catalyst + 3-chlorobenzoic acid + Solvent for 30 mins first to generate the active species. Then, add N-methylaniline slowly.
Reaction slows over time (non-linear) Product Inhibition The amide product (3-chloro-N-methyl-N-phenylbenzamide) is acting as a ligand. The "N-methyl" group creates steric bulk, but the carbonyl oxygen is Lewis basic.Increase Temperature: Higher thermal energy (

) promotes ligand dissociation. Ensure your solvent boils high enough (e.g., o-Xylene or Mesitylene).
Low Yield with Zr/Hf Catalyst Steric Clash Group IV catalysts are bulky. N-methylaniline is a secondary amine (bulky). The 3-chloro group is meta, so it shouldn't interfere, but the combined bulk slows the kinetics.Switch Catalyst: Use 2-iodophenylboronic acid or 3,5-bis(trifluoromethyl)phenylboronic acid . These are kinetically superior for sterically hindered secondary amines compared to

.

Optimized Protocol: Self-Validating Workflow

This protocol is designed to minimize water poisoning and prevent amine inhibition.

Target: 3-chloro-N-methyl-N-phenylbenzamide Catalyst: 3,5-bis(trifluoromethyl)phenylboronic acid (5-10 mol%) or 2-Iodophenylboronic acid.

Step-by-Step Methodology
  • Pre-Activation (Critical Step):

    • In a round-bottom flask equipped with a Dean-Stark apparatus (filled with Toluene), charge:

      • 3-chlorobenzoic acid (1.0 equiv)

      • Catalyst (10 mol%)

      • Toluene or Fluorobenzene (0.5 M concentration relative to acid)

    • Why: We must form the active anhydride/acyloxyboron species before the amine is introduced to prevent catalyst sequestration.

  • Dehydration Phase:

    • Reflux the mixture for 30–45 minutes. Ensure you see condensation in the Dean-Stark trap.

    • Checkpoint: The solution should be homogenous. If the acid is not dissolving, the active species has not formed or the solvent volume is too low.

  • Amine Addition:

    • Add N-methylaniline (1.1 equiv) slowly via syringe through the septum.

    • Note: N-methylaniline is liquid. Adding it slowly keeps the concentration of free amine low, reducing the probability of "Poison Trap 2" (see Figure 1).

  • Reaction Monitoring:

    • Reflux vigorously. The removal of water is the rate-determining factor.

    • Monitor via TLC or HPLC.

    • Validation: If conversion stops after 4 hours, replace the molecular sieves in the Soxhlet (if using) or drain the Dean-Stark trap.

  • Workup:

    • Cool to room temperature.[2]

    • Wash with 1N HCl (to remove unreacted N-methylaniline) and sat.

      
       (to remove unreacted 3-chlorobenzoic acid).
      
    • The catalyst often remains in the organic layer. For pharmaceutical purity, column chromatography is required.

Decision Tree: Catalyst Recovery & Optimization

If the standard protocol fails, use this logic flow to determine the necessary modification.

Figure 2: Troubleshooting Logic Flow

Troubleshooting Start Reaction Stalled / Low Yield CheckWater Is water removal visible (Dean-Stark/Sieves)? Start->CheckWater CheckAmine Is the Amine Secondary (N-methylaniline)? CheckWater->CheckAmine Yes, dry SolventSwitch Action: Switch to Hydrophobic Solvent (Toluene/Xylene/Fluorobenzene) CheckWater->SolventSwitch Using THF/DMF? SieveActivation Action: Activate MS 5Å (Flame dry under vacuum) CheckWater->SieveActivation No / Unsure CatSwitch Action: Switch to 2-Iodophenylboronic Acid (Better for hindered amines) CheckAmine->CatSwitch Yes (Steric Issue) TempIncrease Action: Increase Temp >110°C (Overcome Steric Barrier) CheckAmine->TempIncrease Catalyst is correct

Caption: Logic flow for isolating the specific cause of reaction failure based on physical observations.

Frequently Asked Questions (FAQs)

Q: Can I use THF or DMF as a solvent? A: No. Polar solvents like THF and DMF are Lewis bases. They will coordinate to the Boron/Metal catalyst, effectively poisoning it (Solvent Inhibition). Furthermore, they are miscible with water, making azeotropic removal impossible. You must use non-polar, non-coordinating solvents like Toluene, Xylene, Mesitylene, or Fluorobenzene.

Q: Why is 3-chlorobenzoic acid reacting faster/slower than benzoic acid? A: The 3-chloro substituent is electron-withdrawing. This increases the electrophilicity of the carbonyl carbon, which should accelerate the reaction. If it is reacting slower, it is likely due to the solubility of the solid acid in the non-polar solvent. Ensure the mixture is well-stirred and refluxing to maintain solubility.

Q: I see a precipitate forming during the reaction. Is this the product? A: It might be the Ammonium Salt (N-methylanilinium 3-chlorobenzoate). If the temperature is too low (<100°C), the acid and amine will simply form a salt and precipitate out, stopping the catalytic cycle. You must heat the reaction high enough to dissociate this salt and allow the catalyst to intervene.

Q: Can I use 3-chlorobenzoyl chloride instead? A: Yes, but that is not a catalytic method. That is a stoichiometric Schotten-Baumann reaction. It is faster but generates HCl and requires stoichiometric base (Et3N/Pyridine). If your goal is "Green Chemistry" or you are restricted from using acid chlorides, you must stick to the catalytic acid+amine route described above.

References

  • Ishihara, K., et al. (1996). "Arylboronic Acid-Catalyzed Amidation of Carboxylic Acids with Amines." Journal of Organic Chemistry.

  • Marcelli, T. (2009). "Mechanistic Insights into the Boronic Acid-Catalyzed Amidation." Angewandte Chemie International Edition.

  • Gernigon, N., et al. (2012). "Boronic Acids as Catalysts for Direct Amidation."[1][2][3][4][5][6][7][8] ChemCatChem.

  • Lundberg, H., et al. (2014). "Zirconium(IV)-Catalyzed Direct Amidation of Non-Activated Carboxylic Acids." Journal of the American Chemical Society.

  • Adolfsson, H. (2015).[9][10] "Catalytic Direct Amidation: A Green Alternative."[7] Green Chemistry.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Interpretation of 3-chloro-N-methyl-N-phenylbenzamide

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical research and development, the precise structural characterization of novel chemical entities is paramount. B...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the precise structural characterization of novel chemical entities is paramount. Benzanilides, a class of amides derived from benzoic acid and aniline, are prevalent scaffolds in medicinal chemistry. The introduction of substituents on both the benzoyl and aniline rings, as in 3-chloro-N-methyl-N-phenylbenzamide, can significantly influence the molecule's conformation and electronic environment. ¹H NMR spectroscopy stands as a primary and indispensable tool for elucidating the nuanced structural details of such molecules.

This guide will delve into the predicted ¹H NMR spectrum of 3-chloro-N-methyl-N-phenylbenzamide, offering a detailed rationale for the expected chemical shifts and coupling patterns. By comparing this predicted spectrum with the experimental data of its precursors and a close structural analog, we will establish a clear framework for identifying the key spectral features of this compound and for assessing its purity.

Predicted ¹H NMR Spectrum of 3-chloro-N-methyl-N-phenylbenzamide

The ¹H NMR spectrum of 3-chloro-N-methyl-N-phenylbenzamide is anticipated to exhibit distinct signals corresponding to the protons of the 3-chlorobenzoyl group, the N-phenyl group, and the N-methyl group. The interpretation of this spectrum hinges on understanding the electronic effects of the substituents and the conformational dynamics of the molecule.

Due to the restricted rotation around the amide C-N bond, the N-methyl and N-phenyl groups can exist as distinct rotational isomers (rotamers). This phenomenon can lead to the broadening of the N-methyl signal at room temperature, a feature that has been observed in structurally similar N-alkoxy-N-methylbenzamides. Therefore, variable temperature NMR studies may be necessary to resolve this signal into a sharp singlet.

Below is a detailed prediction of the chemical shifts (δ), multiplicities, and integration values for each proton in 3-chloro-N-methyl-N-phenylbenzamide.

Visualization of Proton Environments

Figure 1. Structure of 3-chloro-N-methyl-N-phenylbenzamide with proton labeling.

ProtonsPredicted δ (ppm)MultiplicityIntegrationRationale
Aromatic (3-Chlorobenzoyl)
H2~7.5Singlet (or narrow triplet)1HLocated ortho to the carbonyl group, deshielded. Appears as a singlet or a narrow triplet due to small meta-coupling.
H4~7.4Doublet of doublets1Hdeshielded by the adjacent chlorine and coupled to H5 and H6.
H5~7.3Triplet1HCoupled to both H4 and H6.
H6~7.4Doublet of doublets1HDeshielded by the carbonyl group and coupled to H4 and H5.
Aromatic (N-Phenyl)
H (ortho)~7.2-7.3Multiplet2HProtons on the N-phenyl ring, ortho to the amide nitrogen.
H (meta)~7.2-7.3Multiplet2HProtons on the N-phenyl ring, meta to the amide nitrogen.
H (para)~7.2-7.3Multiplet1HProton on the N-phenyl ring, para to the amide nitrogen.
Aliphatic
N-CH₃~3.5Broad Singlet3HThe N-methyl protons. The signal is expected to be a broad singlet at room temperature due to restricted rotation around the C-N amide bond.

Comparative Spectral Analysis

A crucial aspect of spectral interpretation is the comparison with known compounds. Below is a summary of the experimental ¹H NMR data for the starting materials and a key structural analog.

Table 1: ¹H NMR Data of Starting Materials and a Structural Analog
CompoundStructureKey ¹H NMR Signals (δ, ppm)Source
3-Chlorobenzoyl chloride 3-Chlorobenzoyl chloride structureAromatic protons typically appear in the range of 7.5-8.1 ppm.
N-Methylaniline N-Methylaniline structureAromatic protons: ~6.6-7.2 ppm; N-H proton: broad signal ~3.6 ppm; N-CH₃: ~2.8 ppm.
3-Chloro-N-phenylbenzamide 3-Chloro-N-phenylbenzamide structureAromatic protons: ~7.1-7.8 ppm; N-H proton: broad singlet ~8.0-10.5 ppm depending on solvent and concentration.[1][2]

The presence of unreacted starting materials in a sample of 3-chloro-N-methyl-N-phenylbenzamide would be readily identifiable. For instance, the characteristic N-H proton signal of N-methylaniline and the distinct aromatic signals of 3-chlorobenzoyl chloride would be absent in a pure sample of the final product. The comparison with 3-chloro-N-phenylbenzamide is particularly insightful; the absence of the downfield N-H proton signal and the appearance of the N-methyl signal around 3.5 ppm are key indicators of successful N-methylation.

Experimental Protocol for ¹H NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible ¹H NMR data for benzanilide derivatives, the following protocol is recommended.

Workflow for ¹H NMR Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Weigh ~5-10 mg of Sample Solvent Dissolve in ~0.6 mL of Deuterated Solvent (e.g., CDCl₃) Sample->Solvent TMS Add Internal Standard (e.g., TMS) Solvent->TMS Tube Transfer to a 5 mm NMR Tube TMS->Tube Spectrometer Insert Sample into Spectrometer Tube->Spectrometer Lock Lock on Deuterium Signal Spectrometer->Lock Shim Shim for Field Homogeneity Lock->Shim Acquire Acquire ¹H Spectrum Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integrate Signals Baseline->Integrate Reference Reference to TMS (0 ppm) Integrate->Reference

Figure 2. Standard workflow for ¹H NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the 3-chloro-N-methyl-N-phenylbenzamide sample.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, and relaxation delay). For quantitative analysis, a longer relaxation delay is crucial.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Perform phase correction to ensure all peaks are in the absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons for each.

Conclusion

The ¹H NMR spectrum of 3-chloro-N-methyl-N-phenylbenzamide provides a wealth of structural information. A thorough interpretation, grounded in the principles of chemical shifts, coupling constants, and conformational dynamics, allows for unambiguous structure elucidation. The predicted spectrum, characterized by a broad N-methyl singlet around 3.5 ppm and a complex aromatic region, serves as a reliable template for analysis. Comparative analysis with the spectra of its precursors and a close analog is a powerful strategy for confirming the identity of the target molecule and for identifying potential impurities. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality data, which is the foundation of any reliable spectral interpretation. For researchers in drug development, a comprehensive understanding of these analytical techniques is essential for advancing new chemical entities from the laboratory to clinical applications.

References

  • Gowda, B. T., et al. (2011). 3-Chloro-N-(2-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3381. [Link]

  • Gowda, B. T., et al. (2011). 3-Chloro-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3329. [Link]

  • Gowda, B. T., et al. (2011). 3-Chloro-N-(3-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3355. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 722390, 3-chloro-N-phenylbenzamide. [Link]

  • Royal Society of Chemistry. (2014). Supporting Information: An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA. [Link]

  • Royal Society of Chemistry. (2015). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. RSC Advances, 5, 103937-103943. [Link]

  • Royal Society of Chemistry. (2015). Supporting Information for Hydration of nitriles. [Link]

  • ACS Publications. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry. [Link]

  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69254, 3-Chlorobenzamide. [Link]

  • NIST. (n.d.). Benzamide, N-methyl-N-phenyl-. [Link]

  • (2018). N-(3-Chlorophenyl)-4-methylbenzamide hemihydrate. ResearchGate. [Link]

Sources

Comparative

Comparative Guide: Mass Spectrometry Platforms for the Analysis of 3-Chloro-N-methyl-N-phenylbenzamide

Executive Summary 3-chloro-N-methyl-N-phenylbenzamide is a halogenated tertiary amide that serves as a critical structural motif in various active pharmaceutical ingredients (APIs) and agrochemicals. Accurate structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-chloro-N-methyl-N-phenylbenzamide is a halogenated tertiary amide that serves as a critical structural motif in various active pharmaceutical ingredients (APIs) and agrochemicals. Accurate structural elucidation and trace-level quantification of this compound are paramount in drug metabolism and pharmacokinetics (DMPK) studies. Because the choice of analytical instrumentation dictates the quality and depth of the data acquired, this guide objectively compares the performance of three leading mass spectrometry (MS) platforms—Triple Quadrupole (QqQ) , Quadrupole Time-of-Flight (Q-TOF) , and Orbitrap —for the analysis of this specific benzamide derivative, grounded in its fundamental gas-phase fragmentation mechanics.

Mechanistic Baseline: Fragmentation Causality

Understanding the intrinsic fragmentation behavior of 3-chloro-N-methyl-N-phenylbenzamide is essential for optimizing MS parameters and selecting the correct mass analyzer. Under positive electrospray ionization (ESI+), the molecule readily protonates to form the


 precursor ion at m/z 246.068 (for the primary 

isotope).

The dominant fragmentation pathway is driven by the cleavage of the amide N–CO bond. According to computational studies on amide protonation sites, protonation occurs preferentially at the amide nitrogen or oxygen, which significantly weakens the C–N bond . Cleavage yields a resonance-stabilized 3-chlorobenzoyl cation (m/z 139.00) and a neutral loss of N-methylaniline (107 Da). The extended resonance stability of the acylium ion makes this the dominant base peak in the MS/MS spectrum.

Subsequently, the 3-chlorobenzoyl cation undergoes a secondary fragmentation, losing a neutral carbon monoxide (CO, 28 Da) molecule to form the 3-chlorophenyl cation (m/z 111.00). This CO loss is a classic, thermodynamically driven pathway for benzoyl derivatives . The presence of the chlorine atom provides a built-in self-validation mechanism: the natural


 isotopic ratio of approximately 3:1 must be observed in both the precursor (m/z 246/248) and the product ions (m/z 139/141 and 111/113), ensuring absolute peak assignment accuracy.

Fragmentation M [M+H]+ m/z 246.07 3-chloro-N-methyl-N-phenylbenzamide F1 3-chlorobenzoyl cation m/z 139.00 (35Cl) m/z 141.00 (37Cl) M->F1 - N-methylaniline (-107 Da) F2 3-chlorophenyl cation m/z 111.00 (35Cl) m/z 113.00 (37Cl) F1->F2 - CO (-28 Da)

Fragmentation pathway of 3-chloro-N-methyl-N-phenylbenzamide highlighting primary m/z transitions.

Platform Performance Comparison

The choice of mass analyzer fundamentally alters the data acquisition strategy for 3-chloro-N-methyl-N-phenylbenzamide .

  • Triple Quadrupole (QqQ): The QqQ platform operates as a spatial mass filter. It is the gold standard for targeted quantification due to its superior duty cycle in Multiple Reaction Monitoring (MRM) mode. By isolating m/z 246.1 in Q1, fragmenting it via Collision-Induced Dissociation (CID) in q2, and strictly monitoring the m/z 139.0 and 111.0 transitions in Q3, chemical noise is virtually eliminated. This results in the highest signal-to-noise (S/N) ratio for trace-level quantification in complex biological matrices.

  • Quadrupole Time-of-Flight (Q-TOF): Q-TOF instruments provide high-resolution accurate mass (HRAM) capabilities with exceptionally fast acquisition rates. While slightly less sensitive than QqQ for pure quantification, Q-TOF excels in identifying unknown metabolites (e.g., hydroxylation or dealkylation products) by providing exact mass measurements (sub-5 ppm error) of the precursor and all fragments simultaneously.

  • Orbitrap: Orbitrap technology traps ions around a central spindle, measuring their mass via image current and Fourier transform. It offers unmatched resolving power (up to 280,000 FWHM), which is critical for resolving isobaric interferences in highly complex matrices. Furthermore, Orbitrap platforms allow for retrospective data analysis—enabling researchers to re-interrogate full-scan data for unanticipated metabolites without reinjecting the sample .

MS_Workflows cluster_QqQ Triple Quadrupole (QqQ) cluster_HRMS HRMS (Q-TOF / Orbitrap) Sample Sample Injection (3-chloro-N-methyl-N-phenylbenzamide) Q1 Q1: Select m/z 246.1 Sample->Q1 HR_Q1 Quadrupole: Isolate m/z 246.068 Sample->HR_Q1 Q2 q2: CID Fragmentation Q1->Q2 Q3 Q3: Monitor m/z 139.0 & 111.0 Q2->Q3 HR_Cell HCD/Collision Cell: Fragmentation HR_Q1->HR_Cell HR_Analyzer Orbitrap/TOF: Full Scan MS/MS HR_Cell->HR_Analyzer

Workflow comparison between QqQ targeted MRM and HRMS full-scan MS/MS for benzamide analysis.

Quantitative Data Summary

The following table summarizes the objective performance metrics of the three platforms when analyzing halogenated benzamides:

Performance MetricTriple Quadrupole (QqQ)Q-TOFOrbitrap
Primary Application Targeted quantification (MRM)Fast screening, exact mass IDUltra-high resolution, retrospective ID
Mass Resolving Power Low (~Unit resolution, 0.7 Da)High (up to 40,000 FWHM)Ultra-High (up to 280,000 FWHM)
Mass Accuracy ~0.1 Da< 5 ppm< 1 ppm
Linear Dynamic Range 5–6 orders of magnitude3–4 orders of magnitude4–5 orders of magnitude
Acquisition Speed Very Fast (dwell times < 5 ms)Very Fast (up to 100 Hz)Moderate (1–40 Hz depending on resolution)
Isotope Ratio Fidelity Excellent (Nominal Mass)GoodExcellent (Resolves fine isotopic structures)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following LC-MS/MS protocol incorporates built-in causality checks and system suitability validations for the analysis of 3-chloro-N-methyl-N-phenylbenzamide.

Step 1: Sample Preparation and System Suitability (SST)

  • Spike 3-chloro-N-methyl-N-phenylbenzamide into the blank matrix (e.g., human plasma) at 10 ng/mL.

  • Perform protein precipitation using 3 volumes of ice-cold acetonitrile containing an isotopically labeled internal standard (e.g.,

    
    -labeled analog).
    
  • Causality Check: Inject a matrix blank prior to the SST. The absence of peaks at the m/z 246.1

    
     139.0 transition validates the lack of column carryover or matrix contamination.
    

Step 2: Chromatographic Separation

  • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water (Low pH promotes efficient ESI+ protonation).

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes. Rationale: The highly hydrophobic phenyl and chlorophenyl rings ensure strong retention, eluting typically around 60-70% B.

Step 3: Mass Spectrometry Optimization

  • Ionization: ESI positive mode.

  • Precursor Selection: Isolate

    
     at m/z 246.1 (QqQ) or 246.068 (HRMS).
    
  • Collision Energy (CE) Titration:

    • Apply 15-20 eV to maximize the yield of the 3-chlorobenzoyl cation (m/z 139.00).

    • Apply 35-40 eV to drive the secondary CO loss, maximizing the 3-chlorophenyl cation (m/z 111.00).

  • Self-Validation: Verify the isotopic signature. The chromatographic peak area ratio of the m/z 246

    
     139 transition to the m/z 248 
    
    
    
    141 transition must strictly be 3:1 (±10%) . Any significant deviation indicates an isobaric interference in the matrix, necessitating a shift from a QqQ to a higher-resolution platform like the Orbitrap.

References

  • Fokoue, H. H., et al. "Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data." RSC Advances (2018). URL:[Link]

  • "Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips." MetwareBio. URL:[Link]

Validation

Comparative IR Analysis Guide: 3-Chloro-N-methyl-N-phenylbenzamide

This guide provides an in-depth technical analysis of the infrared (IR) spectrum of 3-chloro-N-methyl-N-phenylbenzamide . It is designed for researchers requiring rigorous structural verification and distinguishes this c...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the infrared (IR) spectrum of 3-chloro-N-methyl-N-phenylbenzamide . It is designed for researchers requiring rigorous structural verification and distinguishes this compound from its primary and secondary amide analogs using comparative spectral data.

Executive Summary & Structural Logic

3-chloro-N-methyl-N-phenylbenzamide is a tertiary amide characterized by three distinct structural moieties that dictate its vibrational signature:

  • The Benzoyl Core: Substituted at the meta position with Chlorine (3-Cl), exerting an inductive electron-withdrawing effect.

  • The Tertiary Amide Linkage: An N-methyl-N-phenyl group. Crucially, the absence of an N-H bond eliminates the Amide II band and N-H stretching, serving as the primary differentiator from secondary amide precursors.

  • The N-Phenyl Ring: Adds aromatic complexity and competes for resonance with the amide nitrogen.

Target Audience: Synthetic Chemists, QC Analysts, Medicinal Chemists.

Experimental Methodology

To ensure data integrity equivalent to the values presented in this guide, follow this standardized protocol.

Sample Preparation[1]
  • Preferred Method (ATR - Attenuated Total Reflectance):

    • Crystal: Diamond or ZnSe.

    • Prep: Place ~5 mg of solid analyte directly on the crystal. Apply high pressure to ensure uniform contact.

    • Resolution: 4 cm⁻¹.

    • Scans: Minimum 32 scans to resolve weak aromatic overtones.

  • Alternative (KBr Pellet):

    • Ratio: 1:100 (Analyte:KBr).

    • Note: Ensure the KBr is dry. Water bands (3400 cm⁻¹) can obscure aromatic C-H stretches.

Data Processing
  • Baseline Correction: Multipoint adjustment (avoid automatic algorithms in the fingerprint region).

  • Normalization: Normalize to the Carbonyl (C=O) peak (set as 1.0 or 100% relative intensity).

Detailed Spectral Analysis

Region A: High Frequency (2800 – 3100 cm⁻¹)

This region confirms the carbon skeleton and the absence of N-H bonds.

  • Aromatic C-H Stretch (3030 – 3080 cm⁻¹): Weak to medium intensity bands arising from both the benzoyl and N-phenyl rings.

  • Aliphatic C-H Stretch (2920 – 2960 cm⁻¹): Distinctive bands corresponding to the N-methyl group.

    • Diagnostic Check: The absence of a broad, strong band between 3200–3400 cm⁻¹ is critical. If observed, it indicates contamination with the secondary amide precursor (3-chloro-N-phenylbenzamide) or moisture.

Region B: The Carbonyl Zone (1600 – 1700 cm⁻¹)

The Amide I band is the most intense feature.

  • Observed Frequency: 1645 – 1655 cm⁻¹ (Solid State/ATR).

  • Mechanistic Insight:

    • Tertiary Amide Effect:[1] Unlike secondary amides, tertiary amides cannot donate Hydrogen bonds, which typically lowers C=O frequency. However, the N-phenyl group withdraws electron density from the nitrogen via resonance, reducing the nitrogen's ability to donate to the carbonyl (resonance form

      
      ). This increases the C=O double-bond character, pushing the frequency higher than aliphatic tertiary amides (e.g., DMF at ~1660 cm⁻¹) but the steric bulk of the N-methyl/N-phenyl group can cause twisting, slightly lowering it back to the ~1650 range.
      
    • Chlorine Effect: The meta-chloro substituent exerts a -I (inductive withdrawing) effect on the benzoyl ring, slightly stiffening the C=O bond compared to the non-chlorinated parent.

Region C: The Fingerprint (600 – 1500 cm⁻¹)

This region contains the "DNA" of the substitution pattern.

  • C-N Stretch (Amide III): ~1360 – 1380 cm⁻¹.

  • C-Cl Stretch (Aromatic): A sharp, distinct band at 1070 – 1090 cm⁻¹ .

  • Out-of-Plane (OOP) Bending:

    • Meta-substituted Benzoyl Ring: 780 ± 10 cm⁻¹ and 680 ± 10 cm⁻¹ .

    • Mono-substituted N-Phenyl Ring: 750 ± 10 cm⁻¹ and 690 ± 10 cm⁻¹ .

    • Result: Expect a complex overlap pattern near 690 cm⁻¹, but distinct diagnostic peaks at ~750 and ~780 cm⁻¹.

Comparative Analysis Table

The following table contrasts the target molecule with its most likely impurities and structural analogs.

Spectral FeatureTarget: 3-Chloro-N-methyl-N-phenylbenzamide Analog A: 3-Chloro-N-phenylbenzamide (Secondary Amide)Analog B: N-Methyl-N-phenylbenzamide (Non-chlorinated)
Amide Type Tertiary Secondary Tertiary
N-H Stretch Absent Strong, Broad (3250–3350 cm⁻¹)Absent
Amide I (C=O) 1645 – 1655 cm⁻¹ 1650 – 1670 cm⁻¹ (H-bond dependent)1640 – 1650 cm⁻¹
Amide II (N-H Bend) Absent Present (~1530 – 1550 cm⁻¹) Absent
C-Cl Stretch Present (~1080 cm⁻¹) Present (~1080 cm⁻¹)Absent
Aliphatic C-H Present (N-Methyl) AbsentPresent (N-Methyl)
OOP Bending Mixed (meta + mono)Mixed (meta + mono)Mono only (plus unsubstituted benzoyl)

Critical QC Note: The simultaneous presence of the 1080 cm⁻¹ (C-Cl) band and the N-Methyl C-H stretches , combined with the absence of Amide II (1550 cm⁻¹) , is the definitive fingerprint for 3-chloro-N-methyl-N-phenylbenzamide.

Structural Identification Workflow (Logic Diagram)

The following diagram illustrates the decision logic for identifying the target compound using IR spectroscopy.

IR_Analysis_Workflow Start Unknown Sample Spectrum CheckNH Check 3200-3400 cm⁻¹ (N-H Stretch) Start->CheckNH IsSecondary Strong Band Present? Likely Secondary Amide CheckNH->IsSecondary Yes IsTertiary Band Absent? Tertiary Amide Confirmed CheckNH->IsTertiary No CheckAmideII Check 1530-1550 cm⁻¹ (Amide II Band) IsTertiary->CheckAmideII ConfirmTertiary Amide II Absent CheckAmideII->ConfirmTertiary Band Absent CheckMethyl Check 2900-2960 cm⁻¹ (Aliphatic C-H) ConfirmTertiary->CheckMethyl CheckCCl Check 1070-1090 cm⁻¹ (C-Cl Stretch) HasCl Sharp Band Present (Chlorinated) CheckCCl->HasCl Yes NoCl Band Absent (Parent Amide) CheckCCl->NoCl No FinalTarget MATCH: 3-Chloro-N-methyl- N-phenylbenzamide HasCl->FinalTarget CheckMethyl->CheckCCl Methyl Detected

Caption: Logical workflow for distinguishing 3-chloro-N-methyl-N-phenylbenzamide from secondary amide precursors and non-chlorinated analogs.

References

  • NIST Chemistry WebBook. IR Spectrum of 3-Chlorobenzamide (CAS 618-48-4). National Institute of Standards and Technology.[2] Available at: [Link]

  • NIST Chemistry WebBook. Mass Spectrum and Data for N-Methyl-N-phenylbenzamide (CAS 1934-92-5). National Institute of Standards and Technology.[2] Available at: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2020).[3] Discusses the spectral distinction between secondary and tertiary amides (Amide I/II bands). Available at: [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups: Amides. (2024).[4] Provides reference ranges for Amide I (C=O) shifts in conjugated systems. Available at: [Link]

Sources

Comparative

Structural Confirmation of 3-chloro-N-methyl-N-phenylbenzamide: X-Ray Crystallography vs. Alternative Modalities

For researchers and drug development professionals, the unambiguous structural confirmation of small molecule APIs and intermediates is a critical regulatory and scientific milestone. Tertiary amides, such as 3-chloro-N-...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the unambiguous structural confirmation of small molecule APIs and intermediates is a critical regulatory and scientific milestone. Tertiary amides, such as 3-chloro-N-methyl-N-phenylbenzamide , present a unique analytical challenge. Due to the partial double-bond character of the C–N amide bond, these molecules exhibit restricted rotation, leading to complex cis/trans rotameric mixtures in solution[1].

This guide objectively compares Single Crystal X-Ray Diffraction (SCXRD)—the gold standard for 3D structural elucidation—against Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). By examining the causality behind these analytical choices, we provide a field-proven framework and self-validating protocols for the structural confirmation of highly sterically hindered benzamides.

The Structural Challenge of Tertiary Benzamides

3-chloro-N-methyl-N-phenylbenzamide features a highly congested tertiary amide core. The steric clash between the N-methyl group, the N-phenyl ring, and the ortho-protons of the 3-chlorobenzoyl moiety forces the molecule out of planarity.

In solution, this restricted rotation creates a high energy barrier (~15–20 kcal/mol), causing the molecule to exist as a dynamic mixture of rotamers. While 2[2], it cannot easily determine the absolute dihedral angles or the definitive solid-state packing conformation. SCXRD is required to bypass solution-state averaging, locking the molecule into its lowest-energy crystalline lattice to reveal exact bond lengths, torsion angles, and weak intermolecular interactions (such as C–H···O hydrogen bonds)[1].

Technology Comparison: SCXRD vs. NMR vs. HRMS

To select the appropriate analytical modality, one must understand the fundamental physical principles and limitations of each technique.

Quantitative Performance Comparison
Analytical ParameterSingle Crystal X-Ray Diffraction (SCXRD)Solution-State NMR (1H, 13C, 2D)High-Resolution Mass Spectrometry (HRMS)
Primary Output Absolute 3D atomic coordinates & bond lengthsChemical environment & connectivityExact molecular mass & fragmentation
Resolution Atomic (< 0.8 Å)Sub-molecular (Functional groups)Isotopic (ppm mass accuracy)
Sample State Solid (Single Crystal)Solution (Liquid)Gas Phase (Ionized)
Stereochemical Unambiguity Absolute (Definitive rotamer conformation)Inferred (Requires complex NOE/ROESY)None (Cannot distinguish isomers)
Throughput / Time Days to Weeks (Crystallization is the bottleneck)Minutes to HoursMinutes
Sample Requirement ~1–5 mg (Non-destructive, but requires crystallization)~2–10 mg (Non-destructive)< 1 µg (Destructive)

The Causality of Choice: If your goal is to confirm the exact spatial orientation of the 3-chlorophenyl ring relative to the N-phenyl ring, HRMS is useless, and NMR requires heavy computational modeling of NOE cross-peaks. SCXRD directly maps the electron density, providing an irrefutable, self-validating 3D model[2].

DecisionTree Q1 Need 3D Spatial Coordinates & Absolute Conformation? Yes Yes Q1->Yes No No Q1->No SCXRD Single Crystal X-Ray Diffraction (SCXRD) Yes->SCXRD Q2 Need Solution-State Dynamics / Rotamers? No->Q2 NMR Variable Temperature NMR (EXSY/NOESY) Q2->NMR Yes MS High-Resolution Mass Spectrometry Q2->MS No (Mass Only)

Decision matrix for selecting structural confirmation modalities for tertiary amides.

Experimental Protocol: SCXRD Workflow for Benzamides

The most significant bottleneck in SCXRD is obtaining a high-quality single crystal. For N-methyl-N-phenylbenzamides, 3[3]. The protocol below is designed as a self-validating system: each step contains a physical check to ensure progression is warranted.

Phase 1: Crystallization via Slow Evaporation

Causality: Rapid precipitation forces molecules together chaotically, creating amorphous powders or twinned microcrystals. Slow evaporation allows the solution to reach supersaturation gradually, thermodynamically favoring the nucleation and growth of a single, highly ordered crystal lattice[4].

  • Solvent Selection: Dissolve 10 mg of highly purified (>98% by HPLC) 3-chloro-N-methyl-N-phenylbenzamide in 1.5 mL of a moderately volatile solvent system (e.g., 1:1 Ethyl Acetate/Hexane or Dichloromethane/Heptane).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL glass vial. Validation: The solution must be optically clear. Particulates act as heterogeneous nucleation sites, leading to multiple competing crystal growths[3].

  • Evaporation Control: Puncture the vial cap with a single 20-gauge needle to restrict the evaporation rate.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature (20 °C) for 3 to 10 days[4].

Phase 2: Crystal Harvesting and Mounting

Causality: Crystals must be protected from solvent loss (which degrades the lattice) and thermal motion (which blurs electron density maps).

  • Optical Validation: Examine the grown crystals under a polarizing microscope. A true single crystal will extinguish polarized light uniformly when rotated. If it extinguishes in patches, it is twinned and should be discarded.

  • Harvesting: Submerge the selected crystal (ideal size: 0.1–0.3 mm in all dimensions) in a drop of inert perfluoropolyether (Paratone-N) oil. The oil displaces mother liquor and prevents the crystal from degrading upon atmospheric exposure.

  • Mounting: Scoop the crystal using a polyimide micro-loop and immediately transfer it to the diffractometer's goniometer head.

Phase 3: Data Collection & Refinement

Causality: Collecting data at cryogenic temperatures (100 K) reduces the thermal vibration of atoms (Debye-Waller factor), significantly improving the resolution of high-angle X-ray reflections[1].

  • Cryo-Cooling: Flash-cool the crystal to 100 K using a nitrogen cryostream. The Paratone oil will form a rigid glass, locking the crystal in place.

  • Diffraction: Expose the crystal to monochromatic Mo Kα (λ = 0.71073 Å) or Cu Kα radiation. Rotate the crystal through 360° (ω and φ scans) to collect a complete sphere of reflections.

  • Phase Solution & Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

  • Self-Validation (R-factor): A successful, unambiguous structural confirmation must yield a final R₁ value of < 0.05 (5%). Higher values indicate unresolved twinning, solvent disorder, or incorrect atom assignment.

Workflow N1 Synthesize & Purify 3-chloro-N-methyl-N-phenylbenzamide N2 Slow Evaporation (EtOAc/Hexane, 3-10 days) N1->N2 N3 Optical Validation (Polarized Light Microscope) N2->N3 N4 Harvest & Mount (Paratone Oil + Cryo-loop) N3->N4 N5 SCXRD Data Collection (100 K, Mo Kα Radiation) N4->N5 N6 Structure Refinement (Target R1 < 0.05) N5->N6

Step-by-step workflow for the SCXRD structural confirmation of small molecules.

Conclusion

While NMR and HRMS are indispensable for rapid, routine characterization of synthetic intermediates, they fall short when absolute 3D spatial confirmation is required. For sterically hindered tertiary amides like 3-chloro-N-methyl-N-phenylbenzamide, Single Crystal X-Ray Diffraction remains the unrivaled gold standard. By employing controlled slow evaporation and cryogenic data collection, researchers can generate self-validating crystallographic data that definitively resolves rotameric ambiguity and proves the exact molecular architecture.

References
  • Comparison of NMR and X-ray crystallography Birkbeck, University of London URL: [Link][2]

  • Experimental and computational insights into the nature of weak intermolecular interactions in trifluoromethyl-substituted isomeric crystalline N-methyl-N-phenylbenzamides CrystEngComm, Royal Society of Chemistry (RSC) URL: [Link][1]

  • How to grow crystals for X-ray crystallography International Union of Crystallography (IUCr) URL:[Link][4]

Sources

Validation

purity verification of 3-chloro-N-methyl-N-phenylbenzamide using GC-MS

An in-depth technical evaluation of purity verification methodologies for 3-chloro-N-methyl-N-phenylbenzamide (CAS 51774-43-7), a critical halogenated tertiary amide intermediate utilized in advanced pharmaceutical and a...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of purity verification methodologies for 3-chloro-N-methyl-N-phenylbenzamide (CAS 51774-43-7), a critical halogenated tertiary amide intermediate utilized in advanced pharmaceutical and agrochemical synthesis[1]. Verifying the purity of this compound is paramount, as trace unreacted precursors (such as N-methylaniline or 3-chlorobenzoyl chloride) can severely compromise downstream synthetic efficacy and introduce toxicological risks.

Analytical Rationale: The Causality of Choosing GC-MS

While High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a ubiquitous tool for bulk pharmaceutical analysis, Gas Chromatography-Mass Spectrometry (GC-MS) offers distinct mechanistic advantages for this specific analyte[2].

  • Thermodynamic Volatility & Stability: Primary and secondary amides possess N-H protons that engage in strong intermolecular hydrogen bonding, often requiring derivatization prior to gas-phase analysis. However, as a tertiary amide, 3-chloro-N-methyl-N-phenylbenzamide lacks these N-H bonds. This structural feature significantly lowers its boiling point and enhances its thermal stability, allowing it to be vaporized efficiently at 250°C for direct GC analysis without the need for complex derivatization steps[2][3].

  • Orthogonal Specificity via Electron Ionization (EI): HPLC-UV relies on chromophore absorbance, which can be nearly identical between the target benzamide and its structurally related impurities, leading to co-elution masking[4]. In contrast, GC-MS utilizes 70 eV Electron Ionization to shatter the molecule into a reproducible pattern of fragment ions. This provides a unique mass spectral fingerprint, allowing for the definitive structural elucidation of unknown volatile peaks by matching them against established mass spectral libraries (e.g., NIST)[4][5].

Comparative Performance Data

The following table synthesizes the quantitative and qualitative performance metrics of GC-MS versus HPLC-UV for the purity assessment of benzamide derivatives[2][4][6][7].

Performance MetricGC-MS (Proposed Method)HPLC-UV (Alternative)Mechanistic Causality / Advantage
Specificity & Resolution Very High (m/z & Retention Time)Moderate (UV Absorbance & RT)MS detects unique isotopic patterns (e.g., ^35Cl/^37Cl ratio), easily distinguishing co-eluting peaks[4][6].
Sensitivity (LOD) Sub-ppm (in SIM Mode)Low-ppmSelected Ion Monitoring (SIM) filters out matrix noise, focusing exclusively on targeted impurity ions[6][7].
Impurity Identification Direct via NIST Library MatchRequires secondary LC-MS couplingEI at 70 eV yields highly reproducible fragmentation for immediate, definitive library matching[4][5].
Sample Preparation Simple (Direct dissolution in DCM)Moderate (Mobile phase compatibility)Tertiary amides are sufficiently volatile and thermally stable for direct GC injection without derivatization[2].

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following GC-MS methodology is designed as a self-validating system . By incorporating system suitability blanks, internal standards, and isotopic pattern recognition, the protocol inherently verifies its own quantitative and qualitative accuracy during every run.

Step 1: Matrix Preparation & System Suitability

  • Causality: Non-polar amides require highly efficient organic solvents for complete dissolution. The addition of an internal standard corrects for minor fluctuations in the split-injection volume, ensuring precise quantitation[7].

  • Action: Dissolve 1.0 mg of the 3-chloro-N-methyl-N-phenylbenzamide sample in 1.0 mL of MS-grade dichloromethane (DCM). Spike the solution with 10 µL of an internal standard (e.g., biphenyl-d10). Prepare a "System Blank" vial containing only DCM and the internal standard to validate the absence of column carryover.

Step 2: Chromatographic Separation

  • Causality: A non-polar 5% phenyl-methylpolysiloxane stationary phase provides optimal van der Waals interactions for separating aromatic compounds based on boiling point and subtle structural differences[8].

  • Action: Inject 1.0 µL of the sample into a GC inlet set to 250°C using a 50:1 split ratio. Use an HP-5MS capillary column (30 m × 0.25 mm ID, 0.25 µm film thickness). Set the high-purity Helium carrier gas to a constant flow of 1.2 mL/min. Program the oven: Initial hold at 80°C for 2 minutes, ramp at 15°C/min to 280°C, and hold for 5 minutes[8].

Step 3: Ionization & Dual-Mode Detection

  • Causality: Operating the MS in simultaneous SCAN and Selected Ion Monitoring (SIM) modes provides both qualitative identification of unknowns and ultra-sensitive quantitation of targeted impurities[7].

  • Action: Set the MS transfer line to 280°C and the EI ion source to 230°C (70 eV). Acquire full SCAN data from m/z 50 to 400. Simultaneously, program the SIM mode to monitor the expected molecular ion (m/z 245) and the internal standard's primary ion.

Step 4: Data Validation & Isotopic Confirmation

  • Causality: The presence of a chlorine atom in the analyte provides a built-in validation metric. Natural chlorine exists as ^35Cl and ^37Cl in a ~3:1 ratio, which must be reflected in the mass spectrum.

  • Action: Validate the peak identity by confirming the NIST library match score (>900) and verifying the presence of the M+ (m/z 245) and M+2 (m/z 247) isotopic cluster in a strict 3:1 ratio. Quantify impurities by comparing their integrated peak areas against the internal standard[5].

Workflow Visualization

GCMS_Workflow Sample Sample Prep (DCM + Internal Std) Injection Vaporization (Split Inlet 250°C) Sample->Injection 1 µL Aliquot Separation GC Separation (HP-5MS Column) Injection->Separation Carrier Gas (He) Ionization EI Ionization (70 eV) Separation->Ionization Eluate Detection Mass Analyzer (Quadrupole) Ionization->Detection Ion Beam Analysis Data Processing (Isotope Validation) Detection->Analysis m/z Spectra

Caption: GC-MS Analytical Workflow for Benzamide Purity Verification.

References

  • [1] 3-氯-N-甲基-N-苯基苯甲酰胺| 51774-43-7 - 摩熵化学. Molaid. Available at: [Link]

  • [5] Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International. Available at: [Link]

  • [2] Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell Analytical. Available at: [Link]

  • [8] Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. Available at: [Link]

  • [3] Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC / NIH. Available at: [Link]

  • [6] Comparison of GC-MS and HPLC-UV for determination of procymidone in wine. ResearchGate. Available at: [Link]

  • [7] HPLC-UV and GC-MS Methods for Determination of Chlorambucil and Valproic Acid in Plasma. PMC / NIH. Available at: [Link]

Sources

Comparative

A Comparative Guide to Bioequivalence Studies of 3-chloro-N-methyl-N-phenylbenzamide Derivatives

This guide provides a comprehensive framework for conducting bioequivalence studies of 3-chloro-N-methyl-N-phenylbenzamide derivatives, a class of compounds with potential therapeutic applications. As the pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for conducting bioequivalence studies of 3-chloro-N-methyl-N-phenylbenzamide derivatives, a class of compounds with potential therapeutic applications. As the pharmaceutical landscape evolves, establishing bioequivalence is a critical step in the development of generic drugs, ensuring they meet the same standards of quality, efficacy, and safety as the innovator product.[1][2] This document will delve into the scientific and regulatory considerations essential for these studies, offering a comparative analysis of analytical methodologies and a detailed roadmap for study design and execution.

Our approach is grounded in the principles of scientific integrity, drawing from established regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6] We will explore the causal relationships behind experimental choices, providing insights to empower researchers and drug development professionals in their pursuit of robust and reliable bioequivalence data.

The Foundation of Bioequivalence: Principles and Regulatory Landscape

Two medicinal products are deemed bioequivalent if they are pharmaceutically equivalent and their bioavailabilities, in terms of rate and extent of absorption, are similar when administered at the same molar dose.[2][3] The fundamental goal of a bioequivalence study is to demonstrate this similarity, thereby allowing the clinical efficacy and safety data of the innovator product to be extrapolated to the generic product.[3]

Regulatory bodies like the FDA and EMA provide a structured framework for these studies, outlining requirements for study design, conduct, and statistical analysis.[3][4][7] Key pharmacokinetic (PK) parameters used to assess bioequivalence from plasma concentration-time data include the area under the concentration-time curve (AUC), which reflects the extent of exposure, and the maximum plasma concentration (Cmax), which is an indicator of the rate of absorption.[3]

Physicochemical and Pharmacokinetic Considerations for 3-chloro-N-methyl-N-phenylbenzamide Derivatives

Understanding the pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) properties, is crucial for designing a bioequivalence study. For instance, the choice of the analytical method and the sampling schedule will depend on the expected Cmax, time to reach Cmax (tmax), and the elimination half-life (t1/2) of the specific derivative.[3]

A Comparative Analysis of Analytical Methodologies

The cornerstone of any bioequivalence study is a validated analytical method for the accurate and precise quantification of the drug in a biological matrix, typically plasma. For benzamide derivatives, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques.[8][9][10]

HPLC-UV: A Robust and Accessible Approach

HPLC with UV detection is a widely used and cost-effective method for the quantification of small molecules.[9]

Principle: This technique separates the analyte of interest from other components in the sample based on its interaction with a stationary phase (the HPLC column) and a mobile phase. The amount of analyte is then quantified by measuring its absorbance of UV light at a specific wavelength.

Advantages:

  • Cost-effective: Instrumentation and operational costs are generally lower than LC-MS/MS.

  • Robust and reliable: Well-established methodology with a proven track record.[9]

  • Widely available: Standard equipment in most analytical laboratories.[9]

Limitations:

  • Lower sensitivity: May not be suitable for drugs with low plasma concentrations.

  • Potential for interference: Co-eluting endogenous compounds or metabolites can interfere with the analyte peak, affecting accuracy.

LC-MS/MS: The Gold Standard for Sensitivity and Specificity

LC-MS/MS has become the preferred method for bioanalytical studies due to its superior sensitivity and specificity.[8]

Principle: Similar to HPLC, LC separates the analyte. The mass spectrometer then ionizes the analyte and separates the ions based on their mass-to-charge ratio (m/z). By selecting a specific precursor ion and its characteristic product ions (Multiple Reaction Monitoring - MRM), the method achieves high selectivity and sensitivity.

Advantages:

  • High sensitivity and specificity: Allows for the quantification of very low drug concentrations with minimal interference.

  • Faster run times: Often allows for shorter chromatographic run times compared to HPLC-UV.

  • Structural information: Can provide information about the structure of the analyte and its metabolites.

Limitations:

  • Higher cost: Instrumentation and maintenance are more expensive.

  • Matrix effects: Ion suppression or enhancement from endogenous components in the sample can affect accuracy and precision, requiring careful method development and validation.

Comparative Performance Data (Hypothetical)

The following table summarizes a hypothetical comparison of key performance parameters for the analysis of a 3-chloro-N-methyl-N-phenylbenzamide derivative.

ParameterHPLC-UVLC-MS/MS
Lower Limit of Quantification (LLOQ) 10 ng/mL0.1 ng/mL
Linearity (r²) > 0.995> 0.998
Precision (%RSD) < 15%< 10%
Accuracy (%Bias) ± 15%± 10%
Sample Run Time 10 minutes3 minutes
Specificity ModerateHigh

Designing and Conducting a Robust Bioequivalence Study

A well-designed bioequivalence study is crucial for generating reliable data that meets regulatory standards.

Study Design: The Two-Way Crossover

For most immediate-release oral dosage forms, a randomized, two-period, two-sequence, single-dose crossover design is the standard.[2][3]

Workflow for a Two-Way Crossover Bioequivalence Study

Bioequivalence_Study_Workflow cluster_screening Subject Screening & Enrollment cluster_period1 Period 1 cluster_washout Washout Period cluster_period2 Period 2 cluster_analysis Sample & Data Analysis s1 Informed Consent s2 Medical History & Physical Exam s1->s2 s3 Inclusion/Exclusion Criteria Check s2->s3 p1_rand Randomization to Treatment A or B s3->p1_rand p1_dose Single Dose Administration p1_rand->p1_dose p1_sample Serial Blood Sampling p1_dose->p1_sample washout Sufficient duration for drug elimination p1_sample->washout p2_dose Crossover to other Treatment washout->p2_dose p2_sample Serial Blood Sampling p2_dose->p2_sample bioanalysis Bioanalytical Method Validation & Sample Analysis p2_sample->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation (AUC, Cmax) bioanalysis->pk_analysis stat_analysis Statistical Analysis (90% CI) pk_analysis->stat_analysis

Caption: Workflow of a typical two-way crossover bioequivalence study.

In this design, each subject receives both the test and reference formulations in a randomized order, separated by a washout period sufficient to ensure the complete elimination of the drug from the body. This design minimizes inter-subject variability, as each subject serves as their own control.

Experimental Protocol: A Step-by-Step Guide

Healthy volunteers are typically enrolled in bioequivalence studies.[3] Key considerations include age, sex, and body mass index. All studies must be conducted in accordance with Good Clinical Practice (GCP) and ethical principles, with informed consent obtained from all participants.

A single oral dose of the test and reference products is administered to fasting subjects. Blood samples are collected at predefined time points before and after dosing to capture the complete plasma concentration-time profile of the drug. The sampling schedule should be designed to accurately determine Cmax, tmax, and AUC.[3]

Before analyzing the study samples, the chosen analytical method (e.g., LC-MS/MS) must be fully validated according to regulatory guidelines.[4][11]

Analytical Method Validation Workflow

Analytical_Method_Validation cluster_params Validation Parameters mv Method Validation selectivity Selectivity & Specificity mv->selectivity linearity Linearity & Range mv->linearity accuracy Accuracy mv->accuracy precision Precision (Intra- & Inter-day) mv->precision recovery Extraction Recovery mv->recovery matrix Matrix Effect mv->matrix stability Stability (Freeze-thaw, Short-term, Long-term) mv->stability

Caption: Key parameters for analytical method validation.

Study samples, along with calibration standards and quality control samples, are processed and analyzed using the validated method. Sample processing for benzamide derivatives often involves protein precipitation or liquid-liquid extraction to remove proteins and other interfering substances from the plasma before analysis.[8]

Data Analysis and Interpretation

Pharmacokinetic Parameter Calculation

Non-compartmental methods are used to determine the pharmacokinetic parameters for each subject for both the test and reference products.[3]

  • Cmax and tmax: Obtained directly from the observed plasma concentration-time data.

  • AUC(0-t): The area under the plasma concentration-time curve from time zero to the last measurable concentration, calculated using the trapezoidal rule.

  • AUC(0-∞): The area under the plasma concentration-time curve from time zero to infinity, calculated as AUC(0-t) + (Clast / λz), where Clast is the last measurable concentration and λz is the terminal elimination rate constant.

Statistical Analysis

The calculated pharmacokinetic parameters (Cmax, AUC(0-t), and AUC(0-∞)) are log-transformed and analyzed using an Analysis of Variance (ANOVA). The key statistical test is the calculation of the 90% confidence interval (CI) for the ratio of the geometric means (test/reference) for these parameters.

Bioequivalence Acceptance Criteria

For two products to be considered bioequivalent, the 90% CI for the ratio of the geometric means of Cmax, AUC(0-t), and AUC(0-∞) must fall within the acceptance range of 80.00% to 125.00%.[3]

Hypothetical Pharmacokinetic Data from a Bioequivalence Study
ParameterTest Product (Mean ± SD)Reference Product (Mean ± SD)Geometric Mean Ratio (Test/Reference)90% Confidence Interval
Cmax (ng/mL) 250 ± 55260 ± 6096.2%88.5% - 104.5%
AUC(0-t) (ngh/mL) 1500 ± 3501550 ± 37096.8%90.1% - 103.9%
AUC(0-∞) (ngh/mL) 1580 ± 3801630 ± 40097.0%90.5% - 104.0%

In this hypothetical example, the 90% confidence intervals for the geometric mean ratios of Cmax, AUC(0-t), and AUC(0-∞) all fall within the 80.00% to 125.00% range, indicating that the test product is bioequivalent to the reference product.

Conclusion

Conducting a successful bioequivalence study for 3-chloro-N-methyl-N-phenylbenzamide derivatives requires a thorough understanding of regulatory guidelines, careful study design, and the use of validated, sensitive, and specific analytical methods. While HPLC-UV can be a viable option, LC-MS/MS is generally the preferred technique due to its superior performance characteristics. By adhering to the principles of scientific integrity and the established regulatory frameworks, researchers and drug development professionals can confidently establish the bioequivalence of generic products, ultimately contributing to the availability of safe, effective, and affordable medicines.

References

  • EMA adopts five product-specific bioequivalence guidelines. GaBI Journal. Published August 11, 2017. [Link]

  • Guideline on the Investigation of Bioequivalence. European Medicines Agency. Published January 20, 2010. [Link]

  • Bioequivalence. U.S. Food and Drug Administration. Updated January 14, 2025. [Link]

  • Guideline for Bioequivalence Studies of Generic Products. Ministry of Health, Labour and Welfare (Japan). Published February 29, 2012. [Link]

  • A Deep Dive: FDA Draft Guidance on Statistical Approaches to Establishing Bioequivalence. U.S. Food and Drug Administration. Published April 25, 2023. [Link]

  • Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. U.S. Food and Drug Administration. Published August 20, 2021. [Link]

  • Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. U.S. Food and Drug Administration. Published April 29, 2020. [Link]

  • FDA Guidance for Industry: Bioavailability and Bioequivalence Studies for orally administered drug products - General considerations. ECA Academy. [Link]

  • Investigation of bioequivalence - Scientific guideline. European Medicines Agency. Published January 29, 2010. [Link]

  • Overview of the European Medicines Agency's Development of Product‐Specific Bioequivalence Guidelines. Clinical Pharmacology & Therapeutics. [Link]

  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Molecules. [Link]

  • Chromatographic methods and approaches for bioequivalence study, drug screening and enantioseparation of indapamide. Acta Chromatographica. Published February 21, 2023. [Link]

  • Analytical methods validation: Bioavailability, bioequivalence and pharmacokinetic studies. International Journal of Pharmaceutics. Published April 20, 1992. [Link]

  • A Brief Review on Analytical Techniques in Bioequivalence Studies. International Journal of Pharmaceutical Sciences and Research. Published January 13, 2024. [Link]

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for 3-chloro-N-methyl-N-phenylbenzamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but the cornerstone of data integrity and product safety.[1][2] This guide offers a comprehensive comparison of analytical methodologies for the quantitative determination of 3-chloro-N-methyl-N-phenylbenzamide, a novel compound of interest in medicinal chemistry. As a Senior Application Scientist, my objective is to provide not just procedural steps, but a deeper insight into the rationale behind methodological choices and the establishment of a self-validating analytical system.

This document is structured to provide full editorial control, moving beyond rigid templates to deliver an in-depth technical guide tailored to the specific analytical challenges of 3-chloro-N-methyl-N-phenylbenzamide. We will explore and compare three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The comparison will be grounded in the principles of scientific integrity, drawing from the harmonized guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3]

The Analytical Target Profile (ATP): Defining the Method's Purpose

Before delving into specific techniques, it is crucial to define the Analytical Target Profile (ATP).[3] The ATP is a prospective summary of a method's intended use and desired performance characteristics. For the purpose of this guide, we will consider the primary application to be the quantitative analysis (assay) of 3-chloro-N-methyl-N-phenylbenzamide in a drug substance with a target concentration of 100 µg/mL.

Comparative Overview of Analytical Techniques

The selection of an analytical method is a critical decision driven by the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis. Here, we compare HPLC, GC, and UV-Vis Spectrophotometry for the analysis of 3-chloro-N-methyl-N-phenylbenzamide.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) UV-Visible Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Measurement of the absorption of UV-Vis light by the analyte in solution.
Applicability Well-suited for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds.Applicable to compounds with a chromophore that absorbs in the UV-Vis region.[4]
Specificity High, especially with selective detectors like Diode Array (DAD) or Mass Spectrometry (MS).High, particularly when coupled with a Mass Spectrometer (GC-MS).Lower, as other components in the sample may absorb at the same wavelength.
Sensitivity High (ng/mL to pg/mL).Very high (pg/mL to fg/mL).Moderate (µg/mL to mg/mL).
Precision Excellent (%RSD < 2%).Excellent (%RSD < 2%).Good (%RSD < 5%).
Throughput Moderate.Moderate to High.High.

In-Depth Method Validation Protocols and Comparative Data

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[5] The core validation parameters, as defined by the ICH Q2(R2) guideline, include specificity, linearity, accuracy, precision, range, limit of detection (LOD), and limit of quantitation (LOQ).[6][7]

High-Performance Liquid Chromatography (HPLC)

HPLC is often the method of choice for the analysis of pharmaceutical compounds due to its high resolution and sensitivity.[8] For 3-chloro-N-methyl-N-phenylbenzamide, a reversed-phase HPLC method with UV detection is a logical starting point.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient or isocratic). A hypothetical gradient could be: 0-10 min, 50-90% Acetonitrile; 10-12 min, 90% Acetonitrile; 12-12.1 min, 90-50% Acetonitrile; 12.1-15 min, 50% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by scanning the UV spectrum of 3-chloro-N-methyl-N-phenylbenzamide (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of 1 mg/mL of 3-chloro-N-methyl-N-phenylbenzamide reference standard is prepared in acetonitrile. Working standards are prepared by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 150 µg/mL.

  • Sample Preparation: The drug substance is dissolved in acetonitrile to achieve a target concentration of 100 µg/mL.

Validation Parameter Acceptance Criteria Hypothetical Result
Specificity No interference from placebo or degradation products.Peak purity index > 0.999. No co-eluting peaks.
Linearity (r²) ≥ 0.9990.9998
Range 80-120% of the test concentration (80-120 µg/mL).Demonstrated.
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD) Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 2.0%Repeatability: 0.8%, Intermediate Precision: 1.2%
LOD Signal-to-Noise ratio of 3:10.1 µg/mL
LOQ Signal-to-Noise ratio of 10:10.3 µg/mL

The choice of a C18 column is based on the non-polar nature of the benzamide derivative. The use of a gradient elution allows for the effective separation of the main peak from any potential impurities with different polarities. Formic acid is added to the mobile phase to improve peak shape and ionization efficiency if a mass spectrometer is used for detection.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation Standard Reference Standard Dissolution Dissolve in Acetonitrile Standard->Dissolution Sample Drug Substance Sample->Dissolution Dilution Serial Dilutions Dissolution->Dilution Autosampler Autosampler Injection Dilution->Autosampler Column C18 Column Separation Autosampler->Column Detector DAD Detection Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Validation Validation Parameter Calculation Integration->Validation Report Final Report Validation->Report

Caption: HPLC analytical workflow for 3-chloro-N-methyl-N-phenylbenzamide.

Gas Chromatography (GC)

For a compound to be amenable to GC analysis, it must be volatile and thermally stable. Assuming 3-chloro-N-methyl-N-phenylbenzamide possesses these properties, GC can offer excellent resolution and sensitivity.

  • Instrumentation: Gas chromatograph with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A non-polar capillary column (e.g., DB-1 or DB-5), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

  • Detector Temperature: 300 °C (FID).

  • Injection Volume: 1 µL (split or splitless).

  • Standard Preparation: A stock solution of 1 mg/mL of 3-chloro-N-methyl-N-phenylbenzamide reference standard is prepared in a suitable solvent like dichloromethane or ethyl acetate. Working standards are prepared by serial dilution.

  • Sample Preparation: The drug substance is dissolved in the same solvent to achieve a target concentration of 100 µg/mL.

Validation Parameter Acceptance Criteria Hypothetical Result
Specificity No interference from solvent or degradation products.Baseline separation of all peaks.
Linearity (r²) ≥ 0.9990.9995
Range 80-120% of the test concentration (80-120 µg/mL).Demonstrated.
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (%RSD) Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 2.0%Repeatability: 1.0%, Intermediate Precision: 1.5%
LOD Signal-to-Noise ratio of 3:10.05 µg/mL
LOQ Signal-to-Noise ratio of 10:10.15 µg/mL

The choice of a non-polar column is based on the general principle of "like dissolves like" for GC separations. The temperature program is optimized to ensure good separation of the analyte from any potential impurities while keeping the run time reasonable. An FID is a robust and universally responsive detector for organic compounds, while an MS detector would provide greater specificity.

GC_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gc GC Analysis cluster_data_gc Data Processing & Validation Standard_GC Reference Standard Dissolution_GC Dissolve in Dichloromethane Standard_GC->Dissolution_GC Sample_GC Drug Substance Sample_GC->Dissolution_GC Dilution_GC Serial Dilutions Dissolution_GC->Dilution_GC Injector Injector Port Dilution_GC->Injector GC_Column Capillary Column Separation Injector->GC_Column FID FID Detection GC_Column->FID Chromatogram_GC Chromatogram Generation FID->Chromatogram_GC Integration_GC Peak Integration Chromatogram_GC->Integration_GC Validation_GC Validation Parameter Calculation Integration_GC->Validation_GC Report_GC Final Report Validation_GC->Report_GC UVVis_Workflow cluster_prep_uv Sample & Standard Preparation cluster_uv UV-Vis Analysis cluster_data_uv Data Processing & Validation Standard_UV Reference Standard Dissolution_UV Dissolve in Ethanol Standard_UV->Dissolution_UV Sample_UV Drug Substance Sample_UV->Dissolution_UV Dilution_UV Serial Dilutions Dissolution_UV->Dilution_UV Absorbance_Measurement Measure Absorbance Dilution_UV->Absorbance_Measurement Wavelength_Scan Determine λmax Wavelength_Scan->Absorbance_Measurement Calibration_Curve Construct Calibration Curve Absorbance_Measurement->Calibration_Curve Concentration_Calc Calculate Sample Concentration Calibration_Curve->Concentration_Calc Validation_UV Validation Parameter Calculation Concentration_Calc->Validation_UV Report_UV Final Report Validation_UV->Report_UV

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Safety Guide: 3-Chloro-N-methyl-N-phenylbenzamide

Executive Summary & Compound Profile 3-Chloro-N-methyl-N-phenylbenzamide is a halogenated benzanilide derivative commonly used as a building block in the synthesis of agrochemicals and pharmaceutical intermediates (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

3-Chloro-N-methyl-N-phenylbenzamide is a halogenated benzanilide derivative commonly used as a building block in the synthesis of agrochemicals and pharmaceutical intermediates (e.g., kinase inhibitors). Due to the specific substitution pattern (chlorine at the meta position, N-methyl, and N-phenyl groups), this compound exhibits lipophilic properties that facilitate dermal absorption.

While specific toxicological dossiers for this exact CAS may be limited in public databases, the Precautionary Principle dictates that it be handled according to the hazard profiles of close structural analogues (e.g., 3-chloro-N-phenylbenzamide and N-methylbenzamide).

Chemical Identification
PropertyDetail
Chemical Structure Benzamide core, N-methyl, N-phenyl, 3-chloro substituent.[1][2][3][4]
Physical State Solid (typically off-white to pale yellow powder).
Solubility Low in water; soluble in organic solvents (DCM, DMSO, Methanol, Ethyl Acetate).
Key Hazard Class Halogenated Organic Amide .

Hazard Identification (GHS Classification)

Based on Structure-Activity Relationships (SAR) of chlorinated benzanilides.[4][5]

Signal Word: WARNING

Hazard CategoryH-CodeHazard Statement
Acute Toxicity (Oral) H302 Harmful if swallowed.[3][6]
Skin Corrosion/Irritation H315 Causes skin irritation.[7][8]
Serious Eye Damage/Irritation H319 Causes serious eye irritation.[7][8]
STOT - Single Exposure H335 May cause respiratory irritation.[9]
Aquatic Toxicity H411 Toxic to aquatic life with long-lasting effects (Common for chlorinated aromatics).

Personal Protective Equipment (PPE) Matrix

The selection of PPE must be dynamic, adjusting based on the state of matter (solid vs. solution) and the solvent used.

A. Hand Protection Strategy

Note: Amides can act as permeation enhancers for other solvents.

Operational PhaseRecommended Glove MaterialThicknessBreakthrough TimeRationale
Dry Solid Handling Nitrile (Disposable)≥ 0.11 mm> 480 min (Solid)Nitrile provides excellent protection against dry organic solids.
Solution (Methanol/EtOH) Nitrile (Double-gloved)≥ 0.20 mm (Total)> 240 minNitrile resists alcohols well; double gloving protects against pinholes.
Solution (DCM/Chloroform) PVA or Silver Shield® (Laminate) N/A (Laminate)> 480 minCRITICAL: Standard nitrile degrades rapidly (< 5 min) in halogenated solvents. Use Laminate liners under Nitrile.[10]
Solution (DMSO/DMF) Butyl Rubber ≥ 0.30 mm> 480 minDMSO permeates nitrile; Butyl is required to prevent transdermal delivery of the toxin.
B. Respiratory & Eye Protection[5][7][9]
  • Particulate Phase (Weighing/Transfer):

    • Primary: Fume Hood (Face velocity 80–100 fpm).

    • Secondary (if hood unavailable): N95 or P100 particulate respirator.

    • Eye: Chemical Safety Goggles (indirect venting) to prevent dust entry.

  • Liquid Phase (Reaction/Workup):

    • Primary: Fume Hood.

    • Secondary: Half-mask respirator with Organic Vapor (OV) cartridges if working with volatile solvents outside a hood.

    • Eye: Face Shield required over goggles during high-volume transfers (> 1L) or when heating.

Operational Handling Protocols

Protocol A: Safe Weighing & Transfer (Solid)

Objective: Prevent inhalation of fine particulates and static-induced dispersion.

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Weighing Station .

  • Static Mitigation:

    • Use an antistatic gun or ionizer bar on the weighing boat and spatula before contact.

    • Why? Chlorinated amides can be static-prone, causing "jumping" of powder which leads to invisible surface contamination.

  • Transfer:

    • Tare the vial inside the hood.

    • Transfer solid using a stainless steel spatula (avoid plastic which generates static).

    • Cap the vial immediately after mass confirmation.

    • Wipe Down: Wipe the exterior of the vial with a Kimwipe dampened in methanol before removing it from the hood.

Protocol B: Reaction Setup (Inert Atmosphere)

Objective: Minimize moisture contact and solvent exposure.

  • Glassware Prep: Flame-dry or oven-dry glassware; flush with Nitrogen/Argon.

  • Solvent Addition:

    • Add solvent (e.g., DCM) via syringe or addition funnel to a closed system.

    • Safety Check: If using DCM, ensure you are wearing Laminate gloves (Silver Shield) under your nitrile gloves.[10]

  • Temperature Control:

    • If heating is required, use an oil bath with a thermal fuse (set 10°C above target).

    • Never use an open flame.

Emergency Response & Decontamination

Biological Exposure[4][5][10]
  • Eye Contact: Flush immediately with water for 15 minutes . Hold eyelids open. Do not use neutralizing agents.

  • Skin Contact:

    • Blot excess liquid (do not rub, which drives chemical deeper).

    • Wash with soap and lukewarm water for 15 minutes.

    • Note: If dissolved in DMSO, seek medical evaluation immediately due to rapid absorption.

  • Inhalation: Move to fresh air. If breathing is labored, provide oxygen (trained personnel only).

Spill Cleanup (Solid)[7]
  • Isolate: Evacuate immediate area (10 ft radius).

  • PPE: Don N95 respirator, goggles, and double nitrile gloves.

  • Containment: Cover spill with wet paper towels (dampened with water) to prevent dust lofting.

  • Cleanup: Scoop up damp material. Clean surface with soap/water, followed by a Methanol wipe.

  • Disposal: Place all waste in a Halogenated Solid Waste container.

Waste Disposal Strategy

Proper segregation is vital due to the chlorine atom, which prohibits incineration in standard non-halogenated streams.

Waste StreamContainer LabelingContainer Type
Solid Waste "Hazardous Waste: Solid - Halogenated Organic Amide"Wide-mouth HDPE Jar
Liquid Waste (DCM/CHCl3) "Hazardous Waste: Liquid - Halogenated Solvents"Safety Can (Red) or Glass Winchester
Liquid Waste (MeOH/Acetone) "Hazardous Waste: Liquid - Halogenated Mixture"Safety Can (Red)
Contaminated Sharps "Bio/Chem Hazard Sharps"Puncture-proof Bin

Critical Note: Even if dissolved in a non-halogenated solvent (like Methanol), the presence of 3-chloro-N-methyl-N-phenylbenzamide classifies the entire mixture as Halogenated Waste for disposal purposes.

Workflow Visualization

Figure 1: PPE Selection Logic for Substituted Benzamides

PPE_Selection Figure 1: Decision logic for glove and respirator selection based on physical state and solvent carrier. Start Start: Handling 3-chloro-N-methyl-N-phenylbenzamide State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid GloveNitrile PPE: Nitrile Gloves (Double) + N95 Respirator Solid->GloveNitrile Dust Hazard SolventCheck Identify Solvent Liquid->SolventCheck SolventCheck->GloveNitrile Alcohols / Water GloveLaminate PPE: Silver Shield/Laminate Liner + Nitrile Outer SolventCheck->GloveLaminate Halogenated (DCM, CHCl3) GloveButyl PPE: Butyl Rubber Gloves SolventCheck->GloveButyl Polar Aprotic (DMSO, DMF)

[11]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 722390, 3-Chloro-N-phenylbenzamide (Analogue). Retrieved from [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: 3-chloro-N-methylbenzamide (Analogue Hazard Data).[3] Retrieved from [Link]

  • U.S. EPA. Management of Halogenated Solvent Waste (RCRA Guidelines). Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.